molecular formula C19H13F2N5O3 B15139074 (+)-Dihydrorobinetin

(+)-Dihydrorobinetin

Cat. No.: B15139074
M. Wt: 397.3 g/mol
InChI Key: IWRSVLLHAOAKMI-JYNHMFOOSA-N
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Description

(+)-Dihydrorobinetin is a useful research compound. Its molecular formula is C19H13F2N5O3 and its molecular weight is 397.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H13F2N5O3

Molecular Weight

397.3 g/mol

IUPAC Name

(2Z,5Z)-3-(1H-benzimidazol-4-ylmethyl)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-(nitrosomethylidene)imidazolidin-4-one

InChI

InChI=1S/C19H13F2N5O3/c20-12-4-10(5-13(21)18(12)27)6-15-19(28)26(16(25-15)7-24-29)8-11-2-1-3-14-17(11)23-9-22-14/h1-7,9,25,27H,8H2,(H,22,23)/b15-6-,16-7-

InChI Key

IWRSVLLHAOAKMI-JYNHMFOOSA-N

Isomeric SMILES

C1=CC(=C2C(=C1)NC=N2)CN3/C(=C\N=O)/N/C(=C\C4=CC(=C(C(=C4)F)O)F)/C3=O

Canonical SMILES

C1=CC(=C2C(=C1)NC=N2)CN3C(=CN=O)NC(=CC4=CC(=C(C(=C4)F)O)F)C3=O

Origin of Product

United States

Foundational & Exploratory

The Botanical Treasury of (+)-Dihydrorobinetin: A Technical Guide to Its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Dihydrorobinetin, a dihydroflavonol of significant interest for its bioactive properties, is a naturally occurring phytochemical with a concentrated distribution in a select group of plant species. This technical guide provides a comprehensive overview of the natural sources, tissue-specific distribution, and quantitative abundance of this compound. It details the biosynthetic origins of this compound and presents in-depth experimental protocols for its extraction, isolation, and quantification from botanical matrices. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating the exploration of this compound's therapeutic potential.

Natural Sources and Botanical Distribution

This compound is primarily found within the plant kingdom, with its most significant concentrations located in species belonging to the Fabaceae (legume) family . The distribution appears to be largely confined to the heartwood and bark of specific trees, where it likely plays a role in the plant's defense mechanisms and durability.

The most prominent and well-documented source of this compound is the black locust tree (Robinia pseudoacacia) .[1][2] This deciduous tree, native to North America and widely naturalized in temperate regions worldwide, sequesters high concentrations of the compound, particularly in its mature heartwood.[1] The presence of this compound is a key contributor to the renowned durability and resistance to decay of black locust wood.

Other confirmed botanical sources of this compound include:

  • Adenanthera pavonina : Also known as Red Sandalwood or the Coralwood tree, this species, belonging to the Fabaceae family, has been reported to contain this compound in its wood.[1]

  • Pterocarpus marsupium : Commonly known as the Indian Kino Tree, this member of the Fabaceae family is another documented source of this compound, found in its heartwood.

Beyond its presence in living plants, this compound has been identified as a chemical marker in vinegars aged in acacia (Robinia pseudoacacia) wood barrels.[2] Its concentration in the final product is influenced by the duration of aging and the treatment of the wood.[2]

Quantitative Distribution of this compound

The concentration of this compound varies significantly depending on the plant species, the specific tissue, and the extraction methodology employed. The heartwood of Robinia pseudoacacia remains the most concentrated known natural source.

Source Material Plant Part Extraction/Analysis Method Reported Concentration/Yield Reference
Robinia pseudoacaciaHeartwoodOptimized Maceration (Ethanol:Water)~3000 mg/L in extract
Robinia pseudoacaciaHeartwoodSupercritical Fluid Extraction (CO₂:EtOH:H₂O)49.2 mg of total flavonoids/g of dried wood powder
Robinia pseudoacaciaHeartwood vs. SapwoodSolvent ExtractionHeartwood contains significantly higher concentrations than sapwood.
Vinegar aged in Robinia pseudoacacia wood-HPLC384.8 mg/L (nontoasted acacia chips)[2]
Vinegar aged in Robinia pseudoacacia wood-HPLC23.5 mg/L (toasted acacia chips)[2]

Biosynthesis of this compound

This compound is synthesized via the general flavonoid biosynthetic pathway, a major branch of the phenylpropanoid pathway in plants. This pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce a diverse array of flavonoid compounds.

The key steps leading to the formation of this compound are:

  • Phenylpropanoid Pathway: L-phenylalanine is converted to p-coumaroyl-CoA.

  • Chalcone (B49325) Synthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

  • Isomerization: Chalcone isomerase (CHI) facilitates the cyclization of naringenin chalcone to produce the flavanone, naringenin.

  • Hydroxylation: A series of hydroxylation events on the B-ring of naringenin, catalyzed by flavonoid hydroxylases (F3'H and F3'5'H), leads to the formation of eriodictyol (B191197) and subsequently pentahydroxyflavanone.

  • Dihydroflavonol Formation: Flavanone 3-hydroxylase (F3H) introduces a hydroxyl group at the 3-position of the C-ring of pentahydroxyflavanone to yield this compound.

G cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis L-Phenylalanine L-Phenylalanine p-Coumaroyl-CoA p-Coumaroyl-CoA L-Phenylalanine->p-Coumaroyl-CoA Multiple Steps Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H Pentahydroxyflavanone Pentahydroxyflavanone Eriodictyol->Pentahydroxyflavanone F3'5'H Dihydrorobinetin Dihydrorobinetin Pentahydroxyflavanone->Dihydrorobinetin F3H G cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis and Quantification Plant_Material Plant Material (e.g., Robinia pseudoacacia heartwood) Grinding Grinding to Powder Plant_Material->Grinding Maceration Maceration Grinding->Maceration Soxhlet Soxhlet Extraction Grinding->Soxhlet SFE Supercritical Fluid Extraction Grinding->SFE Crude_Extract Crude Extract Maceration->Crude_Extract Soxhlet->Crude_Extract SFE->Crude_Extract Filtration Filtration/Centrifugation Crude_Extract->Filtration HPLC_DAD HPLC-DAD Analysis Filtration->HPLC_DAD Quantification Quantification HPLC_DAD->Quantification

References

The Biosynthesis of (+)-Dihydrorobinetin in Robinia pseudoacacia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Dihydrorobinetin, a dihydroflavonol found in high concentrations in the heartwood of Robinia pseudoacacia (black locust), is a molecule of significant interest due to its potential pharmacological activities. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in R. pseudoacacia. It details the enzymatic steps from primary metabolism to the final product, presents available quantitative data on flavonoid content, and offers detailed experimental protocols for the key enzymes involved. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

Robinia pseudoacacia L., commonly known as black locust, is a hardwood tree that is a rich source of various flavonoid compounds. Among these, this compound (3,7,3',4',5'-pentahydroxyflavanone) is a prominent secondary metabolite, particularly abundant in the heartwood. Dihydrorobinetin (B191019) and its derivatives have been investigated for their antioxidant and other biological activities, making the elucidation of their biosynthetic pathway a key area of research for potential biotechnological and pharmaceutical applications.

This guide synthesizes the current understanding of the flavonoid biosynthesis pathway, with a specific focus on the enzymatic reactions leading to the formation of this compound in R. pseudoacacia.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound in Robinia pseudoacacia follows the general phenylpropanoid and flavonoid pathways. The pathway begins with the aromatic amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the flavanone (B1672756) precursor, naringenin (B18129). Subsequent hydroxylation steps on the B-ring of the flavonoid skeleton are crucial for the formation of dihydrorobinetin.

The proposed pathway involves the following key enzymatic steps:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Chalcone (B49325) Synthase (CHS): A key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to form (2S)-naringenin.

  • Flavanone 3-Hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates naringenin at the 3-position of the C-ring to produce dihydrokaempferol (B1209521).

  • Flavonoid 3'-Hydroxylase (F3'H): A cytochrome P450 monooxygenase that introduces a hydroxyl group at the 3'-position of the B-ring of either naringenin (to form eriodictyol) or dihydrokaempferol (to form dihydroquercetin).

  • Flavonoid 3',5'-Hydroxylase (F3'5'H): Another cytochrome P450 monooxygenase that adds hydroxyl groups at both the 3' and 5' positions of the B-ring. In the context of dihydrorobinetin synthesis, this enzyme is proposed to act on dihydroquercetin to produce this compound. While a specific F3'5'H has not been fully characterized in R. pseudoacacia, studies have shown the upregulation of genes from the CYP709 family, which can include F3'5'H, under stress conditions, suggesting the presence of this enzymatic activity[1]. The CYP75A subfamily is known to be responsible for flavonoid 3',5'-hydroxylation.

The logical flow of this pathway is depicted in the following diagram:

Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid_core Core Flavonoid Pathway cluster_dihydroflavonol Dihydroflavonol Formation L-Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic_acid L-Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric_acid->p-Coumaroyl-CoA 4CL Naringenin_chalcone Naringenin_chalcone p-Coumaroyl-CoA->Naringenin_chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Dihydrorobinetin Dihydrorobinetin Dihydroquercetin->Dihydrorobinetin F3'5'H Eriodictyol Eriodictyol Eriodictyol->Dihydroquercetin F3H

Caption: Proposed biosynthesis pathway of this compound in Robinia pseudoacacia.

Quantitative Data

Quantitative analysis of flavonoids in R. pseudoacacia has primarily focused on the concentration of the major compounds in different plant tissues. The heartwood is consistently reported as the primary site of dihydrorobinetin accumulation.

CompoundPlant PartConcentrationReference
Dihydrorobinetin HeartwoodSignificantly higher than in sapwood[2][3]
Heartwood~3000 mg/L in optimized extracts[3]
Toasted Acacia Chips in Vinegar23.5 mg/L[4]
Non-toasted Acacia Chips in Vinegar384.8 mg/L[4]
Robinetin Heartwood~700 mg/L in optimized extracts[3]
Hyperoside Flowers (Plains)0.9 mg/mL[5][6][7]
Flowers (Hills)0.54 mg/mL[5][6][7]
Ruthoside Leaves0.98 mg/mL[5][6][7]

Experimental Protocols

Detailed experimental protocols for the key enzymes in the proposed biosynthesis pathway are provided below. These protocols are based on established methods from various plant species and can be adapted for use with R. pseudoacacia tissues.

Enzyme Extraction

A general protocol for the extraction of enzymes from plant tissues:

  • Freeze plant tissue (e.g., heartwood shavings, young leaves) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Suspend the powder in an extraction buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 10 mM DTT, 1 mM EDTA, and 5% (w/v) polyvinylpolypyrrolidone).

  • Homogenize the suspension and then centrifuge at 4°C for 20 minutes at ~15,000 x g.

  • Collect the supernatant containing the crude enzyme extract. For cytochrome P450 enzymes (C4H, F3'H, F3'5'H), a microsomal fraction may need to be prepared by further ultracentrifugation.

Chalcone Synthase (CHS) Assay

This spectrophotometric assay measures the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA.

  • Reaction Mixture:

    • 50 mM potassium phosphate (B84403) buffer (pH 7.0)

    • 10 µM p-coumaroyl-CoA

    • 30 µM malonyl-CoA

    • Crude or purified enzyme extract

  • Procedure:

    • Pre-incubate the reaction mixture without malonyl-CoA at 30°C for 5 minutes.

    • Initiate the reaction by adding malonyl-CoA.

    • Monitor the increase in absorbance at 370 nm, which corresponds to the formation of naringenin chalcone.

    • Calculate enzyme activity using the molar extinction coefficient of naringenin chalcone.

Chalcone Isomerase (CHI) Assay

This assay measures the decrease in absorbance as naringenin chalcone is converted to naringenin.

  • Reaction Mixture:

    • 50 mM potassium phosphate buffer (pH 7.5)

    • 50 µM naringenin chalcone (dissolved in a small amount of methanol (B129727) or DMSO)

    • Crude or purified enzyme extract

  • Procedure:

    • Add the enzyme extract to the reaction mixture containing the buffer and substrate.

    • Immediately monitor the decrease in absorbance at 390 nm at 30°C.

    • The rate of non-enzymatic cyclization should be subtracted by running a control reaction without the enzyme extract.

Flavanone 3-Hydroxylase (F3H) Assay

This HPLC-based assay detects the conversion of naringenin to dihydrokaempferol.

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 50 µM naringenin

    • 2 mM 2-oxoglutarate

    • 5 mM sodium ascorbate

    • 0.5 mM FeSO₄

    • Crude or purified enzyme extract

  • Procedure:

    • Incubate the reaction mixture at 30°C for 30-60 minutes.

    • Stop the reaction by adding an equal volume of ethyl acetate (B1210297) and vortexing.

    • Centrifuge to separate the phases and collect the upper ethyl acetate layer.

    • Evaporate the ethyl acetate and redissolve the residue in methanol.

    • Analyze the products by reverse-phase HPLC, monitoring at 280 nm. Compare the retention time with an authentic dihydrokaempferol standard.

Flavonoid 3'-Hydroxylase (F3'H) and Flavonoid 3',5'-Hydroxylase (F3'5'H) Assays

These assays are typically performed using a microsomal enzyme preparation and are analyzed by HPLC.

  • Reaction Mixture:

    • 50 mM potassium phosphate buffer (pH 7.5)

    • 100 µM substrate (e.g., naringenin, dihydrokaempferol, or dihydroquercetin)

    • 1 mM NADPH

    • Microsomal enzyme preparation

  • Procedure:

    • Incubate the reaction mixture at 30°C for 30-60 minutes.

    • Stop the reaction and extract the products with ethyl acetate as described for the F3H assay.

    • Analyze the products by reverse-phase HPLC with a diode array detector. The formation of eriodictyol, dihydroquercetin, and dihydrorobinetin can be confirmed by comparing retention times and UV spectra with authentic standards.

The workflow for a typical enzyme assay is illustrated below:

Enzyme_Assay_Workflow start Start tissue_prep Plant Tissue Preparation (e.g., grinding in liquid N2) start->tissue_prep extraction Enzyme Extraction (Buffer + Centrifugation) tissue_prep->extraction assay_setup Assay Reaction Setup (Buffer, Substrate, Cofactors) extraction->assay_setup incubation Incubation (Controlled Temperature and Time) assay_setup->incubation reaction_stop Stop Reaction (e.g., adding solvent) incubation->reaction_stop product_extraction Product Extraction reaction_stop->product_extraction analysis Analysis (Spectrophotometry or HPLC) product_extraction->analysis end End analysis->end

Caption: General workflow for a plant enzyme assay.

Conclusion

The biosynthesis of this compound in Robinia pseudoacacia is a multi-step enzymatic process that originates from the general phenylpropanoid pathway. While the core pathway leading to the dihydroflavonol skeleton is well-understood, the specific characterization of all enzymes, particularly Flavonoid 3',5'-Hydroxylase, in R. pseudoacacia remains an area for further investigation. The quantitative data highlight the significant accumulation of dihydrorobinetin in the heartwood, suggesting a high level of enzymatic activity in this tissue. The experimental protocols provided in this guide offer a foundation for researchers to further explore and characterize this important biosynthetic pathway, potentially enabling metabolic engineering approaches for the enhanced production of this valuable natural product.

References

Spectroscopic and Characterization Guide for (+)-Dihydrorobinetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Dihydrorobinetin is a dihydroflavonol, a type of natural phenolic compound. It has garnered interest in various scientific fields, including food chemistry and drug development, due to its antioxidant properties and its role as a chemical marker.[1][2] This technical guide provides a comprehensive overview of the spectroscopic data and characterization methods for this compound, intended to serve as a valuable resource for researchers and professionals working with this compound.

Chemical Structure

The chemical structure of this compound is provided below:

Systematic Name: (2R,3R)-3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one Molecular Formula: C₁₅H₁₂O₇ Molecular Weight: 304.25 g/mol

Spectroscopic Data

The following sections summarize the key spectroscopic data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The complete assignment of both ¹H and ¹³C NMR data for this compound has been reported.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-25.05d11.5
H-34.60d11.5
H-57.45d8.5
H-66.40dd8.5, 2.5
H-86.37d2.5
H-2'6.65s
H-6'6.65s

Note: Data is based on typical values for dihydroflavonols and requires confirmation against the primary literature (Cerezo et al., 2009).

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C-284.2
C-373.1
C-4197.5
C-4a101.9
C-5129.8
C-6110.5
C-7165.2
C-8108.7
C-8a163.4
C-1'131.2
C-2'107.9
C-3'146.3
C-4'134.2
C-5'146.3
C-6'107.9

Note: The complete assignment of ¹³C NMR data for this compound is reported in Cerezo et al., 2009.[1] The values presented here are representative and should be verified against the cited literature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. For this compound, electrospray ionization (ESI) in negative mode is a common method.

Table 3: Mass Spectrometry Data for this compound

Ionm/z
[M-H]⁻303
[M-H₂O-H]⁻285
Infrared (IR) Spectroscopy

Table 4: Characteristic Infrared Absorption Bands for Dihydroflavonols

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (phenolic)3600-3200Strong, broad
C-H (aromatic)3100-3000Medium
C=O (ketone)1680-1660Strong
C=C (aromatic)1600-1450Medium to strong
C-O (phenol)1260-1180Strong
C-O-C (ether)1150-1085Strong

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols for the isolation and characterization of this compound.

Isolation of this compound from Natural Sources

This compound can be isolated from various natural sources, notably from the heartwood of Robinia pseudoacacia (black locust).[3] A general workflow for its isolation is as follows:

G cluster_extraction Extraction cluster_purification Purification A Wood Material (e.g., Robinia pseudoacacia heartwood) B Milling and Sieving A->B C Solvent Extraction (e.g., ethanol/water) B->C D Filtration and Concentration C->D E Crude Extract D->E Yields F Liquid-Liquid Partitioning (optional) E->F G Column Chromatography (e.g., Sephadex LH-20) F->G H Semi-preparative HPLC G->H I Pure this compound H->I

Caption: General workflow for the isolation of this compound.

NMR Spectroscopic Analysis

High-resolution NMR spectra are typically acquired on spectrometers operating at 400 MHz or higher.

  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, such as methanol-d₄ or acetone-d₆.

  • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are performed to fully assign the proton and carbon signals.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.

Mass Spectrometric Analysis

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for the analysis of this compound.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B129727) (B), both containing a small amount of formic acid (e.g., 0.1%), is typically employed.

    • Flow Rate: A flow rate of 0.5-1.0 mL/min is standard.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is effective for flavonoids.

    • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to acquire full scan and product ion scan data.

G cluster_workflow HPLC-MS Analysis Workflow A Sample Injection B HPLC Separation (C18 column, gradient elution) A->B C ESI Source (Negative Ion Mode) B->C D Mass Analyzer (e.g., TOF, Orbitrap) C->D E Data Acquisition (Full Scan & MS/MS) D->E

Caption: A typical workflow for the HPLC-MS analysis of this compound.

FT-IR Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) spectra can be obtained using various techniques.

  • Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the functional groups present in the molecule.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization of this compound. The presented data and protocols are essential for the unambiguous identification and quality control of this compound in research and development settings. For definitive spectral assignments, it is highly recommended to consult the primary literature cited herein.

References

Antifungal Properties of (+)-Dihydrorobinetin Against Wood Decay Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wood, a cornerstone of construction and various industries, remains susceptible to degradation by a variety of wood decay fungi. These organisms can compromise the structural integrity of wood, leading to significant economic losses. The increasing environmental concerns and regulatory restrictions on traditional synthetic wood preservatives have spurred research into naturally occurring, biodegradable, and effective antifungal compounds. (+)-Dihydrorobinetin, a dihydroflavonol found in high concentrations in the heartwood of durable wood species such as Robinia pseudoacacia (black locust), has emerged as a promising candidate for wood protection. This technical guide provides an in-depth overview of the antifungal properties of this compound, including available data on its efficacy, proposed mechanisms of action, and detailed experimental protocols for its evaluation.

Data Presentation: Antifungal Activity of Robinia pseudoacacia Extracts

While specific quantitative data for pure this compound against a wide range of wood decay fungi is still an active area of research, studies on extracts from Robinia pseudoacacia, a wood species rich in this compound, provide valuable insights into its potential antifungal efficacy. The following tables summarize the findings from studies on the antifungal activity of R. pseudoacacia extracts against the common wood decay fungus Trametes versicolor.

Table 1: Mycelial Growth of Trametes versicolor in the Presence of Robinia pseudoacacia Heartwood Extract Fractions

FractionConcentration (ppm)Mycelial Growth (mm)
F7 (ethyl acetate)12.522.00
F7 (ethyl acetate)2524.33
F7 (ethyl acetate)5024.67
F312.523.00
F32523.33

Data extracted from Hosseinihashemi et al., 2016.

Table 2: Mycelial Growth of Trametes versicolor in the Presence of Robinia pseudoacacia Bark Extract Fractions

FractionConcentration (ppm)Mycelial Growth (mm)
F7 (ethyl acetate)12.511.33
F7 (ethyl acetate)2511.33
F7 (ethyl acetate)5013.00

Data extracted from Hosseinihashemi et al., 2016.

Table 3: Mycelial Growth of Trametes versicolor in the Presence of Robinia pseudoacacia Leaf Extract Fractions

FractionConcentration (ppm)Mycelial Growth (mm)
F912.526.00
F92525.33
F95028.33

Data extracted from Hosseinihashemi et al., 2016.

Proposed Antifungal Mechanisms of Action

As a flavonoid, this compound is likely to exert its antifungal activity through a multi-targeted approach, a characteristic that is advantageous in overcoming fungal resistance mechanisms. The proposed mechanisms of action for flavonoids against fungi include:

  • Disruption of Fungal Cell Membrane Integrity: Flavonoids can intercalate into the fungal cell membrane, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components and ultimately, cell death.

  • Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of its biosynthesis weakens the cell membrane, making the fungus more susceptible to osmotic stress and other environmental challenges.

  • Inhibition of Key Enzymatic Processes: Flavonoids are known to inhibit various fungal enzymes that are crucial for metabolic pathways, including those involved in energy production and cell wall synthesis.

  • Modulation of Critical Signal Transduction Pathways: These compounds can interfere with signaling pathways that regulate fungal growth, development, and virulence.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antifungal properties of this compound against wood decay fungi.

Fungal Strains and Culture Conditions
  • Fungal Species: Common wood decay fungi such as Trametes versicolor (a white-rot fungus) and Gloeophyllum trabeum (a brown-rot fungus) are recommended.

  • Culture Medium: Malt extract agar (B569324) (MEA) is a standard medium for the cultivation of these fungi.

  • Incubation Conditions: Cultures should be maintained at a temperature of 25-28°C and a relative humidity of 70-80%.

Preparation of this compound Solutions
  • Source: this compound can be isolated from natural sources like Robinia pseudoacacia heartwood or obtained from commercial suppliers.

  • Solvent: Due to its limited water solubility, this compound should be dissolved in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to prepare a stock solution.

  • Concentrations: A range of concentrations should be prepared by serial dilution of the stock solution with the growth medium to determine the minimum inhibitory concentration (MIC). A solvent control (medium with the same concentration of the solvent used to dissolve the compound) must be included in all experiments.

Agar Dilution Method for MIC Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

  • Preparation of Agar Plates: Prepare MEA and autoclave. Allow it to cool to approximately 45-50°C.

  • Incorporation of this compound: Add the desired concentrations of the this compound solution to the molten agar. Pour the mixture into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of the agar plates.

  • Incubation: Incubate the plates at 25-28°C.

  • Observation: Measure the diameter of the fungal colony at regular intervals until the growth in the control plate reaches the edge of the plate.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition can be calculated using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.

  • MIC Determination: The MIC is the lowest concentration of this compound that shows no visible fungal growth.

Soil-Block Test for Wood Preservation Efficacy

This standardized method evaluates the effectiveness of a wood preservative in preventing decay by wood-destroying fungi.

  • Preparation of Wood Blocks: Small, sterile blocks of a susceptible wood species (e.g., pine or beech) are prepared.

  • Treatment of Wood Blocks: The wood blocks are impregnated with different concentrations of the this compound solution. Control blocks are treated with the solvent only.

  • Preparation of Soil Jars: Glass jars are filled with soil, and a feeder strip of wood is placed on the soil surface. The jars are sterilized.

  • Inoculation: The feeder strips are inoculated with the test fungus.

  • Incubation: Once the fungus has covered the feeder strip, the treated wood blocks are placed in the jars. The jars are then incubated for a specified period (e.g., 12 weeks).

  • Evaluation: At the end of the incubation period, the wood blocks are removed, cleaned of mycelium, and oven-dried. The percentage of weight loss is calculated as an indicator of the extent of decay.

Visualizations

Experimental Workflow for Antifungal Screening

Antifungal_Screening_Workflow start Start: Isolate/Obtain this compound prep_compound Prepare Stock & Working Solutions start->prep_compound culture_fungi Culture Wood Decay Fungi (e.g., T. versicolor, G. trabeum) start->culture_fungi agar_dilution Agar Dilution Assay prep_compound->agar_dilution soil_block Soil-Block Test prep_compound->soil_block culture_fungi->agar_dilution culture_fungi->soil_block mic_determination Determine Minimum Inhibitory Concentration (MIC) agar_dilution->mic_determination weight_loss Calculate % Weight Loss of Wood Blocks soil_block->weight_loss mechanism_studies Mechanism of Action Studies mic_determination->mechanism_studies end End: Evaluate Antifungal Efficacy weight_loss->end mechanism_studies->end

Caption: Workflow for evaluating the antifungal properties of this compound.

Proposed Signaling Pathway of Flavonoid Antifungal Action

Flavonoid_Antifungal_Mechanism dihydrorobinetin (B191019) This compound (Flavonoid) cell_membrane Fungal Cell Membrane dihydrorobinetin->cell_membrane Intercalates ergosterol_synthesis Ergosterol Biosynthesis dihydrorobinetin->ergosterol_synthesis Inhibits enzyme_inhibition Inhibition of Key Enzymes (e.g., for cell wall synthesis) dihydrorobinetin->enzyme_inhibition Inhibits signal_transduction Signal Transduction Pathways (Growth & Virulence) dihydrorobinetin->signal_transduction Modulates membrane_disruption Membrane Disruption & Increased Permeability cell_membrane->membrane_disruption ergosterol_synthesis->membrane_disruption cell_death Fungal Cell Death membrane_disruption->cell_death cell_wall_synthesis Cell Wall Synthesis Pathway enzyme_inhibition->cell_wall_synthesis Impacts cell_wall_synthesis->cell_death pathway_inhibition Inhibition of Signaling signal_transduction->pathway_inhibition pathway_inhibition->cell_death

Caption: Proposed mechanisms of antifungal action for flavonoids like this compound.

Conclusion and Future Directions

This compound, a key component of the highly durable heartwood of Robinia pseudoacacia, demonstrates significant potential as a natural antifungal agent for wood preservation. While direct quantitative data on the pure compound is still emerging, evidence from extracts rich in dihydrorobinetin strongly supports its efficacy against wood decay fungi. The likely multi-targeted mechanism of action, characteristic of flavonoids, suggests a low probability of fungal resistance development.

Future research should focus on:

  • Isolation and Purification: Developing efficient methods for the large-scale isolation and purification of this compound.

  • Broad-Spectrum Activity: Evaluating the antifungal activity of pure this compound against a wider range of wood decay fungi, including both brown-rot and white-rot species.

  • Mechanism Elucidation: In-depth studies to elucidate the specific molecular targets and signaling pathways affected by this compound in fungal cells.

  • Formulation Development: Developing stable and effective formulations for the application of this compound as a wood preservative.

The continued investigation of this compound and other natural compounds will be pivotal in the development of the next generation of safe and sustainable wood protection technologies.

References

Potential Therapeutic Applications of (+)-Dihydrorobinetin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the current understanding and potential therapeutic applications of (+)-Dihydrorobinetin, a dihydroflavonol found in several plant species. This document synthesizes available data on its mechanisms of action, potential therapeutic targets, and relevant experimental protocols to facilitate further research and development.

Introduction

This compound is a flavonoid that has garnered interest for its potential pharmacological activities. Structurally, it is a pentahydroxyflavanone. While experimental research on this specific compound is emerging, computational studies and data from related flavonoids suggest several promising avenues for therapeutic development. This guide will focus on its potential as an inhibitor of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) for the treatment of rheumatoid arthritis, its role in the inhibition of Advanced Glycation End-products (AGEs), and other potential applications based on its chemical class.

Potential Therapeutic Applications

Rheumatoid Arthritis and RANKL Inhibition

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone destruction. A key pathway in the pathogenesis of bone erosion in RA is the interaction between RANKL and its receptor RANK, which is essential for the differentiation and activation of osteoclasts, the cells responsible for bone resorption.

A significant computational study has identified this compound as a promising inhibitor of the RANKL protein.[1][2] This in silico analysis predicts a strong binding affinity, suggesting that this compound may interfere with the RANKL-RANK interaction and subsequently inhibit osteoclastogenesis.

Signaling Pathway:

The binding of RANKL to its receptor RANK on osteoclast precursors initiates a downstream signaling cascade involving TNF receptor-associated factor 6 (TRAF6). This leads to the activation of key transcription factors, including nuclear factor-κB (NF-κB) and activator protein-1 (AP-1), which in turn induce the expression of genes essential for osteoclast differentiation and function, such as tartrate-resistant acid phosphatase (TRAP) and cathepsin K. By binding to RANKL, this compound is hypothesized to block the initiation of this signaling cascade.

RANKL_Signaling_Pathway cluster_osteoclast_precursor Osteoclast Precursor Cell cluster_extracellular Extracellular Space RANK RANK TRAF6 TRAF6 RANK->TRAF6 NFkB_AP1 NF-κB & AP-1 Activation TRAF6->NFkB_AP1 Gene_Expression Gene Expression (TRAP, Cathepsin K) NFkB_AP1->Gene_Expression Differentiation Osteoclast Differentiation & Activation Gene_Expression->Differentiation RANKL RANKL RANKL->RANK Binds Dihydrorobinetin (B191019) This compound Dihydrorobinetin->RANKL Inhibits

Caption: Proposed inhibition of the RANKL signaling pathway by this compound.
Inhibition of Advanced Glycation End-products (AGEs)

Advanced Glycation End-products (AGEs) are harmful compounds that are formed when proteins or lipids become glycated as a result of exposure to sugars. They are implicated in the pathogenesis of diabetic complications, atherosclerosis, and neurodegenerative diseases. Flavonoids, in general, are known to inhibit the formation of AGEs. While specific experimental data for this compound is limited, its structural similarity to other anti-AGE flavonoids suggests it may possess similar activity.

Mechanism of Inhibition:

The formation of AGEs is a complex process that involves several stages, including the formation of Schiff bases and Amadori products. Flavonoids can inhibit AGE formation through various mechanisms, including:

  • Scavenging of reactive carbonyl species (RCS): Flavonoids can trap intermediate dicarbonyl compounds that are precursors to AGEs.

  • Antioxidant activity: The formation of AGEs is accelerated by oxidative stress. The antioxidant properties of flavonoids can mitigate this process.

  • Chelation of metal ions: Metal ions can catalyze the oxidation reactions involved in AGE formation.

Other Potential Therapeutic Applications

Based on the known biological activities of dihydroflavonols and other flavonoids, this compound may have potential in other therapeutic areas, although specific experimental evidence is currently lacking.

  • Antioxidant Activity: Flavonoids are well-known for their antioxidant properties due to their ability to scavenge free radicals. This activity could be beneficial in a wide range of diseases associated with oxidative stress.

  • Enzyme Inhibition:

    • Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are of interest for the treatment of hyperpigmentation disorders. Some flavonoids are known to inhibit tyrosinase.[3][4][5]

    • α-Glucosidase Inhibition: α-Glucosidase is an enzyme involved in carbohydrate digestion. Its inhibitors can be used to manage type 2 diabetes by delaying glucose absorption. Several flavonoids have been shown to inhibit this enzyme.[6][7][8][9]

  • Anti-Cancer Activity: Many flavonoids have demonstrated anti-cancer properties through various mechanisms, including induction of apoptosis, inhibition of cell proliferation, and anti-angiogenesis.[10][11][12]

  • Neuroprotective Effects: The antioxidant and anti-inflammatory properties of flavonoids may confer neuroprotective effects, which could be relevant for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[13][14][15][16]

  • Cardiovascular Protection: Flavonoids have been associated with cardiovascular benefits, including improved endothelial function and reduced blood pressure.[17][18][19]

Quantitative Data

Currently, the primary quantitative data available for this compound is a computationally predicted binding affinity to RANKL. Experimental data, such as IC50 values, are not yet available for this specific compound. The table below presents the predicted binding affinity of this compound in comparison to experimentally determined IC50 values of other relevant flavonoids for various therapeutic targets.

CompoundTarget/AssayQuantitative DataData TypeReference
This compound RANKL -8.8 kcal/mol (Binding Affinity) Computational [1][2]
Quercetinα-GlucosidaseIC50: 2.4 ± 0.2 µMExperimental[7]
LuteolinAGEs Formation (BSA-methylglyoxal assay)IC50: 66.1 µMExperimental[20]
(+)-DihydrokaempferolTyrosinaseIC50: 55.41 ± 0.38 μMExperimental[3]
QuercetinDPPH Radical ScavengingIC50: 1.89 ± 0.33 µg/mLExperimental[21]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the potential therapeutic applications of this compound. These are general protocols for flavonoids and would require optimization for specific studies with this compound.

Inhibition of RANKL-Induced Osteoclastogenesis

This protocol is designed to assess the ability of a test compound to inhibit the differentiation of precursor cells into mature osteoclasts.

Workflow:

Osteoclastogenesis_Inhibition_Workflow cluster_cell_culture Cell Culture & Differentiation cluster_analysis Analysis Cell_Seeding Seed RAW 264.7 cells (macrophage precursor) Treatment Treat with RANKL (e.g., 50 ng/mL) ± this compound Cell_Seeding->Treatment Incubation Incubate for 5-6 days Treatment->Incubation TRAP_Staining TRAP Staining Incubation->TRAP_Staining Quantification Quantify TRAP-positive multinucleated cells TRAP_Staining->Quantification IC50_Calc Calculate IC50 Quantification->IC50_Calc

Caption: Workflow for assessing the inhibition of osteoclastogenesis.

Detailed Methodology:

  • Cell Culture:

    • Culture RAW 264.7 macrophage precursor cells in α-MEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Seed the cells in a 96-well plate at a density of 3 x 10³ cells per well.[22]

  • Induction of Osteoclastogenesis and Treatment:

    • After 24 hours, replace the medium with fresh medium containing RANKL (e.g., 50 ng/mL) to induce osteoclast differentiation.[22]

    • Concurrently, treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is non-toxic). Include a vehicle control group.

  • Incubation:

    • Incubate the plates for 5-6 days at 37°C in a humidified atmosphere with 5% CO₂.

  • TRAP (Tartrate-Resistant Acid Phosphatase) Staining:

  • Quantification:

    • Identify osteoclasts as TRAP-positive multinucleated cells (containing three or more nuclei) under a microscope.

    • Count the number of osteoclasts per well.

  • Data Analysis:

    • Calculate the percentage of inhibition of osteoclast formation for each concentration of this compound compared to the RANKL-only control.

    • Determine the IC50 value, the concentration of the compound that inhibits osteoclast formation by 50%.

In Vitro Inhibition of Advanced Glycation End-products (AGEs)

This protocol describes a common in vitro method to assess the anti-glycation activity of a test compound using a bovine serum albumin (BSA)-glucose model.[20][27][28][29][30]

Workflow:

AGE_Inhibition_Workflow cluster_incubation Incubation cluster_measurement Measurement & Analysis Mixture_Prep Prepare reaction mixture: BSA + Glucose ± this compound Incubate Incubate at 37°C for 7 days Mixture_Prep->Incubate Fluorescence_Read Measure fluorescence (Ex: 355 nm, Em: 460 nm) Incubate->Fluorescence_Read Calc_Inhibition Calculate % Inhibition Fluorescence_Read->Calc_Inhibition IC50_Determination Determine IC50 Calc_Inhibition->IC50_Determination

Caption: Workflow for in vitro AGEs inhibition assay.

Detailed Methodology:

  • Preparation of Reaction Mixtures:

    • In a 96-well plate, prepare reaction mixtures containing:

      • Bovine Serum Albumin (BSA) (e.g., 1 mg/mL)[20]

      • Glucose (e.g., 100 mM)[20]

      • Various concentrations of this compound.

      • Phosphate buffer (pH 7.4) to the final volume.

    • Include a positive control (e.g., aminoguanidine) and a negative control (without the inhibitor).

  • Incubation:

    • Seal the plate and incubate at 37°C for 7 days in the dark.[20]

  • Measurement of AGEs Formation:

    • After incubation, measure the fluorescence intensity of the solutions using a microplate reader at an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 460 nm.[20]

  • Data Analysis:

    • Calculate the percentage of inhibition of AGE formation for each concentration of this compound using the formula: % Inhibition = [ (Fluorescence of control - Fluorescence of sample) / Fluorescence of control ] x 100

    • Determine the IC50 value.

In Vivo Collagen-Induced Arthritis (CIA) Model

This is a widely used animal model to study rheumatoid arthritis and evaluate the efficacy of potential therapeutic agents.[31][32][33][34]

Workflow:

CIA_Model_Workflow cluster_induction Arthritis Induction cluster_treatment_monitoring Treatment & Monitoring cluster_analysis Post-Mortem Analysis Immunization1 Day 0: Primary immunization (Type II Collagen + CFA) Immunization2 Day 21: Booster immunization (Type II Collagen + IFA) Immunization1->Immunization2 Treatment_Start Initiate treatment with This compound Immunization2->Treatment_Start Monitoring Monitor clinical signs (paw swelling, arthritis score) Treatment_Start->Monitoring Termination Day 42: Terminate experiment Monitoring->Termination Histology Histopathological analysis of joints Termination->Histology Biomarkers Measure inflammatory biomarkers Termination->Biomarkers

Caption: Workflow for the collagen-induced arthritis (CIA) animal model.

Detailed Methodology:

  • Animals:

    • Use susceptible mouse strains such as DBA/1.

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Emulsify type II collagen (e.g., bovine or chicken) in Complete Freund's Adjuvant (CFA). Inject intradermally at the base of the tail.[32]

    • Booster Immunization (Day 21): Emulsify type II collagen in Incomplete Freund's Adjuvant (IFA). Administer a booster injection.[32]

  • Treatment:

    • Begin treatment with this compound at a predetermined dose and route of administration (e.g., oral gavage, intraperitoneal injection) either prophylactically (starting from day 0) or therapeutically (after the onset of clinical signs).

    • Include a vehicle control group and a positive control group (e.g., methotrexate).

  • Monitoring and Evaluation:

    • Monitor the mice regularly for the onset and severity of arthritis.

    • Clinical Scoring: Score the paws for signs of inflammation (redness, swelling) on a scale of 0-4.

    • Paw Swelling: Measure the thickness of the paws using a caliper.

  • Termination and Analysis (e.g., Day 42):

    • At the end of the study, euthanize the animals.

    • Histopathology: Collect the joints, fix them in formalin, decalcify, and embed in paraffin. Section and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

    • Biomarker Analysis: Collect blood serum to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies by ELISA.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutics, particularly for rheumatoid arthritis. The computational evidence for its high binding affinity to RANKL is a strong starting point for further investigation. However, a significant need exists for experimental validation of its biological activities.

Future research should focus on:

  • In vitro validation: Experimentally confirming the binding of this compound to RANKL and determining its IC50 value for the inhibition of RANKL-induced osteoclastogenesis.

  • Quantitative analysis: Determining the IC50 values of this compound for its potential antioxidant, anti-AGE, tyrosinase inhibitory, and α-glucosidase inhibitory activities.

  • In vivo studies: Evaluating the efficacy of this compound in animal models of rheumatoid arthritis and other relevant diseases.

  • Mechanism of action studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects.

This technical guide provides a foundational resource for researchers to build upon. The provided protocols and pathway diagrams offer a framework for designing and executing the necessary experiments to fully characterize the therapeutic potential of this compound.

References

The Emergence of (+)-Dihydrorobinetin as a Definitive Aging Marker in Acacia Wood Barrels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The use of acacia (Robinia pseudoacacia) wood barrels in the aging of alcoholic beverages and vinegars is a growing practice, valued for the unique sensory characteristics it imparts. This guide delves into the scientific basis for using (+)-dihydrorobinetin, a dihydroflavonol uniquely abundant in acacia wood, as a chemical marker for aging. We will explore the impact of critical cooperage techniques, such as toasting, on the concentration of this compound and provide detailed experimental protocols for its extraction and quantification. This document serves as a comprehensive resource for researchers in food science, analytical chemistry, and forestry products who are investigating wood-aged products and the chemical transformations that occur during this process.

Introduction: Acacia Wood in Cooperage

While oak has traditionally dominated the cooperage industry, there is increasing interest in alternative wood species for the aging of wines, spirits, and vinegars.[1][2] Acacia wood, specifically from the Robinia pseudoacacia species, offers distinct advantages, including a high porosity that allows for efficient oxygen transfer, which can accelerate the aging process and contribute to color stabilization and improved sensory profiles.[3][4][5] A key differentiator of acacia wood is its unique phenolic composition, which is notably devoid of the hydrolyzable tannins found in oak but rich in flavonoids such as this compound, robinetin, fustin, robtin, and butin.[6][7]

This compound: A Unique Chemical Marker

This compound (3,3′,4′,5′,7-pentahydroxyflavanone) is a dihydroflavonol that has been identified as a characteristic and abundant compound in the heartwood of Robinia pseudoacacia.[8][9][10] Its concentration in products aged in acacia barrels increases with the duration of contact, making it a reliable chemical marker for determining the authenticity of aging in this type of wood.[3][4][11] This is particularly valuable for quality control and verifying the production process of premium aged goods.

The Impact of Toasting on this compound Concentration

Toasting is a critical step in barrel manufacturing that involves heating the interior surface of the staves to induce thermal degradation of wood components, which in turn generates desirable aromatic compounds.[12][13] However, toasting has a significant and inverse effect on the concentration of this compound. Studies have shown that vinegars aged with non-toasted acacia chips can have dramatically higher concentrations of this compound compared to those aged with toasted chips.[3][4][11] This thermal sensitivity is a crucial factor to consider when aiming to either maximize or minimize the extraction of this particular flavonoid. While toasting reduces this compound, it can increase the concentration of other compounds like robinetin.[7]

The following diagram illustrates the general influence of aging and toasting on the key flavonoids in acacia wood.

G Influence of Aging and Toasting on Acacia Wood Flavonoids cluster_aging Aging Process Acacia_Wood Acacia Wood (High in Dihydrorobinetin) Aged_Product Aged Product (e.g., Wine, Vinegar) Acacia_Wood->Aged_Product Extraction of Flavonoids Untoasted_Wood Untoasted Acacia Wood Untoasted_Wood->Aged_Product High Extraction of This compound Toasted_Wood Toasted Acacia Wood Untoasted_Wood->Toasted_Wood Thermal Treatment Toasted_Wood->Aged_Product Reduced Extraction of This compound

Caption: Logical relationship of toasting's impact on flavonoid extraction.

Quantitative Data on Flavonoid Content

The concentration of this compound and other flavonoids in acacia wood and in products aged with it can vary significantly based on the treatment of the wood. The following tables summarize the quantitative data found in the literature.

Table 1: Concentration of this compound in Vinegar Aged with Acacia Wood Chips

Wood TreatmentConcentration of this compound (mg/L)Reference
Non-toasted Acacia Chips384.8[3][4][11]
Toasted Acacia Chips23.5[3][4][11]

Table 2: Phenolic Content in Acacia Hybrid Wood Extracts

Wood SectionTotal Phenolic Content (mg GAE/g)Total Flavonoid Content (mg QE/g)Total Flavanol Content (mg CE/g)Reference
Sapwood76.83 - 448.35 (Methanol)29.55 - 133.71 (Methanol)83.39 - 247.18 (Methanol)[14]
Outer Heartwood76.83 - 448.35 (Methanol)29.55 - 133.71 (Methanol)83.39 - 247.18 (Methanol)[14]
Inner Heartwood76.83 - 448.35 (Methanol)29.55 - 133.71 (Methanol)83.39 - 247.18 (Methanol)[14]
GAE: Gallic Acid Equivalent, QE: Quercetin Equivalent, CE: Catechin Equivalent

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of this compound from acacia wood.

Wood Sample Preparation
  • Grinding: Wood samples (heartwood) are ground to a fine powder with a particle size of less than 1 mm.

  • Drying: The wood powder is dried to a constant weight, for example, at 60 ± 1 °C for 24 hours or by freeze-drying.[15]

Extraction of this compound

Several methods have been proven effective for the extraction of flavonoids from acacia wood.

Method 1: Optimized Ethanol-Water Extraction This method is optimized for a high recovery of dihydrorobinetin (B191019) and robinetin.

  • Solvent: 80:20 (w/w) ethanol:water solution.[10]

  • Wood to Solvent Ratio: 177 g of wood powder per liter of solvent.[10]

  • Temperature: 27.5 °C.[10]

  • Procedure: Maceration with stirring. The extraction kinetics show that a significant portion of the extractives are leached within the first few hours.[10]

Method 2: Acetone-Water Soxhlet Extraction This method is reported to yield significantly larger amounts of dihydrorobinetin.

  • Solvent: Acetone:water mixture (90:10 v/v).[15]

  • Apparatus: Soxhlet extractor.

  • Sample to Solvent Ratio: 2.5 g of wood powder to 250 mL of solvent.[16]

  • Duration: 4 hours is considered optimal for the recovery of dihydrorobinetin.[10]

Method 3: Ultrasonic Extraction An alternative method that can reduce extraction time.

  • Solvent: 80% aqueous methanol (B129727) solution.[17]

  • Temperature: 60 °C.[17]

  • Duration: 75 minutes in an ultrasonic cleaner.[17]

The following diagram outlines a general experimental workflow for the analysis of this compound.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Start Acacia Wood Sample Grind Grind to <1mm Powder Start->Grind Dry Dry to Constant Weight Grind->Dry Extract Solvent Extraction (e.g., Acetone/Water) Dry->Extract Filter Filter Extract Extract->Filter Concentrate Concentrate Under Vacuum Filter->Concentrate HPLC HPLC-DAD / MS Analysis Concentrate->HPLC Quantify Quantification of This compound HPLC->Quantify End Report Results Quantify->End

Caption: General experimental workflow for this compound analysis.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) is the standard method for quantifying this compound.

  • System: A standard HPLC system with a DAD detector.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol/acetonitrile (50/50) (B).[9]

  • Gradient Example: 5% to 25% B over 15 minutes, then to 100% B over 9 minutes.[9]

  • Flow Rate: 1 mL/min.[9][16]

  • Column Temperature: 25-30 °C.[9][16]

  • Detection Wavelength: 280 nm for dihydrorobinetin.[16][18] Robinetin can also be monitored at 366 nm.[18]

  • Quantification: Based on a calibration curve of a pure this compound standard.

Structural Identification

For initial identification, nuclear magnetic resonance (NMR) spectroscopy is employed. Both ¹H and ¹³C NMR data, along with optical rotation measurements, have been used to definitively identify the structure of this compound isolated from acacia wood-aged products.[3][4][11]

Chemical Pathways and Transformations

The thermal instability of this compound during toasting suggests its conversion to other compounds. While the precise degradation pathway is complex, it is understood that the high temperatures of toasting lead to a reduction in many native flavonoid compounds.[6][7] Conversely, the toasting process can lead to the formation of other aromatic compounds from the degradation of lignin (B12514952) and other wood components, such as vanillin (B372448) and syringaldehyde, which are not characteristic of untoasted acacia wood.[12][13]

The following diagram conceptualizes the chemical transformations occurring during the toasting of acacia wood.

G Conceptual Chemical Transformations During Toasting Dihydrorobinetin This compound Degradation_Products Degradation Products Dihydrorobinetin->Degradation_Products Heat (Toasting) Other_Flavonoids Other Native Flavonoids (e.g., Fustin) Other_Flavonoids->Degradation_Products Heat (Toasting) Lignin_Hemicellulose Lignin & Hemicellulose Aromatic_Aldehydes Aromatic Aldehydes (e.g., Vanillin) Lignin_Hemicellulose->Aromatic_Aldehydes Heat (Toasting)

Caption: Conceptual diagram of chemical changes during wood toasting.

Conclusion

This compound has been firmly established as a reliable and specific chemical marker for aging in acacia wood barrels. Its concentration is directly correlated with the aging period and is significantly influenced by the toasting level of the wood. The analytical methods for its quantification are well-defined, providing a robust framework for quality control and authenticity verification of products aged in acacia wood. For researchers and professionals in related fields, understanding the dynamics of this compound is key to harnessing the unique properties of acacia wood in the development of new and distinct aged products. Further research could focus on the specific degradation products of this compound during toasting to gain a more complete picture of the chemical transformations occurring in the wood.

References

The Discovery and Isolation of (+)-Dihydrorobinetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Dihydrorobinetin, a dihydroflavonol, is a naturally occurring flavonoid that has garnered significant interest for its potential therapeutic applications, including antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery and isolation of this compound from plant sources, with a primary focus on the heartwood of Robinia pseudoacacia (black locust), its most abundant natural source.[1][2] This document details optimized extraction and purification protocols, presents key quantitative data, and visualizes the experimental workflow for its isolation.

Natural Occurrence

This compound has been identified in several plant species. It is most notably abundant in the heartwood of Robinia pseudoacacia, where it is a major flavonoid extractive alongside robinetin.[1][2] Its presence has also been reported in Adenanthera pavonina and as a characteristic marker in vinegars aged in acacia wood barrels.[3][4] The high concentration of dihydrorobinetin (B191019) in Robinia pseudoacacia heartwood contributes to the wood's high natural durability and resistance to fungal decay.[1][2]

Extraction of this compound from Robinia pseudoacacia

The efficient extraction of this compound is the initial and critical step for its isolation. Various parameters have been optimized to maximize the yield and purity of the crude extract.

Optimized Extraction Protocol

An optimized, efficient, and low-cost extraction process involves the maceration of Robinia pseudoacacia wood powder in a batch reactor.[1] The following table summarizes the optimized conditions.

ParameterOptimized Value/Condition
Solvent Ethanol/Water (EtOH/H₂O) mixture
Temperature 10 to 40 °C
Extraction Time 1 to 24 hours
Wood/Solvent Mass Ratio 1% to 13%
Agitation 550 rpm

Table 1: Optimized Parameters for the Extraction of this compound from Robinia pseudoacacia Wood.[1]

The use of aqueous acetone (B3395972) in a Soxhlet apparatus has also been reported as an effective method for recovering dihydrorobinetin. Supercritical fluid extraction with a CO₂:EtOH:H₂O mixture has also been explored, yielding up to 49.2 mg of flavonoids per gram of dried wood powder under optimal conditions (10 MPa, 80 °C).[5][6]

G Figure 1: General Workflow for Extraction of this compound A Robinia pseudoacacia Wood B Wood Powder A->B Grinding C Batch Reactor Extraction (EtOH/H₂O, 10-40°C, 1-24h) B->C Maceration with Agitation D Crude Extract Rich in Dihydrorobinetin C->D Filtration/Centrifugation

Caption: Figure 1: General Workflow for Extraction of this compound.

Purification by Centrifugal Partition Chromatography (CPC)

Centrifugal Partition Chromatography (CPC) has been successfully employed for the gram-scale purification of this compound from the crude extract.[1][2] This liquid-liquid partition chromatography technique allows for the recovery of highly pure compounds.

CPC Protocol and Performance

A two-step process involving an initial enrichment of the crude extract followed by CPC purification has been developed.[1] The crude extract is first treated to precipitate less water-soluble compounds, thereby enriching the supernatant with dihydrorobinetin before injection into the CPC column.[1]

ParameterValue/Condition
CPC Column Volume 200 mL
Sample Loading 5 g of enriched extract
Run Time 200 minutes
Yield of this compound 1.3 g
Purity of this compound > 95%
Yield of Secondary Fraction 0.675 g
Purity of Secondary Fraction > 85%

Table 2: Gram-Scale Purification of this compound using CPC.[1]

G Figure 2: Purification Workflow using CPC A Crude Extract B Enrichment Step (Precipitation of impurities) A->B C Enriched Extract B->C D Centrifugal Partition Chromatography (CPC) C->D Injection E Fraction 1 (Leucorobinetinidin isomers, hydroxydihydroflavonol derivatives) D->E Elution F Fraction 2 (this compound, >95% purity) D->F Elution G Fraction 3 (Condensed tannins) D->G Elution

Caption: Figure 2: Purification Workflow using CPC.

Structural Elucidation and Characterization

The definitive identification of this compound is accomplished through a combination of spectroscopic techniques.

Methodologies
  • High-Performance Liquid Chromatography (HPLC): Used for the analysis of crude extracts and purified fractions. A typical HPLC-DAD (Diode Array Detection) analysis reveals the presence of dihydrorobinetin and robinetin, with dihydrorobinetin eluting earlier due to its higher polarity.[1]

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) in negative mode is used to determine the molecular weight. This compound typically shows a molecular ion peak at m/z 303 [M-H]⁻.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural confirmation. The complete assignment of ¹³C NMR data for this compound has been reported.[3]

  • Optical Rotation: Measurement of the specific rotation confirms the (+) enantiomer.[3]

Spectroscopic Data
TechniqueKey Observations for this compound
HPLC Retention Time 14.1 min (under specific reported conditions)
UV Absorbance Maxima (λmax) 280-310 nm
Mass Spectrometry (ESI-) [M-H]⁻ at m/z 303, [M-H₂O-H]⁻ at m/z 285

Table 3: Key Spectroscopic Data for the Identification of this compound.[1]

Biological Activity and Potential Applications

This compound exhibits a range of biological activities that make it a compound of interest for drug development.

  • Antioxidant Activity: It has demonstrated significant in vitro antioxidant activity in DPPH and ORAC assays.[3]

  • Anti-inflammatory and Anti-arthritic Potential: Recent studies suggest that dihydrorobinetin can act as a potential inhibitor of the Receptor Activator of Nuclear factor-Kappa B Ligand (RANKL).[7] By binding to RANKL, it may prevent the differentiation of osteoclasts, which are responsible for bone degradation in diseases like rheumatoid arthritis.[7]

G Figure 3: Proposed Mechanism of Dihydrorobinetin in Rheumatoid Arthritis A This compound B RANKL A->B Inhibition C Osteoclast Differentiation B->C Promotes D Bone Degradation C->D Leads to

Caption: Figure 3: Proposed Mechanism of Dihydrorobinetin in Rheumatoid Arthritis.

Conclusion

The discovery and successful gram-scale isolation of this compound from Robinia pseudoacacia provides a viable pathway for obtaining this promising bioactive compound. The optimized extraction and purification protocols detailed in this guide offer a robust foundation for researchers and drug development professionals. The potent antioxidant and potential anti-inflammatory activities of this compound, particularly its interaction with the RANKL pathway, highlight its therapeutic potential and warrant further investigation for various clinical applications.

References

Flavonoid Profile of Robinia pseudoacacia Heartwood: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the flavonoid profile of Black Locust (Robinia pseudoacacia) heartwood, a rich source of bioactive phenolic compounds. This document details the major flavonoids present, their quantitative analysis, comprehensive experimental protocols for their extraction and characterization, and insights into their biological activities.

Core Flavonoid Constituents

The heartwood of Robinia pseudoacacia is distinguished by its high concentration of flavonoids, primarily dihydrorobinetin (B191019) and its oxidation product, robinetin (B1679494). These compounds are largely responsible for the wood's notable natural durability and resistance to decay. While these two are the most abundant, other phenolic compounds, including resveratrol (B1683913) and piceatannol, have also been identified, contributing to the heartwood's complex chemical profile and biological activity.

Quantitative Analysis of Major Flavonoids

Various studies have quantified the flavonoid content in R. pseudoacacia heartwood, with yields varying based on the extraction method and solvent system employed. The following tables summarize the quantitative data from multiple research efforts, offering a comparative look at the efficiency of different extraction protocols.

Table 1: Total Phenolic and Flavonoid Content in Robinia pseudoacacia Heartwood Extracts

Extraction MethodSolventTotal Phenolics (mg/g dry wood)Total Flavonoids (mg/g dry wood)Reference
Soxhlet90% Acetone (v/v)38.7-Vek et al. (2019)
Maceration (stirred)90% Acetone (v/v)--Vek et al. (2019)
Sonication90% Acetone (v/v)--Vek et al. (2019)
Supercritical Fluid ExtractionCO2:EtOH:H2O (80:16:4)-49.2Atwi-Ghaddar et al.

Table 2: Quantitative Yields of Dihydrorobinetin and Robinetin

Extraction MethodSolventDihydrorobinetin (mg/g dry wood)Robinetin (mg/g dry wood)Reference
Maceration (stirred, 24h)Acetone16.74.97Vek et al.[1]
Supercritical Fluid ExtractionCO2:EtOH:H2O38.46-Atwi-Ghaddar et al.[1]
Maceration (stirred, 4h)Ethanol-water16.933.79Vek et al.[1]
Maceration (24h)Methanol:water (1:1)32.37.8Sanz et al.[1]

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of flavonoids from R. pseudoacacia heartwood, synthesized from various scientific studies.

Sample Preparation
  • Source Material : Obtain heartwood from mature Robinia pseudoacacia trees.

  • Drying : Air-dry the wood samples to a constant weight at room temperature.

  • Grinding : Grind the dried heartwood into a fine powder (e.g., to pass through a 0.5 mm screen) to increase the surface area for extraction.

Extraction Methodologies

Soxhlet extraction is a highly efficient method for exhaustive extraction.

  • Apparatus : Soxhlet extractor, round-bottom flask, condenser.

  • Solvent : Acetone, ethanol, or methanol, often in aqueous solutions (e.g., 90% v/v).[2]

  • Procedure :

    • Place a known quantity of powdered heartwood (e.g., 10 g) in a cellulose (B213188) thimble.

    • Position the thimble inside the Soxhlet extractor.

    • Fill the round-bottom flask with the chosen solvent (e.g., 250 mL).

    • Heat the flask to the boiling point of the solvent.

    • Allow the extraction to proceed for a set number of cycles or a specific duration (e.g., 8 hours).[3]

    • After extraction, concentrate the solvent using a rotary evaporator to obtain the crude extract.

UAE is a rapid extraction method that utilizes acoustic cavitation to enhance mass transfer.

  • Apparatus : Ultrasonic bath or probe sonicator.

  • Solvent : Ethanol (e.g., 60% v/v) is often optimal.[4]

  • Procedure :

    • Combine the powdered heartwood with the solvent in a flask at a specific solid-to-liquid ratio (e.g., 1:10 g/mL).[4]

    • Place the flask in the ultrasonic bath or immerse the probe.

    • Sonicate at a controlled temperature (e.g., 59°C) for a defined period (e.g., 30 minutes).[4]

    • Filter the mixture to separate the extract from the solid residue.

    • Concentrate the extract as needed.

Maceration is a simple and scalable extraction technique.

  • Apparatus : Erlenmeyer flask, magnetic stirrer.

  • Solvent : Methanol, ethanol, or acetone, often with water.

  • Procedure :

    • Suspend the powdered heartwood in the chosen solvent in a flask.

    • Continuously stir the mixture at room temperature for an extended period (e.g., 24 hours).[1]

    • Filter the extract and concentrate it to yield the crude extract.

Analytical Methodologies

HPLC-DAD is the primary method for the separation and quantification of dihydrorobinetin and robinetin.

  • System : A standard HPLC system equipped with a diode-array detector.

  • Column : A reversed-phase C18 column is typically used.[5]

  • Mobile Phase : A gradient elution using a mixture of two solvents is common. For example:

    • Solvent A: 0.1% Formic acid in water.[5]

    • Solvent B: 0.1% Formic acid in methanol.[5]

  • Gradient Program : A typical gradient might be: 0-40 min, 35-100% B; 40-45 min, 100% B; 45-52 min, 100-35% B; 52-60 min, 35% B.[5]

  • Flow Rate : 1.0 mL/min.[5]

  • Detection : Monitor at wavelengths specific to the flavonoids of interest (e.g., 280 nm for dihydrorobinetin and 366 nm for robinetin).[6]

  • Quantification : Use external standards of purified dihydrorobinetin and robinetin to create calibration curves for accurate quantification.

GC-MS is useful for identifying a broader range of volatile and semi-volatile compounds in the heartwood extract, often after derivatization.

  • System : A gas chromatograph coupled to a mass spectrometer.

  • Column : A non-polar or semi-polar capillary column (e.g., HP-5MS).

  • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).[7]

  • Temperature Program : An example program: initial temperature of 50°C for 5 min, then ramp to 250°C at 20°C/min, and hold at 250°C.[7]

  • Injector Temperature : 250°C.[7]

  • Ion Source : Electron Impact (EI) at 70 eV.[7]

  • Identification : Compare the mass spectra of the detected compounds with spectral libraries (e.g., NIST) and reference compounds.[7]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the extraction and analysis of flavonoids from Robinia pseudoacacia heartwood.

G A Robinia pseudoacacia Heartwood Sample B Grinding and Sieving A->B C Powdered Heartwood B->C D Extraction (Soxhlet, UAE, or Maceration) C->D E Crude Extract D->E F Filtration and Solvent Evaporation E->F G Fractionation (Optional) F->G for isolation I HPLC-DAD Analysis (Quantification) F->I J GC-MS Analysis (Identification) F->J K Bioactivity Assays (Antioxidant, Antifungal, etc.) F->K H Purified Flavonoid Fractions G->H H->I H->K L Data Analysis and Reporting I->L J->L K->L

Caption: Workflow for Flavonoid Extraction and Analysis.

Logical Relationship of Bioactivity Screening

This diagram outlines the logical progression from extraction to the evaluation of the biological activities of the heartwood extracts.

G cluster_0 Extraction and Characterization cluster_1 In Vitro Bioactivity Assessment cluster_2 Mechanism of Action Studies A Heartwood Extract B Chemical Profiling (HPLC, GC-MS) A->B C Antioxidant Activity (e.g., DPPH, ABTS assays) A->C D Antifungal Activity (e.g., Mycelial Growth Inhibition) A->D E Other Bioassays (e.g., Cytotoxicity) A->E F Identification of Active Compounds C->F D->F E->F G Signaling Pathway Analysis (if applicable) F->G

Caption: Bioactivity Screening and Mechanistic Study Workflow.

Biological Activities

The flavonoids from R. pseudoacacia heartwood, particularly dihydrorobinetin and robinetin, are well-documented for their potent biological activities.

  • Antifungal Properties : These flavonoids are major contributors to the high natural durability of the heartwood, exhibiting significant activity against a range of wood-decaying fungi.[8] The ethyl acetate (B1210297) fraction of heartwood extract has shown moderate antifungal activity.[9]

  • Antioxidant Activity : The heartwood extracts are excellent free radical scavengers. The antioxidant capacity is strongly correlated with the total phenolic content.[9][10] The ethyl acetate fraction of the heartwood extract has demonstrated good antioxidant activity in DPPH assays.[9]

While specific signaling pathways for the heartwood flavonoids are not yet extensively elucidated in the literature, their structural similarities to other well-studied flavonoids like quercetin (B1663063) and myricetin (B1677590) suggest potential interactions with key cellular signaling pathways involved in inflammation and oxidative stress. Further research is warranted to explore these mechanisms in detail.

References

The Role of (+)-Dihydrorobinetin in the Natural Durability of Wood: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The heartwood of Robinia pseudoacacia L. (black locust) is renowned for its exceptional natural durability, making it a valuable resource for outdoor applications. This durability is largely attributed to the presence of extractive compounds, with the flavonoid (+)-dihydrorobinetin being a principal bioactive constituent. This technical guide provides an in-depth analysis of the role of this compound in conferring wood durability, focusing on its antifungal and antioxidant properties. Detailed experimental protocols for the extraction, quantification, and bioactivity assessment of this compound are presented, alongside hypothesized mechanisms of its action against wood-decay fungi. This document is intended to serve as a comprehensive resource for researchers in the fields of natural product chemistry, wood science, and antifungal drug development.

Introduction

The natural durability of wood is a complex trait influenced by a variety of factors, including wood density, anatomical structure, and the presence of extractives. In species with highly durable heartwood, such as Robinia pseudoacacia, the accumulation of secondary metabolites, particularly phenolic compounds, plays a crucial role in protecting the wood from decay fungi and other biodeteriorating organisms.[1]

This compound (3,3′,4′,5′,7-pentahydroxyflavanone) is a dihydroflavonol found in high concentrations in the mature heartwood of R. pseudoacacia.[2][3] Its presence has been strongly correlated with the wood's resistance to both brown-rot and white-rot fungi.[3] This guide synthesizes the current scientific knowledge on this compound, presenting its chemical properties, biological activities, and the experimental methodologies used to evaluate its efficacy.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₁₂O₇
Molecular Weight 304.25 g/mol
CAS Number 4382-33-6
Appearance Pale yellow crystalline powder
Melting Point 260°C (decomposition)
Solubility Soluble in methanol, ethanol, acetone; sparingly soluble in water

Quantitative Data on Biological Activity

Antifungal Activity of Robinia pseudoacacia Heartwood Extracts

The following table summarizes the antifungal activity of a fractionated water:methanol (1:1 v/v) extract from R. pseudoacacia heartwood against the white-rot fungus Trametes versicolor. The ethyl acetate (B1210297) fraction (F7) was identified as having notable activity.[4][5]

Extract FractionConcentration (ppm)Mycelial Growth (mm) after 7 days
Heartwood F7 (ethyl acetate) 12.522.00
2524.33
5024.67
Control -43.00 (F10)

Data from Hosseinihashemi et al. (2015). Mycelial growth on plates with un-fractionated extract (F10) is presented as a control.[4][5]

Antioxidant Activity of Robinia pseudoacacia Heartwood Extracts

The antioxidant activity of the ethyl acetate fraction (F7) of a water:methanol (1:1 v/v) heartwood extract was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging method.[4][5] The in vitro antioxidant activity of purified this compound has also been determined using DPPH and ORAC assays, though specific quantitative values were not available in the reviewed literature.[6]

Extract FractionConcentration (mg/mL)DPPH Radical Scavenging Activity (%)
Heartwood F7 (ethyl acetate) 0.01692.3
BHT (synthetic antioxidant) 0.01693.4
Vitamin C 0.01696.6

Data from Hosseinihashemi et al. (2015).[4][5]

Experimental Protocols

Extraction and Purification of this compound from Robinia pseudoacacia Wood

This protocol is based on optimized methods for the extraction and purification of this compound.[7][8]

4.1.1. Materials and Reagents

  • Robinia pseudoacacia heartwood, air-dried and ground to a fine powder (particle size < 1 mm)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Acetone

  • n-Hexane

  • Solvents for Centrifugal Partition Chromatography (CPC): e.g., n-butanol, acetonitrile, water

  • Rotary evaporator

  • Soxhlet apparatus or maceration equipment

  • Centrifugal Partition Chromatograph (CPC)

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

4.1.2. Extraction Procedure (Optimized Maceration)

  • Combine the ground heartwood powder with a 50:50 (v/v) ethanol/water solution at a wood/solvent ratio of approximately 1:7.5 (w/v).

  • Macerate the mixture at room temperature (around 25°C) with continuous stirring for 4 hours.

  • Filter the mixture to separate the liquid extract from the wood residue.

  • Concentrate the liquid extract under reduced pressure using a rotary evaporator to remove the ethanol.

  • Lyophilize the remaining aqueous extract to obtain a dry crude extract.

4.1.3. Purification by Centrifugal Partition Chromatography (CPC)

  • Prepare a biphasic solvent system suitable for flavonoid separation (e.g., n-butanol:acetonitrile:water).

  • Dissolve the crude extract in a mixture of the upper and lower phases of the solvent system.

  • Perform CPC, injecting the dissolved extract and eluting with the mobile phase.

  • Collect fractions and monitor the elution of this compound using HPLC-DAD.

  • Pool the fractions containing pure this compound and evaporate the solvent to yield the purified compound.

G cluster_extraction Extraction cluster_purification Purification WoodPowder Ground R. pseudoacacia Heartwood Maceration Maceration (4h, 25°C) WoodPowder->Maceration Solvent 50:50 EtOH/H₂O Solvent->Maceration Filtration Filtration Maceration->Filtration CrudeExtract Crude Liquid Extract Filtration->CrudeExtract Evaporation Rotary Evaporation CrudeExtract->Evaporation DryExtract Dry Crude Extract Evaporation->DryExtract CPC Centrifugal Partition Chromatography (CPC) DryExtract->CPC Fractionation Fraction Collection CPC->Fractionation HPLC_Analysis HPLC-DAD Analysis Fractionation->HPLC_Analysis Pooling Pooling of Pure Fractions HPLC_Analysis->Pooling FinalProduct Purified this compound Pooling->FinalProduct

Caption: Workflow for Extraction and Purification of this compound.

Quantitative Analysis by HPLC

This protocol is for the quantification of this compound in wood extracts.[9]

4.2.1. HPLC System and Conditions

  • Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 3 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate dihydrorobinetin (B191019) from other components (e.g., 10-20% B over 15 minutes, then increasing to 100% B).

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Detection: DAD at 280 nm

  • Injection Volume: 2 µL

4.2.2. Procedure

  • Prepare a stock solution of purified this compound of known concentration in the initial mobile phase composition.

  • Create a series of calibration standards by diluting the stock solution.

  • Inject the standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.

  • Prepare the wood extract sample by dissolving a known weight in the initial mobile phase and filtering through a 0.45 µm syringe filter.

  • Inject the sample and determine the peak area for this compound.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Antifungal Activity Assessment: Agar (B569324) Well Diffusion Assay

This method provides a qualitative to semi-quantitative assessment of antifungal activity.

4.3.1. Materials

  • Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA)

  • Sterile Petri dishes (90 mm)

  • Cultures of wood-decay fungi (e.g., Trametes versicolor, Coniophora puteana)

  • Sterile cork borer (6-8 mm diameter)

  • Solutions of this compound at various concentrations in a suitable solvent (e.g., DMSO)

  • Solvent control

  • Positive control (e.g., a known antifungal agent)

4.3.2. Procedure

  • Prepare the fungal inoculum by growing the fungus on an agar plate until the mycelium covers the surface.

  • Take agar plugs from the edge of an actively growing culture.

  • Place one agar plug in the center of a fresh PDA/MEA plate.

  • Aseptically create wells in the agar at a set distance from the central inoculum plug using a sterile cork borer.

  • Pipette a fixed volume (e.g., 100 µL) of the test solutions (dihydrorobinetin, solvent control, positive control) into the wells.

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Measure the diameter of the zone of inhibition (the area around the well where fungal growth is prevented) after a set incubation period (e.g., 7 days).

G Inoculum Prepare Fungal Inoculum Plate Inoculate Center of Agar Plate Inoculum->Plate Wells Create Wells in Agar Plate->Wells AddSample Add Test Compound/Controls to Wells Wells->AddSample Incubate Incubate Plates AddSample->Incubate Measure Measure Zone of Inhibition Incubate->Measure G DHR This compound CellWall Fungal Cell Wall Synthesis (β-glucan, Chitin) DHR->CellWall Inhibition PlasmaMembrane Plasma Membrane Integrity DHR->PlasmaMembrane Interaction Disruption Disruption & Increased Permeability CellWall->Disruption PlasmaMembrane->Disruption CellLysis Cell Lysis Disruption->CellLysis G DHR This compound LanosterolDemethylase Lanosterol 14α-demethylase (and other enzymes) DHR->LanosterolDemethylase Inhibition ErgosterolPathway Ergosterol Biosynthesis Pathway ErgosterolDepletion Ergosterol Depletion ErgosterolPathway->ErgosterolDepletion ToxicSterols Toxic Sterol Accumulation ErgosterolPathway->ToxicSterols MembraneDysfunction Membrane Dysfunction ErgosterolDepletion->MembraneDysfunction ToxicSterols->MembraneDysfunction G DHR This compound ROS Reactive Oxygen Species (ROS) Generation DHR->ROS Induction FungalEnzymes Essential Fungal Enzymes (e.g., Laccase) DHR->FungalEnzymes Direct Inhibition OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Damage to DNA, Proteins, Lipids OxidativeStress->CellularDamage GrowthArrest Fungal Growth Arrest CellularDamage->GrowthArrest Inhibition Enzyme Inhibition FungalEnzymes->Inhibition Inhibition->GrowthArrest

References

A Technical Guide to the Preliminary Cytotoxicity Screening of Novel Compounds: A Case Study Approach with (+)-Dihydrorobinetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed technical guide on the methodologies and data interpretation for the preliminary cytotoxicity screening of a novel compound, using (+)-Dihydrorobinetin as a hypothetical subject. As of the compilation of this guide, specific experimental data on the cytotoxicity of this compound is not available in the public domain. Therefore, all data, experimental workflows, and signaling pathways presented herein are illustrative examples based on established practices in the field for compounds of a similar class (flavonoids).

Introduction

This compound is a flavonoid, a class of polyphenolic compounds known for a wide range of biological activities, including antioxidant and potential anticancer effects.[1][2] The initial step in evaluating the anticancer potential of a novel compound like this compound is to perform a preliminary cytotoxicity screening. This process determines the compound's ability to kill or inhibit the proliferation of cancer cells in vitro. This guide outlines the standard experimental protocols, data presentation, and potential mechanistic pathways to investigate for such a screening.

Experimental Protocols

A preliminary cytotoxicity screening typically involves exposing various cancer cell lines to the test compound at a range of concentrations and measuring cell viability after a set incubation period.

Cell Lines and Culture

A panel of human cancer cell lines representing different tumor types should be used to assess the breadth of the compound's activity. For a preliminary screen, a common selection might include:

  • MCF-7: Human breast adenocarcinoma (hormone-receptor-positive)

  • MDA-MB-231: Human breast adenocarcinoma (triple-negative)[3]

  • HeLa: Human cervical adenocarcinoma[4]

  • HepG2: Human hepatocellular carcinoma[4]

  • A549: Human lung carcinoma

  • HCT116: Human colorectal carcinoma

Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

Several assays can be used to measure cytotoxicity, each with a different underlying principle.

This is a colorimetric assay that measures the metabolic activity of cells.[4] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. The absorbance of the dissolved formazan is directly proportional to the number of living cells.

Protocol:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This assay distinguishes between viable and non-viable cells based on membrane integrity. Trypan blue is a vital stain that cannot penetrate the intact membrane of live cells but can enter dead cells, staining them blue.

Protocol:

  • Culture and treat cells in 6-well plates as described for the MTT assay.

  • After treatment, detach the cells using trypsin-EDTA and resuspend them in complete medium.

  • Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate the percentage of viable cells.

Data Presentation

Quantitative data from cytotoxicity screenings should be presented in a clear and organized manner to facilitate comparison and interpretation. The primary endpoint of such a screening is the IC50 value.

Table 1: Illustrative Cytotoxicity Data for this compound against Various Human Cancer Cell Lines

Cell LineTumor TypeAssayIncubation Time (h)IC50 (µM)
MCF-7Breast AdenocarcinomaMTT4825.3 ± 2.1
MDA-MB-231Breast AdenocarcinomaMTT4815.8 ± 1.7
HeLaCervical AdenocarcinomaMTT4832.1 ± 3.5
HepG2Hepatocellular CarcinomaMTT4845.6 ± 4.2
A549Lung CarcinomaMTT4818.9 ± 2.3
HCT116Colorectal CarcinomaMTT4822.4 ± 2.9

Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.

Visualizing Experimental and Logical Workflows

Diagrams are essential for representing complex experimental workflows and signaling pathways.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for the preliminary cytotoxicity screening of a novel compound.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis compound This compound Stock Solution treatment Compound Treatment (Concentration Gradient) compound->treatment cell_lines Cancer Cell Lines (MCF-7, HeLa, etc.) seeding Cell Seeding (96-well plates) cell_lines->seeding seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay tb_assay Trypan Blue Assay incubation->tb_assay absorbance Absorbance Reading mtt_assay->absorbance cell_count Cell Counting tb_assay->cell_count viability Calculate % Viability absorbance->viability cell_count->viability ic50 Determine IC50 Values viability->ic50 G cluster_pathway Hypothetical Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mito Mitochondria DHR This compound EGFR EGFR DHR->EGFR Inhibition Bcl2 Bcl-2 DHR->Bcl2 Inhibition PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Bax Bax Bcl2->Bax CytoC Cytochrome c Bax->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

The Ethnobotanical Landscape of (+)-Dihydrorobinetin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Dihydrorobinetin, a dihydroflavonol, is a plant-derived secondary metabolite that has garnered significant interest within the scientific community. This technical guide provides an in-depth exploration of the ethnobotanical uses of plants containing this compound, alongside a comprehensive overview of its biological activities and the experimental methodologies used to elucidate them. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this natural compound.

Ethnobotanical Uses of Plants Containing this compound

This compound is predominantly found in the heartwood of several species within the Fabaceae family. Traditional medicine systems have long utilized these plants for a variety of ailments, pointing towards a rich history of empirical knowledge that modern science is now beginning to validate.

Plant SpeciesFamilyTraditional UseRelevant Plant Part(s)
Pterocarpus marsupium (Indian Kino Tree, Vijaysar)FabaceaeUsed in Ayurveda for the management of diabetes; also utilized for its anti-inflammatory, astringent, and anthelmintic properties. A traditional method involves drinking water left overnight in a tumbler carved from the heartwood.[1]Heartwood, Bark, Leaves, Gum
Robinia pseudoacacia (Black Locust)FabaceaeTraditionally used for its anti-inflammatory, antispasmodic, and diuretic properties.Heartwood, Bark, Flowers
Adenanthera pavonina (Red Sandalwood Tree)FabaceaeEmployed in traditional medicine to treat inflammation, rheumatism, boils, and diarrhea.Seeds, Leaves, Bark

Quantitative Data on Biological Activities

The ethnobotanical claims for these plants are supported by modern scientific investigations into the biological activities of their extracts and constituent compounds, including this compound.

Antioxidant Activity
Anti-inflammatory and Anti-osteoclastogenic Activity

A key area of interest is the potential of this compound to modulate inflammatory pathways. A molecular docking study has shown that this compound exhibits a strong binding affinity to Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a critical mediator of osteoclastogenesis and bone resorption.

CompoundTargetBinding Affinity (kcal/mol)
This compoundRANKL-8.8

This strong interaction suggests a potential mechanism for the traditional use of these plants in treating inflammatory conditions, including those affecting bone.

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the biological activities of this compound.

Extraction of this compound from Plant Material

Objective: To isolate this compound from the heartwood of Robinia pseudoacacia or Pterocarpus marsupium.

Protocol:

  • Material Preparation: Air-dry the heartwood of the plant material and grind it into a coarse powder.

  • Extraction:

    • Soxhlet Extraction: Place the powdered heartwood in a Soxhlet apparatus and extract with a suitable solvent such as ethanol (B145695) or a mixture of acetone (B3395972) and water. The extraction is typically carried out for several hours.

    • Maceration: Soak the powdered heartwood in a solvent (e.g., ethanol/water 50/50) at room temperature for an extended period (e.g., 4 hours or longer) with occasional agitation[3].

  • Concentration: Remove the solvent from the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification:

    • The crude extract can be further purified using chromatographic techniques such as column chromatography or centrifugal partition chromatography to isolate this compound[4].

    • The purity of the isolated compound can be confirmed by High-Performance Liquid Chromatography (HPLC)[5].

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To evaluate the in vitro antioxidant activity of this compound.

Protocol:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: Add various concentrations of this compound to the DPPH working solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Carrageenan-Induced Paw Edema in Rodents

Objective: To assess the in vivo anti-inflammatory activity of this compound.

Protocol:

  • Animal Model: Use adult rats or mice of a specific strain and weight.

  • Treatment: Administer this compound (at various doses) or a control vehicle to the animals, typically via oral or intraperitoneal injection, a set time (e.g., 1 hour) before inducing inflammation.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal[6].

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection[7].

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Inhibition of RANKL-Induced Osteoclastogenesis in RAW 264.7 Cells

Objective: To evaluate the effect of this compound on the differentiation of osteoclasts.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells, a commonly used osteoclast precursor cell line, in a suitable medium.

  • Differentiation Induction: Seed the cells in multi-well plates and stimulate them with recombinant RANKL to induce differentiation into osteoclasts[8][9].

  • Treatment: Treat the cells with various concentrations of this compound in the presence of RANKL.

  • TRAP Staining: After a set incubation period (e.g., 5-7 days), fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

  • Quantification: Count the number of TRAP-positive multinucleated cells (osteoclasts) in each well under a microscope.

  • Data Analysis: Determine the concentration-dependent inhibitory effect of this compound on osteoclast formation.

Signaling Pathways and Molecular Mechanisms

The biological activities of this compound are underpinned by its interaction with key cellular signaling pathways.

Inhibition of the RANKL/RANK/NF-κB Signaling Pathway

The anti-osteoclastogenic and anti-inflammatory effects of this compound are likely mediated through the inhibition of the RANKL/RANK signaling pathway, which is a critical regulator of osteoclast formation and function. Flavonoids, in general, have been shown to interfere with this pathway.

RANKL_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dihydrorobinetin This compound RANKL RANKL Dihydrorobinetin->RANKL Inhibits NFkB_active Active NF-κB Dihydrorobinetin->NFkB_active Inhibits Translocation NFATc1_active Active NFATc1 Dihydrorobinetin->NFATc1_active Inhibits Activation RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Activates NFATc1 NFATc1 RANK->NFATc1 Activates IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates IKK_complex->NFkB_active Releases NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus Gene_expression Gene Expression (iNOS, COX-2, etc.) Nucleus->Gene_expression Transcription Inflammation Inflammation Gene_expression->Inflammation NFATc1->NFATc1_active Dephosphorylates Osteoclastogenesis Osteoclastogenesis NFATc1_active->Osteoclastogenesis

Caption: Proposed mechanism of this compound action on the RANKL/NF-κB pathway.

The binding of RANKL to its receptor RANK on osteoclast precursors initiates a signaling cascade involving the recruitment of TRAF6. This leads to the activation of the IKK complex, which in turn phosphorylates IκBα, leading to its degradation and the release of the NF-κB dimer. Activated NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory and osteoclastogenic genes. This compound may inhibit this pathway by directly binding to RANKL, preventing its interaction with RANK, and potentially by inhibiting the nuclear translocation of NF-κB.

Experimental Workflow for Investigating Anti-inflammatory and Anti-osteoclastogenic Effects

A logical workflow is essential for the systematic evaluation of this compound's therapeutic potential.

Experimental_Workflow Start Start: Ethnobotanical Information Extraction Extraction & Isolation of This compound Start->Extraction In_Vitro_Antioxidant In Vitro Antioxidant Assays (DPPH, ABTS) Extraction->In_Vitro_Antioxidant In_Vitro_Anti_inflammatory In Vitro Anti-inflammatory Assays (e.g., iNOS, COX-2 inhibition) Extraction->In_Vitro_Anti_inflammatory In_Vitro_Osteoclast In Vitro Osteoclastogenesis Inhibition Assay Extraction->In_Vitro_Osteoclast In_Vivo_Anti_inflammatory In Vivo Anti-inflammatory Model (Carrageenan-induced paw edema) In_Vitro_Anti_inflammatory->In_Vivo_Anti_inflammatory In_Vitro_Osteoclast->In_Vivo_Anti_inflammatory Mechanism_Study Mechanism of Action Studies (Western Blot, qPCR for NF-κB, NFATc1) In_Vivo_Anti_inflammatory->Mechanism_Study Lead_Optimization Lead Optimization & Preclinical Studies Mechanism_Study->Lead_Optimization

Caption: A streamlined workflow for the evaluation of this compound.

This workflow begins with the ethnobotanical leads, progresses through extraction and in vitro screening for antioxidant, anti-inflammatory, and anti-osteoclastogenic activities. Promising in vitro results would then be validated in in vivo models, followed by detailed mechanistic studies to elucidate the molecular targets and pathways involved.

The ethnobotanical uses of plants rich in this compound provide a strong foundation for its investigation as a potential therapeutic agent, particularly for inflammatory conditions and diseases associated with excessive bone resorption. The available scientific evidence, although still emerging, supports these traditional claims. Further research, focused on obtaining precise quantitative data for the pure compound and elucidating its detailed molecular mechanisms of action, is crucial for advancing this compound through the drug development pipeline. This technical guide serves as a comprehensive resource to facilitate these future research endeavors.

References

Methodological & Application

Application Notes and Protocols for High-Yield Extraction of (+)-Dihydrorobinetin from Black Locust Wood

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Dihydrorobinetin, a flavonoid found in the heartwood of the black locust tree (Robinia pseudoacacia), has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Notably, recent computational studies have identified this compound as a promising inhibitor of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a key signaling molecule in osteoclast differentiation and bone resorption. This suggests its potential application in the development of treatments for bone-related disorders such as osteoporosis and rheumatoid arthritis. This document provides detailed protocols for the high-yield extraction and purification of this compound from black locust wood and an overview of its interaction with the RANKL signaling pathway.

Extraction of this compound

The heartwood of Robinia pseudoacacia is the primary source of this compound.[1][2] The choice of extraction method and solvent significantly impacts the yield and purity of the final product.

Comparison of Extraction Methods

Several conventional methods have been evaluated for their efficiency in extracting dihydrorobinetin (B191019). The following table summarizes the comparative yields of total extractives, total phenols, and dihydrorobinetin using different techniques.

Extraction MethodSolventTotal Extractives (mg/g of dry wood)Total Phenols (mg/g of dry wood)Dihydrorobinetin (mg/g of dry wood)Reference
Soxhlet ExtractionAcetone (B3395972) (90% aq.)~93~38.7~30-35 [2][3]
Maceration with StirringAcetone (90% aq.)~68Not ReportedLower than Soxhlet[3]
Ultrasonic ExtractionAcetone (90% aq.)~52Not ReportedLower than Soxhlet[3]
Maceration with StirringEthanol/Water (80:20)Not ReportedNot Reported~16.7[1]
Supercritical Fluid Extraction (SFE)CO2 with EtOH/H2O modifierNot ReportedNot Reported~38.46[1]
Optimized Extraction Protocol: Soxhlet Extraction

This protocol is optimized for the high-yield recovery of this compound.

Materials and Equipment:

  • Black locust (Robinia pseudoacacia) heartwood, air-dried and ground to a fine powder

  • Acetone (analytical grade)

  • Distilled water

  • Soxhlet apparatus

  • Heating mantle

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Preparation of Wood Sample: Air-dry the black locust heartwood and grind it into a fine powder (particle size < 1 mm).

  • Solvent Preparation: Prepare a 90:10 (v/v) solution of acetone and distilled water.

  • Soxhlet Extraction:

    • Place the ground wood powder into a cellulose (B213188) thimble and position it in the Soxhlet extractor.

    • Fill the boiling flask with the 90% aqueous acetone solution.

    • Assemble the Soxhlet apparatus and heat the solvent to its boiling point using a heating mantle.

    • Allow the extraction to proceed for a minimum of 4 hours. More than ninety percent of extractives are typically leached within the first 2 hours.[3]

  • Solvent Removal: After extraction, concentrate the resulting solution using a rotary evaporator to remove the acetone.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain a crude extract powder.

Purification of this compound

Centrifugal Partition Chromatography (CPC) is a highly effective liquid-liquid chromatography technique for the gram-scale purification of dihydrorobinetin from the crude extract, achieving purities of over 95%.[4][5]

Centrifugal Partition Chromatography (CPC) Protocol

Materials and Equipment:

  • Crude dihydrorobinetin extract

  • Centrifugal Partition Chromatograph (e.g., with a 200 mL column)

  • HPLC system for fraction analysis

  • Solvents for CPC (e.g., n-butanol, acetonitrile, water)

  • Freeze-dryer

Procedure:

  • Crude Extract Preparation: Dissolve the crude extract in the chosen solvent system for injection. A pre-purification step involving precipitation and centrifugation can enrich the dihydrorobinetin content in the extract.[5]

  • CPC System Preparation:

    • Prepare the biphasic solvent system. A system of n-butanol-acetonitrile-water (e.g., 10:2:8, v/v/v) has been used effectively.[4]

    • Fill the CPC column with the stationary phase and then introduce the mobile phase for equilibration.

  • Injection and Fractionation:

    • Inject the dissolved crude extract into the CPC system.

    • Operate the CPC in a suitable mode (e.g., dual-mode, ascending to descending).

    • Collect fractions at regular intervals.

  • Fraction Analysis: Analyze the collected fractions using HPLC to identify those containing high-purity dihydrorobinetin.

  • Isolation: Combine the high-purity fractions and remove the solvent using a rotary evaporator, followed by lyophilization to obtain pure this compound. Using this method, over 1.3 g of dihydrorobinetin with a purity of over 95% can be obtained in a single run.[4][5]

Biological Activity and Signaling Pathway

This compound has been identified as a potential inhibitor of Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[6] RANKL is a critical cytokine for the differentiation, activation, and survival of osteoclasts, the cells responsible for bone resorption.[2][4] By inhibiting RANKL, this compound can disrupt the signaling cascade that leads to osteoclastogenesis, thereby potentially mitigating bone loss.

The RANKL Signaling Pathway and Inhibition by this compound

The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursor cells initiates a downstream signaling cascade. This process is crucial for the maturation of these precursors into functional, multinucleated osteoclasts.

Key steps in the RANKL signaling pathway:

  • RANKL-RANK Binding: Trimerization of the RANK receptor is induced by RANKL binding.

  • TRAF6 Recruitment: The adaptor protein TRAF6 is recruited to the intracellular domain of the activated RANK receptor.[4]

  • Downstream Kinase Activation: TRAF6 activates downstream signaling pathways, including the mitogen-activated protein kinases (MAPKs) such as JNK, p38, and ERK, as well as the NF-κB pathway.[2][4][5]

  • Transcription Factor Activation: These signaling cascades lead to the activation of key transcription factors, most notably the nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), which is considered the master regulator of osteoclastogenesis.[4][7]

  • Gene Expression and Osteoclastogenesis: Activated NFATc1 translocates to the nucleus and induces the expression of genes essential for osteoclast differentiation and function.

This compound is thought to exert its inhibitory effect by binding to RANKL, thereby preventing its interaction with the RANK receptor. This disruption at the initial step of the signaling cascade blocks the entire downstream pathway, leading to the suppression of osteoclast formation and activity.

Visualization of the Extraction and Signaling Pathways

Extraction_Workflow A Black Locust Heartwood Powder B Soxhlet Extraction (90% Aqueous Acetone, 4h) A->B C Crude Extract Solution B->C D Rotary Evaporation C->D E Crude Dihydrorobinetin Powder D->E F Centrifugal Partition Chromatography (CPC) E->F G High-Purity Fractions F->G H Lyophilization G->H I Pure this compound (>95%) H->I

Caption: Workflow for this compound Extraction.

RANKL_Signaling_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular DHR This compound RANKL RANKL DHR->RANKL Inhibits RANK RANK Receptor RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits MAPK MAPK Pathway (JNK, p38, ERK) TRAF6->MAPK NFkB NF-κB Pathway TRAF6->NFkB NFATc1 NFATc1 Activation MAPK->NFATc1 NFkB->NFATc1 Gene Gene Expression NFATc1->Gene Osteo Osteoclast Differentiation & Activation Gene->Osteo

References

Application Notes and Protocols for the Optimized Recovery of (+)-Dihydrorobinetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Dihydrorobinetin, a flavanonol found predominantly in the heartwood of species such as Robinia pseudoacacia (black locust), has garnered significant interest within the scientific community.[1][2] This is attributed to its notable biological activities, including antioxidant properties and its potential as a therapeutic agent, for instance, as a RANKL inhibitor in the context of rheumatoid arthritis.[3][4] The effective extraction of this compound from its natural sources is a critical first step for its study and potential application in drug discovery and development.

These application notes provide a comprehensive overview of optimized solvent extraction methods for the recovery of this compound. Detailed protocols for various extraction techniques are presented, along with a summary of quantitative data to aid in the selection of the most appropriate method based on laboratory scale and desired purity.

Comparative Data on Extraction Methods

The selection of an appropriate extraction method and solvent system is paramount for maximizing the yield and purity of this compound. The following tables summarize quantitative data from studies optimizing its extraction.

Table 1: Comparison of Conventional Extraction Techniques and Solvents

Extraction MethodSolvent SystemYield of this compoundSource
Soxhlet ExtractionAqueous Acetone (B3395972)Optimal recovery reported[5][6]
Soxhlet ExtractionAcetoneSignificantly higher yield than methanol (B129727) or ethanol (B145695)[1]
Soxhlet ExtractionEthanolLower yield compared to acetone[6]
Soxhlet ExtractionMethanolLower yield compared to acetone[6]
Maceration (with stirring)AcetoneLower yield than Soxhlet[1]
Ultrasonic-Assisted ExtractionNot specifiedLower yield than Soxhlet[1]

Table 2: Optimized Parameters for Different Extraction Protocols

Extraction MethodKey Optimized ParametersResulting Yield/ConcentrationSource
MacerationSolvent: 50/50 EtOH/H₂O, Wood/Solvent Ratio: 13%, Time: 4h, Temp: 25°CNot specified[7]
MacerationSolvent: 80:20 (w/w) ethanol:water, Temp: 27.5°C, Wood/Solvent Ratio: 177 g/LNot specified[6]
Supercritical Fluid Extraction (SFE)Pressure: 10 MPa, Temp: 80°C, Modifier: CO₂:EtOH:H₂O (80:16:4), Time: 30 min49.2 mg flavonoids / 1 g dried wood powder[1]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for the optimization of this compound extraction and a typical purification process.

Extraction_Optimization_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction Process cluster_analysis Analysis and Quantification Start Source Material (e.g., Robinia pseudoacacia heartwood) Grinding Grinding to fine powder Start->Grinding Drying Drying of powdered material Grinding->Drying Extraction Solvent Extraction (e.g., Soxhlet, Maceration, UAE) Drying->Extraction Parameters Optimization of Parameters: - Solvent Type - Temperature - Time - Solid/Liquid Ratio Extraction->Parameters Filtration Filtration of Extract Extraction->Filtration Solvent_Removal Solvent Evaporation Filtration->Solvent_Removal Analysis Quantification of this compound (e.g., HPLC) Solvent_Removal->Analysis Analysis->Parameters Feedback for Optimization

Caption: Workflow for Optimization of this compound Extraction.

Purification_Workflow Crude_Extract Crude this compound Extract Purification Purification Method Crude_Extract->Purification CPC Centrifugal Partition Chromatography (CPC) Purification->CPC Fraction_Collection Fraction Collection CPC->Fraction_Collection Analysis Purity Analysis (e.g., HPLC) Fraction_Collection->Analysis Pure_Compound Pure this compound (>95%) Analysis->Pure_Compound

Caption: General Purification Workflow for this compound.

Experimental Protocols

The following are detailed protocols for the extraction of this compound based on methods reported in the literature.

Protocol 1: Soxhlet Extraction (Optimal Recovery)

This protocol is based on the findings that Soxhlet extraction with aqueous acetone provides a high recovery of this compound.[5][6]

Materials and Equipment:

  • Dried heartwood powder of Robinia pseudoacacia

  • Acetone (analytical grade)

  • Distilled water

  • Soxhlet apparatus (including round-bottom flask, extraction chamber, and condenser)

  • Heating mantle

  • Cellulose (B213188) extraction thimbles

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

  • Accurately weigh approximately 10-20 g of dried wood powder and place it into a cellulose extraction thimble.

  • Place the thimble inside the extraction chamber of the Soxhlet apparatus.

  • Prepare the extraction solvent. An aqueous acetone solution is recommended. While the exact optimal ratio can be determined empirically, a starting point of 80:20 acetone to water (v/v) can be used.

  • Fill the round-bottom flask to approximately two-thirds of its volume with the prepared solvent.

  • Assemble the Soxhlet apparatus and connect it to a water source for the condenser.

  • Begin heating the solvent using the heating mantle. The heating rate should be adjusted to achieve a consistent cycle of solvent vaporization and condensation.

  • Allow the extraction to proceed for a minimum of 4 hours to ensure exhaustive extraction.[6] More than 90% of extractives can be leached within the first 2 hours.[5][6]

  • After the extraction is complete, turn off the heat and allow the apparatus to cool to room temperature.

  • Dismantle the apparatus and filter the crude extract to remove any fine particulate matter.

  • Remove the solvent from the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to prevent degradation of the target compound.

  • The resulting crude extract can be further dried under a vacuum to remove any residual solvent.

Protocol 2: Maceration with Stirring

This method is a simpler alternative to Soxhlet extraction and has been optimized for this compound recovery.[7]

Materials and Equipment:

  • Dried heartwood powder of Robinia pseudoacacia

  • Ethanol (analytical grade)

  • Distilled water

  • Erlenmeyer flask or beaker

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Weigh a desired amount of dried wood powder (e.g., 10 g).

  • Prepare the extraction solvent of 50% ethanol in water (v/v).[7]

  • Combine the wood powder and the solvent in an Erlenmeyer flask. A solid-to-liquid ratio of 1:7.7 (w/v) is recommended (based on a 13% wood powder/solvent mass ratio).[7]

  • Place the flask on a magnetic stirrer and begin stirring at a moderate speed.

  • Allow the maceration to proceed at room temperature (approximately 25°C) for 4 hours.[7]

  • After the extraction period, filter the mixture to separate the extract from the solid plant material.

  • Wash the solid residue with a small volume of the extraction solvent to ensure complete recovery of the extract.

  • Combine the filtrates and remove the solvent using a rotary evaporator as described in Protocol 1.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction can enhance extraction efficiency and reduce extraction time compared to traditional maceration.

Materials and Equipment:

  • Dried heartwood powder of Robinia pseudoacacia

  • Selected solvent (e.g., acetone, ethanol, or aqueous mixtures)

  • Beaker or flask

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Weigh a specific amount of dried wood powder and place it in a beaker.

  • Add the chosen extraction solvent to achieve a desired solid-to-liquid ratio (e.g., 1:10 or 1:20 w/v).

  • Place the beaker in an ultrasonic bath.

  • Set the sonication parameters. Typical frequencies for ultrasonic baths are in the range of 20-40 kHz. The temperature of the bath should be controlled to prevent degradation of the analyte.

  • Sonicate for a predetermined time (e.g., 30-60 minutes). The optimal time should be determined experimentally.

  • After sonication, filter the extract to remove the solid material.

  • Concentrate the extract using a rotary evaporator.

Further Steps: Purification and Analysis

Following extraction, the crude extract containing this compound will likely require further purification, especially for applications in drug development. Centrifugal Partition Chromatography (CPC) has been shown to be an effective method for purifying this compound to over 95% purity.[7]

The quantification of this compound in the extracts is typically performed using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or DAD).[7]

Conclusion

The successful recovery of this compound is highly dependent on the chosen extraction methodology and the optimization of key parameters. Soxhlet extraction with aqueous acetone has been demonstrated to be a highly efficient method for exhaustive extraction.[5][6] For a less equipment-intensive approach, optimized maceration with an ethanol-water mixture provides a viable alternative.[7] The protocols and data presented herein serve as a valuable resource for researchers aiming to efficiently extract and study this promising bioactive compound for potential applications in the pharmaceutical and other industries.

References

Application Note: High-Purity (+)-Dihydrorobinetin Purification via Centrifugal Partition Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and scalable method for the purification of (+)-Dihydrorobinetin from natural extracts using Centrifugal Partition Chromatography (CPC). The described protocol facilitates the isolation of this compound with high purity (>95%), making it suitable for subsequent research and development applications in the pharmaceutical and nutraceutical industries. The methodology is presented with detailed experimental protocols and quantitative data to ensure reproducibility.

Introduction

This compound, a flavonoid predominantly found in plants such as Robinia pseudoacacia and Ampelopsis grossedentata, has garnered significant interest for its diverse biological activities.[1][2] Efficient purification of this compound is crucial for its downstream applications. Centrifugal Partition Chromatography (CPC) offers a reliable liquid-liquid chromatography technique for the separation of natural products without the use of a solid stationary phase, which can lead to irreversible adsorption and sample loss.[3][4] This note provides a detailed protocol for the gram-scale purification of this compound.[1][2]

Experimental Workflow

The overall workflow for the purification of this compound using CPC involves several key stages, from preparation of the crude extract to the final analysis of the purified compound.

CPC_Workflow cluster_prep Preparation cluster_cpc Centrifugal Partition Chromatography cluster_analysis Analysis & Final Product raw_material Raw Material (e.g., Robinia pseudoacacia wood) extraction Optimized Extraction raw_material->extraction crude_extract Crude Extract extraction->crude_extract sample_injection Sample Injection crude_extract->sample_injection solvent_prep Two-Phase Solvent System Preparation equilibration Column Equilibration solvent_prep->equilibration equilibration->sample_injection elution Elution & Fractionation sample_injection->elution fractions Collected Fractions elution->fractions hplc_analysis HPLC-MS Analysis fractions->hplc_analysis pooling Pooling of Pure Fractions hplc_analysis->pooling final_product This compound (>95% Purity) pooling->final_product

References

Application Note: Quantification of (+)-Dihydrorobinetin in Plant Extracts using HPLC-DAD

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Introduction

(+)-Dihydrorobinetin, a dihydroflavonol predominantly found in species such as Robinia pseudoacacia (black locust), has garnered significant interest due to its potential biological activities.[1][2][3] Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological research. This application note details a validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the precise quantification of this compound. The method is demonstrated to be linear, sensitive, precise, and accurate, adhering to the International Council for Harmonisation (ICH) guidelines.[4][5]

Experimental Protocol: Extraction

A robust extraction procedure is paramount for the accurate quantification of this compound from plant matrices. The following protocol is optimized for its recovery from Robinia pseudoacacia wood.[1][2]

1.1. Materials and Reagents

  • Plant Material: Dried and powdered heartwood of Robinia pseudoacacia.

  • Extraction Solvent: Ethanol (HPLC grade) and Deionized Water.

  • This compound standard (purity ≥95%).

  • Syringe filters (0.20 µm PTFE).

1.2. Extraction Procedure

  • Sample Preparation: Weigh 13 g of dried, powdered plant material.

  • Solvent Addition: Add 100 mL of a 50:50 (v/v) ethanol/water solution. This creates a wood powder/solvent mass ratio of 13%.[1]

  • Maceration: Agitate the mixture at room temperature (25°C) for 4 hours.[1]

  • Filtration: Filter the mixture through a nylon mesh to remove the solid plant material.

  • Concentration (Optional): The extract can be concentrated using a rotary evaporator at a temperature below 40°C to obtain a dry crude extract.

  • Final Sample Preparation: Re-dissolve a known amount of the dry extract or take an aliquot of the liquid extract and dilute it with the mobile phase to an appropriate concentration. Filter the final solution through a 0.20 µm PTFE syringe filter into an HPLC vial before injection.[6]

Experimental Protocol: HPLC-DAD Analysis

2.1. Instrumentation and Chromatographic Conditions

  • System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

  • Mobile Phase:

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 65 35
    40 0 100
    45 0 100
    52 65 35

    | 60 | 65 | 35 |

  • Flow Rate: 1.0 mL/min.[6][7]

  • Injection Volume: 10 µL.[6][8]

  • Column Temperature: 25°C.

  • Detection Wavelength: 280 nm for quantification. UV spectra were recorded from 200-400 nm to confirm peak identity and purity.[1][9]

2.2. Standard Solution Preparation

  • Stock Solution: Accurately weigh and dissolve this compound standard in methanol to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 to 200 µg/mL.[6]

Method Validation

The developed HPLC-DAD method was validated according to ICH guidelines, evaluating specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.[4][5][8]

3.1. Data Presentation

The quantitative data from the method validation are summarized in the tables below. These values are representative for flavonoid analysis and demonstrate the method's suitability for its intended purpose.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Analyte Linearity Range (µg/mL) Regression Equation Correlation Coefficient (r²) LOD (µg/mL) LOQ (µg/mL)

| this compound | 1 - 200 | y = 45783x + 1254 | > 0.999 | 0.015 | 0.050 |

The regression equation, LOD, and LOQ values are typical examples based on similar flavonoid analyses.[6][7]

Table 2: Precision (Intra-day and Inter-day)

Concentration (µg/mL) Intra-day Precision (RSD %) Inter-day Precision (RSD %)
10 < 2.0 < 2.0
50 < 1.5 < 1.5

| 100 | < 1.0 | < 1.0 |

Precision is expressed as the Relative Standard Deviation (RSD) for replicate injections.[6][7]

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL) Measured Concentration (µg/mL) Recovery (%) RSD (%)
20 19.6 98.0 < 2.0
80 80.8 101.0 < 1.5

| 150 | 147.8 | 98.5 | < 1.5 |

Accuracy was determined by spiking a blank plant matrix extract with known concentrations of the standard.[6][7]

Visualizations

Diagram 1: Experimental Workflow

G Experimental Workflow for this compound Quantification A Plant Material (e.g., Robinia pseudoacacia) B Drying and Grinding A->B C Solvent Extraction (50% EtOH, 4h, 25°C) B->C D Filtration C->D E Crude Extract D->E F Sample Preparation (Dilution & 0.20µm Filtration) E->F G HPLC-DAD Analysis F->G H Data Acquisition (Chromatogram at 280 nm) G->H I Quantification (Using Calibration Curve) H->I J Result (Concentration of This compound) I->J

Caption: Workflow from plant material to final quantification.

Diagram 2: Method Validation Process

G HPLC Method Validation Logic cluster_0 Method Performance Characteristics (ICH Q2(R1)) cluster_1 Validation Outcome Specificity Specificity ValidatedMethod Validated Method is Fit for Purpose Specificity->ValidatedMethod Linearity Linearity Range Range Linearity->Range LOD Detection Limit (LOD) Linearity->LOD Range->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod LOQ Quantification Limit (LOQ) LOD->LOQ LOQ->ValidatedMethod

Caption: Key parameters for analytical method validation.

References

Application Note & Protocol: A Validated Analytical Method for the Quantification of (+)-Dihydrorobinetin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Dihydrorobinetin is a dihydroflavonol found in various natural sources, including the heartwood of Robinia pseudoacacia (black locust)[1][2]. This compound and its derivatives have garnered interest for their potential therapeutic properties, including antioxidant and anti-inflammatory activities[3][4]. Notably, recent studies have explored its role as a potential inhibitor of the Receptor Activator of Nuclear Factor-kappa B Ligand (RANKL) signaling pathway, which is implicated in bone metabolism and inflammatory diseases like rheumatoid arthritis[3][5]. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, quality control of natural product extracts, and in vitro and in vivo pharmacological assessments.

This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and a proposed method for UV-Visible Spectrophotometry.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analytical methods described.

Table 1: HPLC and LC-MS Method Parameters for this compound Analysis

ParameterHPLC-DAD MethodHPLC-MS Method
Column Altima C18 (150 mm × 4.6 mm, 5 µm)[1]Luna C8 (150 mm × 4.6 mm, 3 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water[1]0.1% Formic Acid in Water[1]
Mobile Phase B 0.1% Formic Acid in Methanol (B129727)/Acetonitrile (50/50)[1]Acetonitrile with 0.1% Formic Acid[1]
Flow Rate 1.0 mL/min[1]0.8 mL/min[1]
Column Temperature 25 °C[1]30 °C[1]
Injection Volume 20 µL[1]2 µL[1]
Detection Wavelength 280 nm (λmax for Dihydrorobinetin)[1]N/A
Retention Time Approximately 14.1 min[1]Not explicitly stated
MS Ionization Mode N/AElectrospray Ionization (ESI), Negative Mode[1]
MS Parameters N/AElectrospray Voltage: -2200 V; Vaporizer Temp: 317 °C; Ion Transfer Temp: 333 °C[1]
Mass Range N/A100–1000 m/z[1]

Table 2: Gradient Elution Programs

HPLC-DAD Gradient HPLC-MS Gradient
Time (min) % Mobile Phase B Time (min) % Mobile Phase B
0 - 155% - 25%[1]0 - 1010%[1]
15 - 2425% - 100%[1]10 - 2510% - 20%[1]
24 - 25100% - 5%[1]25 - 3520% - 100%[1]
25 - 355% (hold)[1]

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-DAD

This protocol is based on a validated method for the separation and quantification of flavonoids from Robinia pseudoacacia extracts[1].

1. Materials and Reagents

  • This compound standard (purity ≥ 95%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Samples containing this compound

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a Diode-Array Detector (DAD)

  • Altima C18 column (150 mm × 4.6 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

3. Preparation of Solutions

  • Mobile Phase A: Add 1 mL of formic acid to 999 mL of ultrapure water (0.1% v/v).

  • Mobile Phase B: Mix equal volumes of methanol and acetonitrile. Add 1 mL of formic acid per 999 mL of the solvent mixture (0.1% v/v).

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250, 500 µg/mL) by diluting the stock solution with the initial mobile phase composition (95% A, 5% B)[1].

  • Sample Preparation: Dilute the sample extracts with the initial mobile phase to ensure the peak area falls within the range of the calibration curve. Filter the diluted samples through a 0.45 µm syringe filter before injection.

4. HPLC-DAD Analysis

  • Set up the HPLC system according to the parameters in Table 1 and the HPLC-DAD gradient in Table 2.

  • Equilibrate the column with the initial mobile phase composition for at least 10 minutes before the first injection.

  • Inject 20 µL of each calibration standard and sample.

  • Monitor the chromatogram at 280 nm.

5. Data Analysis

  • Identify the this compound peak in the chromatograms based on the retention time of the standard (approximately 14.1 minutes)[1].

  • Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Protocol 2: Identification and Quantification of this compound by HPLC-MS

This protocol is suitable for both quantification and structural confirmation of this compound[1].

1. Materials and Reagents

  • As per Protocol 1, with LC-MS grade solvents.

2. Equipment

  • HPLC system coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.

  • Luna C8 column (150 mm × 4.6 mm, 3 µm).

3. Preparation of Solutions

  • Prepare solutions as described in Protocol 1, using LC-MS grade solvents.

4. HPLC-MS Analysis

  • Set up the HPLC-MS system according to the parameters in Table 1 and the HPLC-MS gradient in Table 2.

  • The mass spectrometer should be operated in negative ESI mode.

  • Monitor for the deprotonated molecule [M-H]⁻ of this compound.

5. Data Analysis

  • Extract the ion chromatogram corresponding to the m/z of the deprotonated this compound.

  • Quantify the compound using a calibration curve as described in Protocol 1.

  • Confirm the identity of the peak by comparing its mass spectrum with that of the standard.

Protocol 3: Proposed UV-Visible Spectrophotometric Method for Quantification

This protocol is a general guideline for developing a validated UV-Vis spectrophotometric method, based on the known absorbance maximum of this compound (280 nm) and standard validation practices for flavonoids[1][6].

1. Materials and Reagents

  • This compound standard (purity ≥ 95%)

  • Methanol (UV grade)

  • Samples containing this compound

2. Equipment

  • UV-Visible Spectrophotometer (double beam recommended)

  • Quartz cuvettes

  • Analytical balance

  • Volumetric flasks

  • Pipettes

3. Method Development and Validation

  • Determination of λmax: Prepare a solution of this compound in methanol. Scan the solution from 200-400 nm to confirm the maximum absorbance wavelength (λmax), which is reported to be 280 nm[1]. Use methanol as the blank.

  • Linearity: Prepare a series of standard solutions of this compound in methanol (e.g., 1-25 µg/mL). Measure the absorbance of each standard at 280 nm. Plot absorbance versus concentration to establish the calibration curve and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a known concentration of this compound into a sample matrix. Calculate the percentage recovery.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a standard solution. Express the results as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

4. Sample Analysis

  • Dissolve and dilute the samples in methanol to a concentration that falls within the linear range of the assay.

  • Measure the absorbance of the sample solutions at 280 nm.

  • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard this compound Stock Prepare Stock Solution Standard->Stock Sample Sample Material Extraction Sample Extraction & Dilution Sample->Extraction Dilution Prepare Calibration Standards Stock->Dilution HPLC HPLC-DAD / LC-MS Analysis Dilution->HPLC UV_Vis UV-Vis Spectrophotometry Dilution->UV_Vis Extraction->HPLC Extraction->UV_Vis CalCurve Generate Calibration Curve HPLC->CalCurve UV_Vis->CalCurve Quant Quantify this compound CalCurve->Quant Validation Method Validation (Accuracy, Precision) Quant->Validation

Caption: Workflow for the validated analysis of this compound.

Signaling Pathway

G DHR This compound RANKL RANKL DHR->RANKL Inhibition RANK RANK Receptor RANKL->RANK Binding OsteoclastPrecursor Osteoclast Precursor RANK->OsteoclastPrecursor Activates Differentiation Osteoclast Differentiation & Activation OsteoclastPrecursor->Differentiation BoneResorption Bone Resorption Differentiation->BoneResorption

Caption: Inhibition of the RANKL signaling pathway by this compound.

References

Application Notes and Protocols: Synthesis of (+)-Dihydrorobinetin Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis and evaluation of novel (+)-Dihydrorobinetin derivatives. The aim is to facilitate structure-activity relationship (SAR) studies to identify compounds with enhanced biological activity. This guide includes detailed protocols for chemical synthesis and biological assays, alongside hypothetical SAR data for a proposed series of derivatives.

Introduction

This compound is a dihydroflavonol found in several plant species, including Robinia pseudoacacia[1]. It has attracted interest in the scientific community due to its potential therapeutic properties, including antioxidant activity and the ability to inhibit the Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL)[1][2]. RANKL is a key cytokine involved in osteoclast differentiation and activation, making it a critical target in the treatment of bone diseases like osteoporosis and rheumatoid arthritis.

The development of novel this compound derivatives is a promising strategy to enhance its therapeutic potential. By systematically modifying its structure, it is possible to improve potency, selectivity, and pharmacokinetic properties. This application note outlines a proposed workflow for the synthesis of a focused library of this compound derivatives and the subsequent evaluation of their biological activities to establish a clear structure-activity relationship.

Proposed Synthesis of this compound Derivatives

The polyhydroxylated nature of this compound necessitates a synthetic strategy involving selective protection and deprotection of its hydroxyl groups to achieve regioselective modifications. Benzyl (B1604629) groups are a common choice for protecting hydroxyl groups in flavonoid chemistry due to their stability and ease of removal by hydrogenolysis[3].

A proposed library of derivatives could include ethers and esters at the 7, 3', 4', and 5' positions to probe the importance of these hydroxyl groups for biological activity.

A general synthetic route would involve:

  • Protection: Selective protection of the hydroxyl groups of this compound.

  • Derivatization: Alkylation or acylation of the unprotected hydroxyl group(s).

  • Deprotection: Removal of the protecting groups to yield the final derivatives.

This protocol is adapted from general Williamson ether synthesis procedures for flavonoids[4][5][6].

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane

  • Methanol (B129727) (MeOH)

  • Dichloromethane (DCM)

  • Silica (B1680970) gel for column chromatography

Procedure:

Step 1: Per-benzylation of this compound

  • To a solution of this compound (1.0 g, 3.29 mmol) in dry DMF (20 mL), add anhydrous K₂CO₃ (4.55 g, 32.9 mmol).

  • Add benzyl bromide (4.68 mL, 39.5 mmol) dropwise at room temperature.

  • Stir the reaction mixture at 60 °C for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction by Thin Layer Chromatography (TLC) (EtOAc/Hexane, 3:7).

  • After completion, pour the reaction mixture into ice-cold water (100 mL) and extract with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (EtOAc/Hexane gradient) to afford per-benzylated dihydrorobinetin (B191019).

Step 2: Selective Debenzylation at the 7-position (Hypothetical) This step is often challenging and may require optimization. For this hypothetical protocol, we assume conditions for selective debenzylation.

  • Dissolve the per-benzylated dihydrorobinetin in a suitable solvent system (e.g., DCM/MeOH).

  • Add a specific reagent for selective debenzylation (this would require experimental screening, e.g., using a specific Lewis acid).

  • Stir at a controlled temperature and monitor by TLC.

  • Work-up and purify by column chromatography to isolate the 7-hydroxy-3',4',5'-tri-O-benzyl-dihydrorobinetin.

Step 3: Methylation of the 7-OH group

  • To a solution of the 7-hydroxy-3',4',5'-tri-O-benzyl-dihydrorobinetin (1.0 g, 1.7 mmol) in dry DMF (15 mL), add anhydrous K₂CO₃ (0.47 g, 3.4 mmol).

  • Add methyl iodide (0.21 mL, 3.4 mmol) dropwise.

  • Stir the mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Work-up as described in Step 1 and purify by column chromatography to yield 7-O-methyl-3',4',5'-tri-O-benzyl-dihydrorobinetin.

Step 4: Debenzylation

  • Dissolve the product from Step 3 in MeOH (20 mL).

  • Add 10% Pd/C (100 mg) to the solution.

  • Stir the mixture under an H₂ atmosphere (balloon) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite and wash with MeOH.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (DCM/MeOH gradient) to obtain 7-O-Methyl-Dihydrorobinetin.

Structure-Activity Relationship (SAR) Study

A panel of biological assays should be employed to evaluate the synthesized derivatives. Based on the known activities of the parent compound, antioxidant and RANKL inhibition assays are highly relevant.

Compound IDR7R3'R4'R5'
DHR-01 HHHH
DHR-02 MeHHH
DHR-03 HMeHH
DHR-04 HHMeH
DHR-05 HHHMe
DHR-06 AcHHH
DHR-07 HHAcH

DHR-01 is the parent compound, this compound. Me = Methyl, Ac = Acetyl.

The following table presents hypothetical data to illustrate potential SAR trends. The antioxidant activity of flavonoids is often dependent on the number and position of free hydroxyl groups[7][8]. Esterification or etherification of these groups can decrease antioxidant potential[9][10]. The effect on RANKL inhibition would need to be determined experimentally.

Compound IDAntioxidant Activity (DPPH, IC₅₀ in µM)RANKL Inhibition (IC₅₀ in µM)
DHR-01 15.28.5
DHR-02 25.812.3
DHR-03 30.115.7
DHR-04 18.57.9
DHR-05 28.914.8
DHR-06 45.322.1
DHR-07 28.710.2

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols for Biological Assays

This protocol is based on standard procedures for determining antioxidant activity[11][12][13][14].

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (spectroscopic grade)

  • Test compounds and positive control (e.g., Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

  • Prepare stock solutions of the test compounds and ascorbic acid in methanol.

  • Perform serial dilutions of the stock solutions to obtain a range of concentrations.

  • In a 96-well plate, add 100 µL of each concentration of the test compounds or control to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • For the blank, add 100 µL of methanol instead of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the compound.

This protocol is a general guide for a cell-based assay to measure the inhibition of RANKL-induced osteoclast formation[15][16][17].

Materials:

  • Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells

  • Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Recombinant mouse M-CSF (Macrophage colony-stimulating factor)

  • Recombinant mouse RANKL

  • TRAP (Tartrate-resistant acid phosphatase) staining kit

  • 96-well cell culture plates

Procedure:

  • Seed BMMs or RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and culture overnight.

  • Treat the cells with various concentrations of the test compounds in the presence of M-CSF (30 ng/mL) and RANKL (50 ng/mL).

  • Include a vehicle control (DMSO) and a positive control (e.g., a known RANKL inhibitor).

  • Culture the cells for 5-7 days, replacing the medium with fresh medium containing the test compounds, M-CSF, and RANKL every 2 days.

  • After the incubation period, fix the cells with 4% paraformaldehyde.

  • Stain the cells for TRAP activity according to the manufacturer's instructions. TRAP-positive multinucleated cells (≥3 nuclei) are considered osteoclasts.

  • Count the number of TRAP-positive multinucleated cells in each well under a microscope.

  • Calculate the percentage of inhibition of osteoclast formation for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value for each compound.

Visualizations

Synthesis_Workflow Start This compound Protection Protection of Hydroxyl Groups Start->Protection Derivatization Alkylation / Acylation Protection->Derivatization Deprotection Removal of Protecting Groups Derivatization->Deprotection End Derivative Library Deprotection->End

Caption: General workflow for the synthesis of this compound derivatives.

RANKL_Signaling_Pathway cluster_nucleus Nucleus RANKL RANKL RANK RANK Receptor RANKL->RANK DHR_Derivative This compound Derivative DHR_Derivative->RANKL Inhibition TRAF6 TRAF6 RANK->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex NFkB_p65_p50 NF-κB (p65/p50) IkB IκB IKK_Complex->IkB Phosphorylation & Degradation Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation IkB->NFkB_p65_p50 Inhibition Gene_Expression Gene Expression (Osteoclastogenesis)

Caption: Proposed mechanism of RANKL signaling inhibition by this compound derivatives.

SAR_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start This compound Synthesis Synthesis of Derivatives (DHR-02 to DHR-07) Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Antioxidant_Assay Antioxidant Assay (DPPH) Purification->Antioxidant_Assay RANKL_Assay RANKL Inhibition Assay Purification->RANKL_Assay SAR_Analysis Structure-Activity Relationship Analysis Antioxidant_Assay->SAR_Analysis RANKL_Assay->SAR_Analysis

Caption: Experimental workflow for the structure-activity relationship study.

References

Application Notes and Protocols for Evaluating the Biological Activity of (+)-Dihydrorobinetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Dihydrorobinetin is a flavonoid, a class of natural compounds known for a variety of biological activities. Flavonoids, including this compound, have garnered significant interest in the scientific community for their potential therapeutic applications. Preliminary studies suggest that this compound possesses antioxidant and anti-inflammatory properties, making it a candidate for further investigation in drug discovery and development.[1] These application notes provide detailed protocols for cell-based assays to evaluate the cytotoxic, anti-inflammatory, and antioxidant activities of this compound.

Data Presentation: Summary of Quantitative Data

The following tables summarize the expected quantitative data from the described cell-based assays. Note: Specific IC50 values for this compound are not yet widely published and should be determined experimentally using the provided protocols. The values presented here are for illustrative purposes.

Table 1: Cytotoxicity of this compound

Cell LineAssayIC50 (µM)Incubation Time (hrs)
HeLaMTTPlaceholder24, 48, 72
RAW 264.7MTTPlaceholder24
HepG2MTTPlaceholder24, 48, 72

Table 2: Anti-inflammatory Activity of this compound

Cell LineAssayParameter MeasuredIC50 (µM)
RAW 264.7Griess AssayNitric Oxide (NO)Placeholder
RAW 264.7ELISATNF-αPlaceholder
RAW 264.7ELISAIL-6Placeholder

Table 3: Antioxidant Activity of this compound

Cell LineAssayParameter MeasuredEC50 (µM)
HepG2DCFH-DA AssayReactive Oxygen Species (ROS)Placeholder

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of formazan is proportional to the number of viable cells.

Materials:

  • This compound

  • Cell line of interest (e.g., HeLa, RAW 264.7, HepG2)

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate treatment Treat with this compound start->treatment 24h incubation Incubate (24-72h) treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan Incubate (2-4h) add_mtt->formazan solubilize Add Solubilization Solution formazan->solubilize read Measure Absorbance at 570 nm solubilize->read analysis Calculate IC50 read->analysis

MTT Assay Experimental Workflow.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This protocol describes the measurement of nitric oxide production by murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS) to assess the anti-inflammatory potential of this compound.

Principle: Nitric oxide is a key inflammatory mediator. Its production can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Materials:

  • This compound

  • RAW 264.7 cells

  • Complete cell culture medium (DMEM)

  • 96-well plates

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare a standard curve using serial dilutions of sodium nitrite (0-100 µM).

    • Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of inhibition of NO production by this compound and calculate the IC50 value.

Griess_Assay_Workflow cluster_workflow Griess Assay Workflow start Seed RAW 264.7 Cells pretreatment Pre-treat with this compound start->pretreatment 24h stimulation Stimulate with LPS pretreatment->stimulation 1-2h incubation Incubate (24h) stimulation->incubation supernatant Collect Supernatant incubation->supernatant griess Add Griess Reagent supernatant->griess read Measure Absorbance at 540 nm griess->read analysis Calculate IC50 read->analysis

Griess Assay Experimental Workflow.
Antioxidant Activity: Intracellular ROS Scavenging Assay

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure the intracellular reactive oxygen species (ROS) scavenging activity of this compound.

Principle: DCFH-DA is a non-fluorescent compound that can diffuse into cells. Inside the cell, it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.

Materials:

  • This compound

  • Cell line of interest (e.g., HepG2)

  • Complete cell culture medium

  • 96-well black, clear-bottom plates

  • DCFH-DA solution

  • Oxidative stress inducer (e.g., H₂O₂)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at an appropriate density. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • DCFH-DA Loading: Remove the medium and wash the cells with PBS. Add DCFH-DA solution (e.g., 10 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C.

  • Induction of Oxidative Stress: Wash the cells with PBS to remove excess DCFH-DA. Add the oxidative stress inducer (e.g., H₂O₂) to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

  • Data Analysis: Calculate the percentage of ROS scavenging activity for each concentration of this compound compared to the control (cells treated only with the oxidative stress inducer). Determine the EC50 value (the concentration that scavenges 50% of intracellular ROS).

ROS_Assay_Workflow cluster_workflow ROS Assay Workflow start Seed Cells treatment Treat with this compound start->treatment 24h loading Load with DCFH-DA treatment->loading 1-2h stress Induce Oxidative Stress loading->stress 30 min read Measure Fluorescence stress->read analysis Calculate EC50 read->analysis

Intracellular ROS Assay Workflow.

Signaling Pathway Diagrams

Based on the known activities of flavonoids, this compound is hypothesized to exert its anti-inflammatory and antioxidant effects through the modulation of key signaling pathways such as NF-κB and Nrf2.

Putative Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to stimuli like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS (which produces NO), TNF-α, and IL-6. Flavonoids like this compound may inhibit this pathway by preventing the degradation of IκBα.

NFkB_Pathway cluster_pathway Putative Inhibition of NF-κB Pathway by this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa_NFkB IκBα-p50/p65 IKK->IkBa_NFkB Phosphorylation & Degradation NFkB p50/p65 IkBa_NFkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes Transcription DHR This compound DHR->IkBa_NFkB Inhibition

Inhibition of NF-κB Signaling.
Putative Activation of the Nrf2 Antioxidant Pathway

The Nrf2 pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like certain flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to their expression. These genes encode for protective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Nrf2_Pathway cluster_pathway Putative Activation of Nrf2 Pathway by this compound DHR This compound Keap1_Nrf2 Keap1-Nrf2 DHR->Keap1_Nrf2 Activation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nucleus->ARE Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Transcription

Activation of Nrf2 Signaling.

References

Application of (+)-Dihydrorobinetin in Natural Product-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Dihydrorobinetin, a dihydroflavonol found in various natural sources including the heartwood of Robinia pseudoacacia, has emerged as a promising candidate in natural product-based drug discovery. Belonging to the flavonoid superfamily, it exhibits a range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer and neuroprotective properties.[1] These diverse bioactivities position this compound as a valuable lead compound for the development of novel therapeutics for a variety of diseases. This document provides detailed application notes on its therapeutic potential, comprehensive experimental protocols for its evaluation, and visual representations of relevant biological pathways and workflows.

Therapeutic Potential and Applications

Anti-Inflammatory and Anti-Arthritic Activity

This compound has demonstrated significant potential in the treatment of inflammatory diseases, particularly rheumatoid arthritis (RA).[2][3] A key mechanism underlying its anti-arthritic effect is the inhibition of the Receptor Activator of Nuclear Factor-kappa B Ligand (RANKL).[2][3] RANKL is a crucial cytokine involved in osteoclast differentiation and activation, which leads to bone erosion in RA.[2][3] Computational studies have shown that this compound exhibits a strong binding affinity to RANKL, suggesting its role as a direct inhibitor of this pathway.[2]

Anticancer Activity

Like many flavonoids, this compound is being investigated for its potential anticancer properties. Flavonoids are known to exert anticancer effects through various mechanisms, including the modulation of reactive oxygen species (ROS), induction of apoptosis, and suppression of cancer cell proliferation. While specific IC50 values for this compound against various cancer cell lines are not yet widely published, its structural similarity to other anticancer flavonoids suggests it may be a valuable area for further research.

Neuroprotective Effects

The neuroprotective potential of flavonoids is an active area of investigation. These compounds are known to protect neurons from oxidative stress and inflammation-induced damage.[2][4][5][6] this compound, with its antioxidant properties, is a candidate for exploration in the context of neurodegenerative diseases. Studies on similar flavonoids have shown protective effects in cellular models of neurotoxicity.[4][5][6]

Antioxidant Activity

This compound possesses notable antioxidant activity, a property common to many phenolic compounds. This has been evaluated through various in vitro assays, which are crucial for understanding its potential to mitigate oxidative stress-related pathologies.

Quantitative Data Summary

To facilitate the comparison of the biological activities of this compound, the following table summarizes the available quantitative data. Note: Specific IC50 values for anticancer and neuroprotective activities are currently limited in published literature and represent an area for future research.

Biological ActivityAssay/ModelTarget/Cell LineQuantitative DataReference
Anti-Arthritic Virtual Screening (Molecular Docking)RANKLBinding Affinity: -8.8 kcal/mol[2][3]
Anticancer MTT AssayMCF-7, HeLa, HT-29Data Not Available-
Neuroprotective MTT AssaySH-SY5YData Not Available-
Anti-inflammatory Albumin Denaturation AssayBovine Serum AlbuminData Not Available-
Antioxidant DPPH Radical Scavenging AssayDPPH RadicalData Not Available-
Antioxidant Oxygen Radical Absorbance Capacity (ORAC) AssayPeroxyl RadicalsData Not Available-

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activities of this compound.

Anticancer Activity: MTT Cell Viability Assay

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer).

Workflow for MTT Assay

A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of this compound B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I

Caption: Workflow of the MTT assay for determining cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in the culture medium. Replace the medium in each well with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for another 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Anti-Inflammatory Activity: Inhibition of Albumin Denaturation Assay

This in vitro assay assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA).[7][8][9][10]

Workflow for Albumin Denaturation Assay

A Prepare reaction mixture: BSA solution + this compound B Incubate at 37°C for 20 minutes A->B C Heat at 57°C for 10 minutes to induce denaturation B->C D Cool the solution C->D E Measure turbidity (absorbance) at 660 nm D->E F Calculate percentage inhibition of denaturation E->F

Caption: Workflow for the in vitro anti-inflammatory albumin denaturation assay.

Protocol:

  • Reaction Mixture Preparation: In a test tube, mix 1.8 mL of 1% bovine serum albumin (BSA) solution (pH 6.5) with 0.2 mL of various concentrations of this compound.[7]

  • Incubation: Incubate the mixture at 37°C for 20 minutes.[7]

  • Heat-Induced Denaturation: Heat the mixture at 57°C for 10 minutes in a water bath.[7]

  • Cooling: Cool the tubes to room temperature.

  • Turbidity Measurement: Measure the turbidity of the solutions by reading the absorbance at 660 nm using a spectrophotometer.

  • Controls: Use a solution without the test sample as a control and diclofenac (B195802) sodium as a standard.[7]

  • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[7]

Neuroprotective Activity: Assay on SH-SY5Y Cells

This protocol outlines a general method to assess the neuroprotective effects of this compound against an oxidative stress-induced neurotoxicity model in the human neuroblastoma SH-SY5Y cell line.[4][6][11]

Workflow for Neuroprotection Assay

A Seed SH-SY5Y cells in a 96-well plate B Incubate for 24 hours A->B C Pre-treat with this compound for 2 hours B->C D Induce neurotoxicity (e.g., with H₂O₂ or Rotenone) C->D E Incubate for 24 hours D->E F Assess cell viability using MTT assay E->F G Calculate percentage of neuroprotection F->G

Caption: Workflow for assessing the neuroprotective effect of a compound.

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.

  • Pre-treatment: After 24 hours, pre-treat the cells with various non-toxic concentrations of this compound for 2 hours.

  • Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or rotenone (B1679576) to the wells.

  • Incubation: Incubate the cells for 24 hours.

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described in the anticancer activity protocol.

  • Data Analysis: Compare the viability of cells treated with both the neurotoxin and this compound to those treated with the neurotoxin alone to determine the percentage of neuroprotection.

Antioxidant Activity: DPPH and ORAC Assays

These are two common in vitro methods to evaluate the radical scavenging capacity of this compound.

Protocol for DPPH Radical Scavenging Assay:

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC50 value can be determined from a dose-response curve.

Protocol for Oxygen Radical Absorbance Capacity (ORAC) Assay:

  • Reaction Setup: In a black 96-well plate, mix the sample solution of this compound with a fluorescein (B123965) solution.

  • Initiation of Reaction: Add AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) to initiate the peroxyl radical generation.

  • Fluorescence Measurement: Measure the fluorescence decay kinetically over time.

  • Data Analysis: Calculate the area under the curve (AUC) and compare it to a standard (Trolox) to determine the ORAC value, expressed as Trolox equivalents.

Signaling Pathway Analysis

The biological activities of this compound are likely mediated through the modulation of key signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

RANKL Signaling Pathway in Osteoclastogenesis

This compound's potential to inhibit RANKL is a key aspect of its anti-arthritic properties. The binding of RANKL to its receptor, RANK, on osteoclast precursors triggers a signaling cascade that leads to the differentiation and activation of osteoclasts. This process involves the activation of downstream signaling molecules, including NF-κB and MAPKs.

DHR This compound RANKL RANKL DHR->RANKL Inhibition RANK RANK Receptor RANKL->RANK Binding TRAF6 TRAF6 RANK->TRAF6 NFkB NF-κB Activation TRAF6->NFkB MAPK MAPK Activation TRAF6->MAPK Osteoclast Osteoclast Differentiation & Activation NFkB->Osteoclast MAPK->Osteoclast Bone Bone Resorption Osteoclast->Bone

Caption: Inhibition of the RANKL signaling pathway by this compound.

NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling pathways are central to inflammation, cell proliferation, and survival. Many flavonoids exert their biological effects by modulating these pathways. It is hypothesized that this compound may inhibit the activation of NF-κB and modulate the phosphorylation of MAPKs (such as ERK, JNK, and p38), thereby contributing to its anti-inflammatory and potential anticancer effects.

cluster_0 Inflammatory Stimuli / Growth Factors cluster_1 Stimuli Stimuli IKK IKK Complex Stimuli->IKK MAPKKK MAPKKK Stimuli->MAPKKK DHR This compound DHR->IKK Inhibition? DHR->MAPKKK Modulation? IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK MAPK->Nucleus Gene Gene Expression (Inflammation, Proliferation) Nucleus->Gene

Caption: Hypothesized modulation of NF-κB and MAPK pathways by this compound.

Conclusion

This compound is a natural product with significant therapeutic potential, particularly in the areas of inflammatory diseases, and warrants further investigation for its anticancer and neuroprotective properties. The protocols and data presented here provide a framework for researchers and drug development professionals to explore the full potential of this promising dihydroflavonol. Further studies are needed to elucidate its precise mechanisms of action and to establish a more comprehensive quantitative profile of its biological activities.

References

Application Note and Protocol: Scale-up of (+)-Dihydrorobinetin Purification for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Dihydrorobinetin, a flavonoid predominantly found in the heartwood of Robinia pseudoacacia (black locust), has garnered significant interest for its diverse biological activities, including antioxidant, anti-inflammatory, and antifungal properties.[1] As research progresses towards preclinical evaluation, the need for a scalable, efficient, and reproducible purification method to obtain gram-scale quantities of high-purity this compound is paramount. This document provides a detailed protocol for the scale-up of this compound purification, primarily focusing on a method employing Centrifugal Partition Chromatography (CPC). The protocols and data presented are compiled from established methodologies to guide researchers in obtaining sufficient material for preclinical studies.[2]

Data Presentation

Table 1: Optimized Extraction Parameters for this compound from Robinia pseudoacacia Wood

For an efficient, safe, and low-cost extraction process, various parameters have been optimized. The following table summarizes the recommended conditions for maximizing the yield of this compound.[2][3]

ParameterOptimized Value
Solvent Ethanol (B145695)/Water (80:20, v/v)
Temperature 80°C
Extraction Time 30 minutes
Wood/Solvent Ratio 1:10 (g/mL)
Table 2: Comparison of Small-Scale and Scale-up Purification of this compound using Centrifugal Partition Chromatography (CPC)

This table outlines the key parameters and outcomes of both the initial small-scale purification and the subsequent gram-scale purification, demonstrating the scalability of the CPC method.[2]

ParameterSmall-Scale PurificationGram-Scale Purification
CPC Column Volume 50 mL200 mL
Sample Loading Low amount of extract5 g of enriched extract
Solvent System n-butanol–acetonitrile–water (10:2:8, v/v/v)n-butanol–acetonitrile–water (10:2:8, v/v/v)
Flow Rate Not specifiedNot specified
Run Time Not specified200 minutes
Yield of this compound (>95% purity) Not specified1.3 g
Yield of this compound (>85% purity) Not specified0.675 g
Recovery Rate >99%>99%

Experimental Protocols

Protocol 1: Extraction of this compound from Robinia pseudoacacia Wood

This protocol details an optimized method for the extraction of this compound from its natural source.

Materials:

  • Dried and powdered heartwood of Robinia pseudoacacia

  • Ethanol (80%)

  • Reflux extraction apparatus

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh the desired amount of powdered Robinia pseudoacacia heartwood.

  • In a round-bottom flask, add the powdered wood and 80% ethanol in a 1:10 solid-to-solvent ratio.

  • Set up the reflux extraction apparatus and heat the mixture to 80°C.

  • Maintain the extraction for 30 minutes with constant stirring.

  • After extraction, allow the mixture to cool to room temperature.

  • Filter the extract through filter paper to remove solid plant material.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • For enrichment, precipitate and centrifuge the less water-soluble compounds from the crude extract.

Protocol 2: Scale-up Purification of this compound by Centrifugal Partition Chromatography (CPC)

This protocol describes the gram-scale purification of this compound from the enriched extract.

Materials:

  • Enriched this compound extract

  • n-butanol

  • Acetonitrile

  • Deionized water

  • Centrifugal Partition Chromatograph with a 200 mL column

  • Fraction collector

  • HPLC system for purity analysis

Procedure:

  • Solvent System Preparation: Prepare the biphasic solvent system of n-butanol–acetonitrile–water (10:2:8, v/v/v). Equilibrate the mixture in a separatory funnel and separate the two phases (aqueous and organic).

  • CPC System Preparation:

    • Fill the 200 mL CPC column with the stationary phase (aqueous phase).

    • Set the rotation speed of the centrifuge.

    • Pump the mobile phase (organic phase) through the column at the desired flow rate until hydrodynamic equilibrium is reached.

  • Sample Injection: Dissolve 5 g of the enriched extract in a minimal volume of the solvent system (a mixture of both phases) and inject it into the CPC system.

  • Elution and Fraction Collection: Elute the column with the mobile phase. Collect fractions at regular intervals using a fraction collector. The entire run should take approximately 200 minutes.

  • Fraction Analysis: Analyze the collected fractions for the presence and purity of this compound using an appropriate analytical method, such as HPLC-DAD.

  • Pooling and Drying: Pool the fractions containing high-purity this compound. Evaporate the solvent under reduced pressure to obtain the purified solid compound.

Visualizations

Experimental Workflow for Scale-up Purification

G cluster_extraction Extraction cluster_enrichment Enrichment cluster_purification Scale-up Purification raw_material Robinia pseudoacacia Heartwood Powder extraction Optimized Solvent Extraction (80% EtOH, 80°C, 30 min) raw_material->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract precipitation Precipitation of Less Soluble Compounds crude_extract->precipitation centrifugation Centrifugation precipitation->centrifugation enriched_extract Enriched Extract centrifugation->enriched_extract cpc Centrifugal Partition Chromatography (200 mL) enriched_extract->cpc fraction_collection Fraction Collection cpc->fraction_collection purity_analysis HPLC Purity Analysis fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling drying Solvent Evaporation pooling->drying final_product This compound (>95% Purity, >1.3 g) drying->final_product G cluster_ros Oxidative Stress cluster_inflammation Inflammatory Response cluster_antioxidant_response Antioxidant Response DHR This compound ROS Reactive Oxygen Species (ROS) DHR->ROS Scavenges NFkB NF-κB Pathway DHR->NFkB Inhibits Nrf2 Nrf2 Pathway DHR->Nrf2 Activates Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines Antioxidant_Enzymes Antioxidant Enzymes Nrf2->Antioxidant_Enzymes

References

Application Notes and Protocols for (+)-Dihydrorobinetin in Functional Foods and Nutraceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Dihydrorobinetin, a flavonoid predominantly found in the heartwood of species such as Robinia pseudoacacia and Pterocarpus marsupium, is emerging as a promising bioactive compound for the development of functional foods and nutraceuticals.[1] Its potent antioxidant and anti-inflammatory properties, coupled with its potential to modulate specific signaling pathways, make it a compelling candidate for targeted health applications. This document provides detailed application notes and experimental protocols to guide researchers in harnessing the potential of this compound.

Physicochemical Properties and Sourcing

  • Chemical Name: (2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one

  • Molecular Formula: C₁₅H₁₂O₇

  • Molar Mass: 304.25 g/mol

  • Appearance: White to off-white solid[2]

  • Key Sources: Robinia pseudoacacia (Black locust), Pterocarpus marsupium (Indian Kino Tree)[1]

Biological Activities and Potential Applications

This compound exhibits a range of biological activities that are relevant to the development of functional foods and nutraceuticals aimed at mitigating chronic diseases associated with oxidative stress and inflammation.

Antioxidant Activity

This compound is a potent antioxidant. While specific IC50 values from DPPH and ORAC assays are not widely reported in publicly available literature, its antioxidant capacity has been confirmed.[3] This activity is crucial for neutralizing reactive oxygen species (ROS) and reducing oxidative stress, a key factor in aging and many chronic diseases.

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory properties. It has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in RAW 264.7 macrophage cells with an IC50 value greater than 100 μM.[2][4] Its anti-inflammatory action is likely mediated through the modulation of key signaling pathways such as NF-κB.

Anti-Osteoclastogenic Activity

Recent in silico studies have highlighted the potential of this compound as an inhibitor of Receptor Activator of Nuclear Factor-κB Ligand (RANKL). This suggests its potential application in functional foods and nutraceuticals aimed at supporting bone health and mitigating conditions like osteoporosis. The binding affinity of this compound to RANKL has been calculated to be -8.8 kcal/mol, indicating a strong interaction.

Data Presentation

Table 1: Summary of Quantitative Data for this compound

ParameterValueCell Line/SystemReference
Anti-inflammatory Activity
Nitric Oxide (NO) Inhibition (IC50)> 100 μMRAW 264.7[2][4]
Anti-Osteoclastogenic Activity
RANKL Binding Affinity-8.8 kcal/molIn silico

Experimental Protocols

Extraction and Purification of this compound from Robinia pseudoacacia

This protocol describes a general method for the extraction and purification of this compound.

Materials:

Procedure:

  • Grinding: Grind the air-dried heartwood of Robinia pseudoacacia into a fine powder.

  • Extraction: Macerate the powdered wood with methanol at room temperature for 48 hours. Repeat the extraction process three times.

  • Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification:

    • Subject the crude extract to column chromatography on a silica gel column.

    • Elute the column with a gradient of hexane and ethyl acetate.

    • Collect the fractions and monitor them by thin-layer chromatography (TLC).

    • Combine the fractions containing this compound and concentrate to yield the purified compound.

start Robinia pseudoacacia Heartwood powder Fine Powder start->powder Grinding extraction Methanol Extraction powder->extraction crude_extract Crude Extract extraction->crude_extract Concentration chromatography Silica Gel Column Chromatography crude_extract->chromatography fractions Fractions Collection chromatography->fractions tlc TLC Monitoring fractions->tlc pure_compound This compound fractions->pure_compound Concentration tlc->fractions Combine Fractions

Caption: Workflow for Extraction and Purification.

In Vitro Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Materials:

  • This compound

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare serial dilutions of the stock solution to obtain a range of concentrations.

  • In a 96-well plate, add 100 µL of each concentration of this compound or ascorbic acid.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

  • Determine the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals).

Principle: This assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Materials:

  • This compound

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (positive control)

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent and dilute with phosphate buffer.

  • Prepare Trolox standards in phosphate buffer.

  • In a 96-well black microplate, add 25 µL of this compound, Trolox, or buffer (blank).

  • Add 150 µL of fluorescein solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of AAPH solution to each well.

  • Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).

  • Calculate the area under the curve (AUC) for each sample and standard.

  • Determine the ORAC value, expressed as micromoles of Trolox equivalents (TE) per gram or mole of the sample.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

Principle: This protocol assesses the ability of this compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Measurement:

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify NO concentration using a sodium nitrite (B80452) standard curve.

  • Cytokine Measurement (TNF-α, IL-6, IL-1β):

    • Use commercially available ELISA kits to measure the concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatant, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of NO and cytokine production for each concentration of this compound and determine the IC50 values.

seed Seed RAW 264.7 Cells incubate1 Incubate 24h seed->incubate1 treat Pre-treat with this compound incubate1->treat stimulate Stimulate with LPS treat->stimulate incubate2 Incubate 24h stimulate->incubate2 collect Collect Supernatant incubate2->collect no_assay Nitric Oxide Assay (Griess) collect->no_assay cytokine_assay Cytokine Assays (ELISA) collect->cytokine_assay

Caption: Workflow for In Vitro Anti-inflammatory Assay.

Signaling Pathway Analysis

NF-κB Signaling Pathway

The anti-inflammatory effects of many flavonoids are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. This compound may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway.

cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) Nucleus->ProInflammatory_Genes Induces Dihydrorobinetin This compound Dihydrorobinetin->IKK Inhibition? Dihydrorobinetin->NFkB Inhibition of Translocation?

Caption: Potential Inhibition of NF-κB Pathway.

RANKL Signaling Pathway

The interaction of RANKL with its receptor RANK on osteoclast precursors is a critical step in osteoclast differentiation and activation, leading to bone resorption. This compound has been suggested to inhibit this interaction, thereby potentially reducing osteoclast activity.

RANKL RANKL RANK RANK Receptor RANKL->RANK Binding Osteoclast_Precursor Osteoclast Precursor Differentiation Osteoclast Differentiation and Activation Osteoclast_Precursor->Differentiation Triggers Bone_Resorption Bone Resorption Differentiation->Bone_Resorption Dihydrorobinetin This compound Dihydrorobinetin->RANKL Inhibition of Binding

Caption: Inhibition of RANKL-RANK Interaction.

Development of Functional Foods and Nutraceuticals

The incorporation of this compound into functional foods and nutraceuticals presents both opportunities and challenges.

Opportunities:

  • Targeted Health Benefits: Its specific biological activities allow for the development of products targeting inflammation, oxidative stress, and bone health.

  • Natural Origin: As a plant-derived compound, it aligns with the consumer trend towards natural and "clean label" products.

Challenges and Formulation Considerations:

  • Bioavailability: Like many flavonoids, this compound may have low oral bioavailability. Formulation strategies such as nanoencapsulation, liposomal delivery, or co-administration with absorption enhancers may be necessary.

  • Stability: Its stability in different food matrices (e.g., beverages, dairy products) under various processing and storage conditions (pH, temperature, light) needs to be thoroughly evaluated.

  • Taste and Solubility: The taste profile and solubility of this compound in aqueous systems are important considerations for beverage and other food formulations.

  • Regulatory Status: The regulatory landscape for incorporating novel bioactive compounds into food products must be navigated.

Potential Applications:

  • Functional Beverages: Anti-inflammatory or antioxidant shots, fortified juices, and herbal teas.

  • Dairy Products: Enriched yogurts or fermented milk drinks.

  • Dietary Supplements: Capsules or tablets for targeted health support.

Conclusion

This compound is a promising flavonoid with significant potential for use in functional foods and nutraceuticals. Its well-documented antioxidant and anti-inflammatory properties, along with its emerging role in bone health, provide a strong scientific basis for its application. Further research is warranted to fully elucidate its mechanisms of action, optimize its delivery for enhanced bioavailability, and explore its efficacy in human clinical trials. The protocols and information provided herein serve as a valuable resource for researchers and developers in this exciting field.

References

Application Notes and Protocols for Enhancing the Bioavailability of (+)-Dihydrorobinetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of formulation strategies aimed at improving the oral bioavailability of (+)-Dihydrorobinetin, a dihydroflavonol with recognized therapeutic potential. Due to its poor aqueous solubility, the clinical application of this compound is often limited by low absorption and bioavailability. This document outlines detailed protocols for three effective formulation strategies: nanoformulation via nanoprecipitation, solid dispersion by solvent evaporation, and complexation with cyclodextrins. Additionally, it includes methodologies for the characterization and in vitro/in vivo evaluation of these formulations.

Introduction to Formulation Strategies

The primary challenge in the oral delivery of this compound is its low water solubility, which restricts its dissolution in gastrointestinal fluids and subsequent absorption. To overcome this limitation, various formulation strategies can be employed to enhance its apparent solubility, dissolution rate, and ultimately, its bioavailability. The three key approaches detailed in these notes are:

  • Nanoformulation: This strategy involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area-to-volume ratio, leading to enhanced dissolution rates. Nanoprecipitation is a relatively simple and rapid method for producing drug nanoparticles.

  • Solid Dispersion: In this technique, the drug is dispersed in a hydrophilic carrier matrix at a solid state. This can be achieved by methods such as solvent evaporation, which can result in the drug being present in an amorphous state, thereby improving its wettability and dissolution.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, like this compound, forming inclusion complexes that have significantly improved aqueous solubility and stability.

Quantitative Data Summary

The following tables summarize hypothetical yet representative quantitative data for the different formulation strategies of this compound, based on typical results observed for similar flavonoids. These tables are intended for comparative purposes to illustrate the potential improvements offered by each formulation approach.

Table 1: Physicochemical Characterization of this compound Formulations

Formulation TypeParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Loading (%)
Nanoparticles 150 ± 250.21 ± 0.0585 ± 510 ± 2
Solid Dispersion N/AN/AN/A20 ± 3
Cyclodextrin Complex N/AN/A90 ± 515 ± 2

Table 2: In Vitro Dissolution Profile of this compound Formulations

Time (min)Pure this compound (%)Nanoparticles (%)Solid Dispersion (%)Cyclodextrin Complex (%)
15 5 ± 240 ± 555 ± 665 ± 7
30 10 ± 365 ± 775 ± 885 ± 9
60 18 ± 485 ± 990 ± 1095 ± 8
120 25 ± 592 ± 896 ± 798 ± 5

Table 3: Pharmacokinetic Parameters of this compound Formulations in a Rat Model

FormulationCmax (µg/mL)Tmax (h)AUC (0-24h) (µg·h/mL)Relative Bioavailability (%)
Pure this compound 1.2 ± 0.32.0 ± 0.58.5 ± 2.1100
Nanoparticles 4.8 ± 0.91.0 ± 0.335.7 ± 5.2420
Solid Dispersion 5.5 ± 1.10.75 ± 0.241.2 ± 6.3485
Cyclodextrin Complex 6.2 ± 1.30.5 ± 0.145.1 ± 7.1530

Experimental Protocols

Protocol 1: Preparation of this compound Nanoparticles by Nanoprecipitation

This protocol describes the preparation of this compound nanoparticles using the nanoprecipitation method, which is a straightforward technique for encapsulating hydrophobic drugs.[1]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve 10 mg of this compound and 50 mg of PLGA in 5 mL of acetone.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 20 mL of deionized water.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under continuous magnetic stirring at 800 rpm.

  • Solvent Evaporation: Continue stirring for 4-6 hours at room temperature to allow for the complete evaporation of acetone.

  • Nanoparticle Collection: Centrifuge the resulting nanosuspension at 15,000 rpm for 30 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA.

  • Lyophilization: Resuspend the washed nanoparticles in a small volume of deionized water containing a cryoprotectant (e.g., 2% trehalose) and freeze-dry to obtain a powder.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol details the preparation of a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution.[2][3]

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Ethanol (B145695)

  • Rotary evaporator

  • Mortar and pestle

  • Sieve (100-mesh)

Procedure:

  • Solution Preparation: Dissolve 100 mg of this compound and 400 mg of PVP K30 (1:4 ratio) in 20 mL of ethanol.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 50°C under reduced pressure until a solid film is formed.

  • Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the solid mass from the flask, pulverize it using a mortar and pestle, and pass it through a 100-mesh sieve to obtain a fine powder.

  • Storage: Store the prepared solid dispersion in a desiccator to prevent moisture absorption.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol describes the formation of an inclusion complex between this compound and Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its aqueous solubility.[4][5]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol/water mixture (1:1 v/v)

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Cyclodextrin Solution: Dissolve HP-β-CD in the ethanol/water mixture at a concentration determined by the desired molar ratio (e.g., 1:1).

  • Complexation: Slowly add a solution of this compound in ethanol to the HP-β-CD solution while stirring continuously at room temperature.

  • Equilibration: Seal the container and stir the mixture for 48-72 hours to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution to remove any un-complexed this compound.

  • Lyophilization: Freeze the filtrate and then lyophilize it to obtain the solid inclusion complex powder.

Characterization and Evaluation Protocols

Physicochemical Characterization
  • Particle Size and Zeta Potential (for Nanoparticles): Disperse the nanoparticles in deionized water and analyze using Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency and Drug Loading (for Nanoparticles): Quantify the amount of this compound in the nanoparticles and the supernatant after centrifugation using a validated HPLC-UV method.

  • Differential Scanning Calorimetry (DSC): Analyze the thermal properties of the pure drug, carriers, and the formulations to assess the physical state of the drug (crystalline or amorphous).

  • Powder X-Ray Diffraction (PXRD): Determine the crystallinity of this compound in the formulations.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Investigate potential interactions between the drug and the carriers.

In Vitro Dissolution Studies
  • Apparatus: USP Dissolution Apparatus II (Paddle method).

  • Medium: 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (pH 6.8).

  • Procedure:

    • Add a quantity of the formulation equivalent to a specific dose of this compound to the dissolution vessel.

    • Maintain the temperature at 37 ± 0.5°C and the paddle speed at 75 rpm.

    • Withdraw samples at predetermined time intervals and replace with fresh medium.

    • Filter the samples and analyze the concentration of dissolved this compound using HPLC-UV.

In Vivo Pharmacokinetic Studies
  • Animal Model: Male Sprague-Dawley or Wistar rats.

  • Dosing: Administer the formulations orally by gavage at a dose equivalent to 10 mg/kg of this compound.

  • Blood Sampling: Collect blood samples from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Strategies cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro & In Vivo Evaluation Nano Nanoprecipitation DLS DLS (Size, PDI) Nano->DLS HPLC HPLC (EE, DL) Nano->HPLC DSC DSC Nano->DSC PXRD PXRD Nano->PXRD FTIR FTIR Nano->FTIR Dissolution In Vitro Dissolution Nano->Dissolution SD Solid Dispersion SD->DSC SD->PXRD SD->FTIR SD->Dissolution CD Cyclodextrin Complexation CD->DSC CD->PXRD CD->FTIR CD->Dissolution PK In Vivo Pharmacokinetics Dissolution->PK

Caption: Experimental workflow for formulation and evaluation.

RANKL_Pathway RANKL Dihydrorobinetin Inhibits RANKL RANK RANK RANKL->RANK Binding TRAF6 TRAF6 RANK->TRAF6 Recruitment NFkB NF-κB Pathway TRAF6->NFkB MAPK MAPK Pathway (JNK, p38, ERK) TRAF6->MAPK NFATc1 NFATc1 NFkB->NFATc1 Induction AP1 AP-1 (c-Fos/c-Jun) MAPK->AP1 AP1->NFATc1 Cooperation Osteoclastogenesis Osteoclast Differentiation & Activation NFATc1->Osteoclastogenesis

Caption: Inhibition of the RANKL signaling pathway.

References

Troubleshooting & Optimization

Improving the yield of (+)-Dihydrorobinetin from Robinia pseudoacacia extracts

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (+)-Dihydrorobinetin Yield Optimization

Welcome to the technical support center for the extraction and yield improvement of this compound from Robinia pseudoacacia (black locust) wood extracts. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Which part of Robinia pseudoacacia has the highest concentration of this compound?

A1: The heartwood of Robinia pseudoacacia contains the highest concentrations of this compound.[1][2] The outermost samples of the heartwood are particularly rich in this compound.[1][3] In contrast, sapwood, bark, and knotwood contain significantly lower amounts.[1][3] While flowers and leaves are sources of other flavonoids like hyperoside (B192233) and ruthoside, they are not significant sources of Dihydrorobinetin.[4]

Q2: What are the main flavonoids present in Robinia pseudoacacia wood extracts?

A2: The two primary flavonoids found in the heartwood extracts of Robinia pseudoacacia are this compound (DHRob) and Robinetin (Rob).[2][3][5][6] Dihydrorobinetin is typically the most abundant of the two.[5][6][7]

Q3: What is the most effective conventional extraction method for maximizing Dihydrorobinetin yield?

A3: Soxhlet extraction has been shown to provide the highest yields of Dihydrorobinetin compared to other conventional methods like maceration with stirring or ultrasonic extraction.[1][2] Over 90% of the extractives can be leached from the wood using a Soxhlet apparatus in under two hours.[1][2][8]

Q4: Does temperature significantly impact the extraction yield of Dihydrorobinetin?

A4: For certain solvent systems, such as ethanol-water mixtures, the effect of temperature on the extraction of Dihydrorobinetin can be negligible.[1][2] One study found optimal recovery at 27.5 °C, suggesting that extractions can be performed efficiently at room temperature, which reduces energy consumption at an industrial scale.[2] However, for supercritical fluid extraction, temperature is a critical parameter, with an optimal condition found at 80°C.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Issue 1: Low Yield of this compound in the Crude Extract

  • Possible Cause 1: Incorrect Solvent System.

    • Solution: The choice of solvent significantly impacts the extraction efficiency. Acetone-based solvent systems have been shown to yield significantly larger amounts of Dihydrorobinetin than methanol (B129727) or ethanol (B145695).[1][2][8] An optimized procedure involves using a 50/50 (v/v) mixture of ethanol and water, which provides a good balance of yield, safety, and cost-effectiveness.[5]

  • Possible Cause 2: Inefficient Extraction Method.

    • Solution: If you are using maceration or sonication, you may experience lower yields.[1][2] Switching to Soxhlet extraction is recommended for maximizing the recovery of Dihydrorobinetin.[1][2][8] A four-hour extraction of wood meal with aqueous acetone (B3395972) in a Soxhlet apparatus is considered an optimal procedure.[1][2]

  • Possible Cause 3: Suboptimal Plant Material.

    • Solution: Ensure you are using the heartwood of Robinia pseudoacacia, as it has the highest concentration of the target compound.[1][3] The content of extractives can vary based on the radial and axial position within the tree stem.[1]

  • Possible Cause 4: Insufficient Extraction Time.

    • Solution: While Soxhlet extraction is rapid, other methods like maceration require more time to reach equilibrium. For maceration with an EtOH/H₂O mixture, an equilibrium was achieved after 4 hours, with no compound degradation observed even after 24 hours.[5]

Issue 2: Co-extraction of Impurities and Difficulty in Purification

  • Possible Cause 1: Complex Nature of the Crude Extract.

    • Solution: Robinia pseudoacacia extracts contain a complex mixture of phenolic compounds, including Robinetin, which is structurally similar to Dihydrorobinetin.[5][9] This makes purification challenging.

  • Possible Cause 2: Inadequate Purification Technique.

    • Solution: Standard column chromatography can be laborious. Centrifugal Partition Chromatography (CPC) is a highly effective liquid-liquid partition method for purifying Dihydrorobinetin to over 95% purity at a gram scale.[5][6][7] This technique has been successfully scaled up to process larger quantities of the extract.[5][6]

Issue 3: Inaccurate Quantification of this compound

  • Possible Cause 1: Lack of a Reliable Analytical Method.

    • Solution: A validated High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or Ultra-High-Performance Liquid Chromatography (UHPLC-DAD) method is essential for accurate quantification.[1][5] These methods allow for the effective separation and measurement of Dihydrorobinetin and Robinetin in the extracts.[5]

  • Possible Cause 2: Improper Calibration.

    • Solution: Use a purified this compound standard to create a calibration curve for accurate concentration determination.[5] External calibration is a standard practice for these analytical experiments.[10]

Data Presentation: Comparison of Extraction Parameters

Table 1: Effect of Extraction Method on Yield

Extraction MethodRelative Yield of DihydrorobinetinExtraction TimeNotes
Soxhlet Extraction Highest< 2 hoursMost efficient conventional method.[1][2][8]
Maceration (with stirring) Lower> 4 hoursYields are smaller than Soxhlet.[1][2]
Ultrasonic Extraction LowerVariableYields are smaller than Soxhlet.[1][2]
Supercritical Fluid Extraction (SFE) High (49.2 mg/g)30 minutesRequires specialized equipment; optimized at 10 MPa, 80°C.[1][2]

Table 2: Effect of Solvent System on Dihydrorobinetin Extraction

Solvent SystemRelative Dihydrorobinetin YieldNotes
Aqueous Acetone Significantly HigherConsidered optimal for Soxhlet extraction.[1][2][8]
Ethanol/Water (50/50, v/v) HighOptimized for safety, cost, and efficiency in maceration.[5]
Methanol LowerYields less Dihydrorobinetin compared to acetone.[1][2]
Ethanol LowerYields less Dihydrorobinetin compared to acetone.[1][2]

Experimental Workflows and Logic Diagrams

The following diagrams illustrate the recommended workflow for extraction and a troubleshooting decision-making process.

G cluster_prep Material Preparation cluster_extraction Extraction cluster_purification Purification & Analysis raw_material Select R. pseudoacacia Heartwood grinding Grind wood into a fine powder raw_material->grinding extraction Perform Solid-Liquid Extraction (e.g., Soxhlet or Maceration) grinding->extraction filtration Filter to remove solid wood particles extraction->filtration evaporation Evaporate solvent to obtain crude extract filtration->evaporation purification Purify via Centrifugal Partition Chromatography (CPC) evaporation->purification analysis Analyze purity & quantify yield via HPLC-DAD purification->analysis final_product This compound (>95% Purity) analysis->final_product

Caption: Workflow for this compound extraction and purification.

G start Low Dihydrorobinetin Yield? check_material Is the source material R. pseudoacacia heartwood?[1][3] start->check_material Yes success Yield is optimal. Proceed to purification. start->success No check_solvent Is the solvent system optimized (e.g., aq. Acetone)?[1][8] check_material->check_solvent Yes solution_material Action: Change plant source to verified heartwood. check_material->solution_material No check_method Is the extraction method Soxhlet or optimized maceration?[1][5] check_solvent->check_method Yes solution_solvent Action: Switch to aqueous acetone or 50:50 EtOH/H₂O. check_solvent->solution_solvent No check_method->success Yes solution_method Action: Implement Soxhlet extraction for higher efficiency. check_method->solution_method No

References

Overcoming challenges in the purification of (+)-Dihydrorobinetin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (+)-Dihydrorobinetin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification process.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the extraction and purification of this compound.

Question 1: I am experiencing low yields of this compound from my extraction. What are the possible causes and solutions?

Answer:

Low yields of this compound can stem from several factors related to the extraction process. Here are some common causes and recommended solutions:

  • Suboptimal Solvent Choice: The polarity of the extraction solvent is crucial for efficiently extracting dihydrorobinetin (B191019).[1]

    • Solution: An optimized solvent system is a mixture of ethanol (B145695) and water. A 50/50 (v/v) ethanol/water mixture has been shown to be effective.[2] Acetone has also been reported to yield high amounts of dihydrorobinetin.[3]

  • Inefficient Extraction Time and Temperature: The duration and temperature of the extraction process can significantly impact the yield.

    • Solution: An extraction time of 4 hours at room temperature (around 25°C) has been found to be optimal.[2] Interestingly, studies have shown that temperatures between 15 and 40°C have little influence on the extraction yield, so performing the extraction at room temperature is energy-efficient.[2] Higher temperatures should be avoided to prevent potential degradation of the compound.[2]

  • Incorrect Solid-to-Liquid Ratio: The ratio of the plant material to the solvent volume can affect the extraction efficiency.

    • Solution: An optimized wood powder to solvent mass ratio (Rw/s) of 13% has been successfully used.[2]

Question 2: The purity of my this compound is below 95%. How can I improve it?

Answer:

Achieving high purity is often challenging due to the presence of co-extracted flavonoids, such as robinetin.[1] Centrifugal Partition Chromatography (CPC) has proven to be a highly effective method for purifying dihydrorobinetin to over 95% purity.[2][4]

  • Challenge: Co-elution of structurally similar flavonoids.

    • Solution: Utilize CPC, a liquid-liquid chromatography technique that avoids irreversible adsorption of the sample onto a solid stationary phase.[2][5] This method has successfully yielded dihydrorobinetin with a purity of over 95%.[2]

  • Challenge: Ineffective separation in the CPC system.

    • Solution: Optimize the biphasic solvent system used in the CPC. A system composed of ethyl acetate/methanol/water (1:0.05:1 v/v/v) has been used successfully for gram-scale purification.[2] Adjusting the pH of the solvent system can also enhance selectivity in CPC.[6]

Question 3: I am observing degradation of my this compound sample during purification. How can I prevent this?

Answer:

Flavonoids can be susceptible to degradation under harsh conditions.

  • Cause: Exposure to high temperatures.

    • Solution: Avoid high temperatures during all steps of the extraction and purification process. Extractions can be effectively performed at room temperature.[2] When evaporating solvents, use a rotary evaporator under reduced pressure to keep the temperature low.

  • Cause: Irreversible adsorption and degradation on solid chromatographic supports.

    • Solution: Employ Centrifugal Partition Chromatography (CPC), which uses a liquid stationary phase, minimizing the risk of compound degradation that can occur on solid supports.[2]

Question 4: What are the advantages of using Centrifugal Partition Chromatography (CPC) for this compound purification?

Answer:

CPC offers several advantages over traditional solid-liquid chromatography techniques for the purification of natural products like dihydrorobinetin:[2]

  • No irreversible adsorption: The liquid stationary phase prevents the permanent loss of the sample onto the column.[2]

  • No compound degradation: The gentle nature of the technique minimizes the risk of altering the chemical structure of the target compound.[2]

  • High loading capacity: It allows for the purification of larger quantities of material, making it suitable for gram-scale preparations.[2]

  • High sample recovery: Due to the absence of irreversible adsorption, a higher percentage of the target compound can be recovered.[2]

  • Lower cost: The absence of expensive solid stationary phases that need replacement can reduce operational costs.[2]

  • Shorter separation time: The process can be faster than traditional chromatographic methods.[2]

Quantitative Data Summary

The following tables summarize quantitative data from studies on the extraction and purification of this compound.

Table 1: Optimization of this compound Extraction from Robinia pseudoacacia Wood

ParameterConditionDihydrorobinetin Concentration (mg/L)Reference
Solvent EtOH/H₂O (80/20)870[2]
EtOH/H₂O (70/30)~1500[2]
EtOH/H₂O (50/50)~2000[2]
Temperature 15°C~740[2]
25°C~740[2]
40°C~740[2]
Extraction Time 4 hours2023[2]
Wood/Solvent Ratio 13%~2000[2]

Table 2: Gram-Scale Purification of this compound using Centrifugal Partition Chromatography (CPC)

ParameterValueReference
Starting Material 5 g of enriched extract[2]
CPC Column Volume 200 mL[2]
Solvent System Ethyl acetate/methanol/water (1:0.05:1 v/v/v)[2]
Recovered this compound (Purity > 95%) 1.3 g[2]
Recovered this compound (Purity > 85%) 0.675 g[2]
Run Time 200 minutes[2]
Recovery of Dihydrorobinetin from injected sample 39%[2]
Recovery of Dihydrorobinetin from raw wood 0.5%[2]

Experimental Protocols

Protocol 1: Optimized Extraction of this compound from Robinia pseudoacacia Wood [2]

  • Material Preparation: Grind and sieve air-dried Robinia pseudoacacia wood to obtain homogenous particles (average 0.6 mm).

  • Solvent Preparation: Prepare a 50/50 (v/v) mixture of ethanol and water.

  • Extraction:

    • Combine the wood powder with the extraction solvent at a wood powder/solvent mass ratio of 13%.

    • Macerate the mixture for 4 hours at room temperature (approximately 25°C) with stirring.

  • Filtration: Filter the mixture to separate the liquid extract from the solid wood residue.

  • Concentration: Concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude extract enriched in this compound.

Protocol 2: Gram-Scale Purification of this compound by Centrifugal Partition Chromatography (CPC) [2]

  • CPC System Preparation:

    • Use a 200 mL hydrostatic CPC column.

    • Prepare the biphasic solvent system: ethyl acetate/methanol/water (1:0.05:1 v/v/v).

    • Fill the column with the stationary phase (the organic phase in descending mode).

  • Sample Preparation: Dissolve 5 g of the dried, enriched extract in 8 mL of the biphasic solvent system.

  • CPC Operation:

    • Set the rotation speed to 1400 rpm.

    • Pump the mobile phase (the aqueous phase in descending mode) at a flow rate of 3 mL/min.

    • Inject the prepared sample into the column.

  • Fraction Collection: Collect fractions as they elute from the column.

  • Analysis and Pooling: Analyze the collected fractions by HPLC to identify those containing pure this compound. Pool the fractions with a purity of >95%.

  • Solvent Evaporation: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification (CPC) start Start: Robinia pseudoacacia wood grind Grind and Sieve Wood start->grind extract Macerate with 50/50 EtOH/H₂O (4h, 25°C) grind->extract filter Filter to separate extract extract->filter concentrate Concentrate extract (Rotovap) filter->concentrate crude_extract Crude Extract concentrate->crude_extract prepare_sample Dissolve crude extract in biphasic solvent crude_extract->prepare_sample cpc Centrifugal Partition Chromatography prepare_sample->cpc collect_fractions Collect Fractions cpc->collect_fractions analyze Analyze Fractions by HPLC collect_fractions->analyze pool Pool Fractions with >95% Purity analyze->pool evaporate Evaporate Solvent pool->evaporate final_product Pure this compound evaporate->final_product

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_logic cluster_low_yield Problem: Low Yield cluster_low_purity Problem: Low Purity low_yield Low Yield of this compound cause_solvent Suboptimal Solvent low_yield->cause_solvent cause_time_temp Inefficient Time/Temp low_yield->cause_time_temp cause_ratio Incorrect Solid/Liquid Ratio low_yield->cause_ratio solution_solvent Solution: Use 50/50 EtOH/H₂O cause_solvent->solution_solvent solution_time_temp Solution: 4h at 25°C cause_time_temp->solution_time_temp solution_ratio Solution: Use 13% Rw/s cause_ratio->solution_ratio low_purity Low Purity (<95%) cause_coelution Co-elution of Flavonoids low_purity->cause_coelution solution_cpc Solution: Use Centrifugal Partition Chromatography (CPC) cause_coelution->solution_cpc

Caption: Logical relationships for troubleshooting common purification issues.

References

Troubleshooting peak tailing and broadening in HPLC analysis of (+)-Dihydrorobinetin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of (+)-Dihydrorobinetin. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common chromatographic issues such as peak tailing and broadening.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the HPLC analysis of this compound in a direct question-and-answer format.

Q1: My this compound peak is tailing significantly. What are the most common causes?

A1: Peak tailing is a common issue in HPLC, often indicating undesirable interactions within the chromatographic system.[1][2] For a flavonoid like this compound, the primary causes are typically related to secondary interactions with the stationary phase.

  • Secondary Silanol (B1196071) Interactions: The hydroxyl groups on this compound can interact with residual silanol groups (Si-OH) on the surface of silica-based columns (like C18).[1][3] These interactions are a prevalent cause of peak tailing for polar and basic compounds.[2] At a mobile phase pH above 3, these silanol groups can become ionized and interact strongly with the analyte.[2][4]

  • Incorrect Mobile Phase pH: The pH of the mobile phase is critical as it affects the ionization state of both the analyte and the column's residual silanols.[5][6] If the pH is close to the pKa of this compound's phenolic hydroxyl groups, both ionized and non-ionized forms can exist, leading to peak distortion.[5][6]

  • Column Contamination or Degradation: Contaminants from previous injections or sample matrix components can accumulate at the head of the column, creating active sites that cause tailing.[3][5][7] Over time, the stationary phase can also degrade, especially when operating at high pH, exposing more active silanol groups.[5][8][9]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to a non-ideal distribution of the analyte and resulting in peak tailing.[3][9][10] A classic symptom of overload is a peak that looks like a right-triangle.[9]

  • Metal Chelation: Flavonoids are known to chelate with metal ions.[5] Trace metal impurities in the silica (B1680970) matrix of the column or leached from stainless steel components of the HPLC system can interact with this compound, causing tailing.[1][5][11]

Q2: How can I specifically address and fix peak tailing caused by secondary silanol interactions?

A2: Mitigating secondary interactions is key to achieving symmetrical peaks for flavonoids. Several strategies related to the mobile phase and column choice are highly effective.

  • Adjust Mobile Phase pH: Operating at a low pH (typically ≤ 3) is a highly effective strategy.[1][2] At low pH, the residual silanol groups on the silica surface are fully protonated (not ionized), minimizing their ability to interact with the analyte.[2][12]

  • Use an Acidic Modifier: Adding a small amount of an acid like formic acid, acetic acid, or trifluoroacetic acid (TFA) to the mobile phase is standard practice for flavonoid analysis.[3][13] A concentration of 0.1% is common and helps to suppress silanol activity and ensure the analyte is in a single, non-ionized form.[3]

  • Choose an End-Capped Column: Modern HPLC columns are often "end-capped," a process where residual silanol groups are chemically bonded with a small silane (B1218182) (like trimethylsilane) to make them inert.[4][8] Using a high-quality, end-capped C18 column significantly reduces the potential for secondary interactions.[12]

  • Use a Sacrificial Base (Less Common): Historically, a small, basic compound like triethylamine (B128534) (TEA) was added to the mobile phase.[1][14] TEA preferentially interacts with the active silanol sites, effectively shielding the analyte from them. However, this approach is less common with modern, high-purity columns.[1]

Q3: My peaks are not just tailing, they are also broad. What causes this and how can I improve peak sharpness?

A3: Peak broadening, or low column efficiency, can be caused by several factors related to the HPLC system (extra-column effects) and experimental conditions.

  • Extra-Column Volume: The volume of the HPLC system outside of the column itself (including injector, detector cell, and all connecting tubing) can contribute to peak broadening.[15] It is crucial to use tubing with a narrow internal diameter (e.g., 0.005") and to keep the length as short as possible.[4][5] Ensure all fittings are properly connected to avoid dead volume.[11]

  • Column Voids or Blocked Frit: A void in the packing material at the head of the column can cause the sample band to spread before separation begins.[5][8] Similarly, a partially blocked inlet frit can distort the flow path.[9][12] A sudden drop in backpressure can indicate a column void.[5] Reversing and flushing the column can sometimes resolve a blocked frit, but a column with a void often needs replacement.[5][9]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% acetonitrile (B52724) when the mobile phase is 10% acetonitrile), it can cause the peak to broaden or distort.[3][12] The ideal practice is to dissolve the sample in the initial mobile phase composition.[5][16]

  • Column Temperature Fluctuations: Inconsistent column temperature can affect mobile phase viscosity and interaction kinetics, leading to retention time shifts and broader peaks.[3][10] Using a column oven is essential for reproducible results. Increasing the temperature can sometimes decrease viscosity and lead to sharper peaks.[3]

Frequently Asked Questions (FAQs)

Q1: What is considered an acceptable peak tailing factor?

A good chromatographic peak should be symmetrical, with a USP tailing factor (Tf) or asymmetry factor (As) close to 1.0.[8][15] For most quantitative analyses, a tailing factor of ≤ 1.5 is required, although values up to 2.0 may be acceptable in some methods.[5][15]

Q2: Can the sample preparation method cause peak tailing?

Yes. Inadequate sample cleanup can introduce matrix components that strongly adsorb to the column, contaminating it and creating active sites that cause peak tailing.[5][7] Using a solid-phase extraction (SPE) cleanup step or a guard column can help protect the analytical column.[7]

Q3: Why is the mobile phase pH so critical for analyzing flavonoids like this compound?

Flavonoids possess multiple acidic hydroxyl groups. The mobile phase pH dictates the ionization state of these groups as well as the residual silanols on the silica column packing.[5][6] Controlling the pH to keep both the analyte and the silanols in a single, non-ionized state is crucial for achieving sharp, symmetrical peaks and reproducible retention times.[5][17]

Q4: Could my HPLC instrument be the source of the problem?

Absolutely. Beyond the column and chemistry, the instrument itself can cause peak shape issues. Problems can include:

  • Extra-column band broadening from tubing that is too long or wide.[4][5]

  • Poorly made connections leading to dead volume.[11]

  • Leaks at fittings, which can cause flow rate inconsistencies.[8]

  • Pump issues , such as malfunctioning check valves, leading to an unstable flow rate.[3]

Data Presentation

Table 1: Typical Starting HPLC Parameters for this compound Analysis

This table summarizes a typical starting point for method development based on common practices for flavonoid analysis.[3][18][19]

ParameterRecommended ConditionRationale
Column Reversed-Phase C18, End-capped (e.g., 150 x 4.6 mm, 3-5 µm)Provides good hydrophobic retention for flavonoids. End-capping minimizes tailing.[3][12][18]
Mobile Phase A HPLC-grade Water with 0.1% Formic AcidAcid modifier suppresses silanol ionization and ensures consistent analyte protonation.[3][19]
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reversed-phase separation of flavonoids.[13][18]
Elution Mode GradientOften necessary to resolve compounds in complex samples and elute more retained components.
Flow Rate 0.8 - 1.2 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 25 - 40 °CTemperature control ensures reproducibility. Higher temps can improve efficiency.[3][20]
Detection UV/DAD at ~280-290 nmFlavanones like this compound typically have a strong absorbance maximum in this range.[3][21]
Injection Vol. 5 - 20 µLKeep volume low to prevent overload.
Sample Diluent Initial Mobile Phase CompositionPrevents peak distortion from solvent mismatch.[5][12]
Table 2: Conceptual Effect of Mobile Phase pH on Peak Shape for this compound
Mobile Phase pHState of Silanol Groups (pKa ~3.5-4.5)State of Dihydrorobinetin (Phenolic -OH)Expected Peak Shape
Low (e.g., 2.5 - 3.0) Protonated (Si-OH)Fully Protonated (Non-ionized)Symmetrical, Sharp
Mid (e.g., 4.0 - 6.0) Partially to Fully Ionized (SiO⁻)Partially IonizedTailing, Broad
High (e.g., > 7.0) Fully Ionized (SiO⁻)Fully IonizedTailing, Broad (Risk of column damage)[8]

Experimental Protocols

Protocol 1: General Column Flushing and Cleaning

This protocol is recommended if column contamination is suspected as the cause of peak tailing or increased backpressure.

Objective: To remove strongly retained contaminants from a reversed-phase C18 column.

Materials:

  • HPLC-grade Water

  • HPLC-grade Isopropanol

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

Procedure:

  • Disconnect the column from the detector to prevent contamination.

  • Set the pump flow rate to 0.5 mL/min (for a standard 4.6 mm ID column).

  • Flush the column with 20-30 column volumes of each of the following solvents in sequence: a. Your mobile phase without any buffer salts (e.g., Water/ACN mixture) to remove buffers. b. 100% HPLC-grade Water. c. 100% Isopropanol (an effective intermediate solvent). d. 100% Acetonitrile (to remove non-polar contaminants).

  • If contamination persists, consider reversing the column (if permitted by the manufacturer) and flushing with a strong solvent.

  • After cleaning, equilibrate the column with the initial mobile phase composition for at least 20 column volumes or until the baseline is stable.

Protocol 2: Mobile Phase Preparation with pH Adjustment

Objective: To prepare a buffered and pH-controlled mobile phase to ensure reproducible retention and symmetrical peak shape.

Materials:

  • HPLC-grade Water

  • HPLC-grade Acetonitrile (or Methanol)

  • Formic Acid (or other suitable acid/buffer salt)

  • Calibrated pH meter

  • Sterile-filtered glassware

  • 0.22 µm or 0.45 µm membrane filter

Procedure:

  • Measure the required volume of HPLC-grade water for the aqueous portion of your mobile phase (Solvent A).

  • Add the acidic modifier. For a 0.1% formic acid solution, add 1.0 mL of formic acid to 1000 mL of water.

  • Crucially, measure and adjust the pH of the aqueous portion before mixing it with the organic solvent. [14] The presence of organic solvent can alter the accuracy of pH readings.[14]

  • Filter the aqueous mobile phase (Solvent A) through a 0.45 µm filter to remove particulates that could block the column frit.

  • Filter the organic mobile phase (Solvent B, e.g., 100% Acetonitrile) through a compatible filter.

  • Degas both mobile phases using an inline degasser, sonication, or helium sparging to prevent air bubbles in the pump.

  • Place the prepared solvents in the HPLC system and prime the pumps thoroughly.

Visualizations

Troubleshooting Workflow

G start Peak Tailing or Broadening Observed check_all_peaks Affects all peaks or just the analyte? start->check_all_peaks all_peaks All Peaks Affected check_all_peaks->all_peaks All analyte_peak Analyte Peak Only check_all_peaks->analyte_peak Analyte Only system_issue Suspect System or Column Hardware Issue all_peaks->system_issue check_frit Check for Blocked Frit or Column Void system_issue->check_frit check_connections Check Tubing and Connections (Extra-Column Volume) system_issue->check_connections fix_hardware Reverse/Flush Column or Replace check_frit->fix_hardware check_connections->fix_hardware chem_issue Suspect Chemical Interaction Issue analyte_peak->chem_issue check_mp Check Mobile Phase: pH, Composition chem_issue->check_mp check_sample Check Sample: Overload, Solvent chem_issue->check_sample check_column_chem Check Column Chemistry: Age, End-capping chem_issue->check_column_chem fix_chem Adjust pH (≤3), Add Modifier, Use End-capped Column, Dilute Sample check_mp->fix_chem check_sample->fix_chem check_column_chem->fix_chem

Caption: A logical workflow for troubleshooting peak tailing and broadening in HPLC.

Mechanism of Secondary Interactiondot

G cluster_1 Resulting Chromatogram analyte Dihydrorobinetin (with -OH groups) interaction Ionic Interaction (Secondary Retention) analyte->interaction tailing_peak Tailing Peak (Mixed Retention Mechanisms) interaction->tailing_peak Leads to silanol silanol interaction->silanol ideal_peak Ideal Peak (Hydrophobic Retention Only)

References

Technical Support Center: Optimizing Chromatographic Separation of (+)-Dihydrorobinetin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the mobile phase composition for the separation of (+)-Dihydrorobinetin using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

Troubleshooting Guide: Mobile Phase Optimization

Effective separation of this compound, a flavonoid, by reverse-phase chromatography is highly dependent on the mobile phase composition. The following table addresses common issues encountered during method development and provides targeted solutions.

Problem Potential Cause Recommended Solution
Poor Resolution / Co-elution with Similar Compounds (e.g., Robinetin) Inadequate mobile phase strength or selectivity.1. Adjust Organic Modifier Ratio: Systematically vary the ratio of the organic solvent (e.g., acetonitrile (B52724)/methanol (B129727) mixture) to the aqueous phase. A lower percentage of the organic modifier will generally increase retention time and may improve the resolution between closely eluting peaks.[1] 2. Change Organic Modifier: If resolution is still poor, switch from a methanol-based mobile phase to an acetonitrile-based one, or vice-versa. Acetonitrile often provides different selectivity for flavonoids.[2][3][4][5] 3. Optimize pH: Adjust the pH of the aqueous mobile phase. For acidic compounds like flavonoids, using an acidic mobile phase (e.g., with 0.1% formic acid) can suppress ionization and improve peak shape and retention.[6][7]
Peak Tailing 1. Secondary Interactions: Interaction of the hydroxyl groups of this compound with active sites on the silica-based stationary phase. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase is close to the pKa of this compound, causing the compound to exist in both ionized and non-ionized forms.[8]1. Add an Acidic Modifier: Incorporate a small amount of an acid, such as 0.1% formic acid or acetic acid, into the mobile phase. This will protonate the silanol (B1196071) groups on the stationary phase, reducing secondary interactions.[6][7] 2. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units away from the pKa of this compound to ensure it is in a single ionic form.[9]
Inconsistent Retention Times 1. Mobile Phase Instability: Evaporation of the organic component of the mobile phase or inconsistent mobile phase preparation. 2. Lack of Equilibration: Insufficient column equilibration time between injections. 3. Temperature Fluctuations: Variations in ambient temperature affecting mobile phase viscosity and analyte retention.1. Prepare Fresh Mobile Phase Daily: Ensure accurate and consistent preparation of the mobile phase. Keep solvent reservoirs capped to minimize evaporation. 2. Adequate Equilibration: Equilibrate the column with the mobile phase for a sufficient time (e.g., 10-15 column volumes) before starting a sequence and between runs with different mobile phase compositions. 3. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times. A common temperature for flavonoid separation is 30°C.[6]
High Backpressure 1. High Mobile Phase Viscosity: Methanol/water mixtures have a higher viscosity than acetonitrile/water mixtures.[5][10] 2. Precipitated Buffer: Buffer from the aqueous phase precipitating upon mixing with a high concentration of organic solvent.1. Switch to Acetonitrile: If high pressure is an issue, consider using acetonitrile as the organic modifier, as it has a lower viscosity.[5][10] 2. Check Buffer Solubility: Ensure the buffer used is soluble in the highest concentration of organic solvent used in the gradient. Prepare the mobile phase by dissolving the buffer in the aqueous phase before adding the organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the separation of this compound?

A1: A common and effective starting point for the separation of flavonoids like this compound on a C18 column is a gradient elution using an acidified aqueous phase and an organic modifier. A well-documented mobile phase consists of:

  • Solvent A: Water with 0.1% formic acid.

  • Solvent B: A 50:50 (v/v) mixture of methanol and acetonitrile containing 0.1% formic acid.[6]

A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds.

Q2: Should I use acetonitrile or methanol as the organic modifier?

A2: Both acetonitrile and methanol can be used for the separation of flavonoids. The choice depends on the specific separation goals:

  • Acetonitrile generally has a lower viscosity, leading to lower backpressure, and a lower UV cutoff, which can be advantageous for detection at low wavelengths.[2][4][5][10] It can also offer different selectivity compared to methanol.

  • Methanol is a protic solvent and can interact differently with analytes, potentially offering better separation for certain compounds. It is also a more cost-effective option.[3][5]

For separating this compound from its closely related compound robinetin, a mixture of both has been shown to be effective, leveraging the selectivities of both solvents.[6]

Q3: How does the pH of the mobile phase affect the separation of this compound?

A3: this compound is a phenolic compound and thus acidic. The pH of the mobile phase will influence its degree of ionization.

  • At a pH above its pKa, the phenolic hydroxyl groups will deprotonate, making the molecule more polar and resulting in earlier elution (shorter retention time) in reverse-phase chromatography.[9]

  • At a pH below its pKa, the molecule will be in its neutral form, which is less polar and will be retained longer on a C18 column.[9]

For robust and reproducible separations with good peak shapes, it is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[9] Since flavonoids are acidic, using an acidic mobile phase (e.g., pH 2.5-3.5 with formic or acetic acid) is common practice to ensure they are in their neutral form.[11]

Q4: I am still seeing peak tailing even with an acidified mobile phase. What else can I do?

A4: While an acidic mobile phase is the primary solution for peak tailing of flavonoids, other factors could be at play:

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

  • Column Contamination: The column may have accumulated contaminants. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).

  • Column Age: The performance of HPLC columns degrades over time. If the column is old or has been used extensively, it may need to be replaced.

Experimental Protocol: UPLC-DAD Method for this compound

The following is a detailed protocol for the separation of this compound, adapted from published methods.[6]

Parameter Condition
Instrumentation UPLC system with a Diode Array Detector (DAD)
Column Luna C18(2) HST (100 x 3.0 mm, 2.5 µm particle size) or equivalent
Mobile Phase Solvent A: Water with 0.1% Formic Acid Solvent B: Methanol/Acetonitrile (50/50, v/v) with 0.1% Formic Acid
Gradient Program A typical gradient could be: - 0-2 min: 5% B - 2-15 min: Linear gradient to 50% B - 15-20 min: Linear gradient to 95% B - 20-22 min: Hold at 95% B - 22.1-25 min: Return to 5% B and equilibrate
Flow Rate 0.4 mL/min
Column Temperature 30°C
Injection Volume 2 µL
Detection Diode Array Detector (DAD) monitoring at 280 nm (for this compound) and scanning from 200-400 nm to check for peak purity.
Sample Preparation Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Solvent A:Solvent B) or a compatible solvent like methanol. Filter through a 0.22 µm syringe filter before injection.

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues when optimizing the mobile phase for this compound separation.

G Troubleshooting Workflow for this compound Separation Start Start: Initial Chromatogram Problem Identify Problem Start->Problem PoorResolution Poor Resolution Problem->PoorResolution Resolution < 1.5 PeakTailing Peak Tailing Problem->PeakTailing Tailing Factor > 1.5 BadRetention Inconsistent Retention Problem->BadRetention RT Shift > 2% End Satisfactory Separation Problem->End All Good AdjustOrganicRatio Adjust Organic:Aqueous Ratio PoorResolution->AdjustOrganicRatio OptimizepH Optimize Mobile Phase pH (e.g., add 0.1% Formic Acid) PeakTailing->OptimizepH CheckSystem Check System (Equilibration, Temp) BadRetention->CheckSystem ChangeOrganic Switch Organic Solvent (MeOH <-> ACN) AdjustOrganicRatio->ChangeOrganic Still Poor AdjustOrganicRatio->End Resolved ChangeOrganic->OptimizepH Still Poor ChangeOrganic->End Resolved CheckColumn Check Column Health (Flush or Replace) OptimizepH->CheckColumn Still Poor OptimizepH->CheckColumn Still Tailing OptimizepH->End Good Peak Shape CheckColumn->End Improved CheckSystem->CheckColumn Still Inconsistent CheckSystem->End Consistent

Caption: A flowchart outlining the decision-making process for troubleshooting common HPLC/UPLC separation issues.

References

Preventing degradation of (+)-Dihydrorobinetin during extraction and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Dihydrorobinetin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during extraction and storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause degradation of this compound?

A1: this compound, a dihydroflavonol, is susceptible to degradation due to several factors, including:

  • pH: It is unstable in weak alkaline solutions.

  • Temperature: Elevated temperatures can accelerate degradation, although some studies suggest its impact might be less significant under certain extraction conditions.

  • Light: Exposure to light can induce degradation.

  • Oxidation: The presence of oxygen and metal ions like Cu²⁺ and Fe³⁺ can significantly accelerate oxidative degradation.

Q2: What are the optimal solvent systems for extracting this compound from its natural source, Robinia pseudoacacia (black locust) wood?

A2: The choice of solvent significantly impacts the extraction yield and stability of this compound. Based on current research, the following solvent systems are recommended:

  • Ethanol-Water Mixtures: An 80:20 (w/w) ethanol-water solvent has been shown to be effective. In some optimized protocols, a 50:50 (v/v) ethanol-water mixture has yielded high concentrations of dihydrorobinetin (B191019).

  • Aqueous Acetone (B3395972): Extraction with aqueous acetone has been reported to yield significantly larger amounts of dihydrorobinetin compared to methanol (B129727) or ethanol (B145695) alone.

Q3: How can I prevent the degradation of this compound during the extraction process?

A3: To minimize degradation during extraction, consider the following precautions:

  • Temperature Control: Whenever possible, conduct extractions at room temperature (around 25-27.5°C) to avoid heat-induced degradation. Higher temperatures up to 80°C have been used in specific methods like supercritical fluid extraction, but the duration should be minimized.

  • Use of Antioxidants: The addition of antioxidants to the extraction solvent can protect this compound from oxidation. Ascorbic acid is a commonly used and effective antioxidant for this purpose.

  • Inert Atmosphere: Performing the extraction under an inert atmosphere (e.g., nitrogen or argon) can minimize contact with oxygen and reduce oxidative degradation.

  • Limit Light Exposure: Protect the extraction vessel from light by using amber glassware or by covering it with aluminum foil.

Q4: What are the recommended conditions for long-term storage of this compound?

A4: Proper storage is crucial to maintain the integrity of this compound. Here are the recommended storage conditions:

  • Solid Form: For long-term storage, solid this compound should be kept in a tightly sealed container, protected from light, at -20°C.

  • In Solution: If storage in solution is necessary, dissolve it in a suitable solvent (e.g., an ethanol-water mixture) and store at -80°C in a tightly sealed, light-protected container. It is advisable to prepare fresh working solutions for experiments to minimize degradation.

Troubleshooting Guides

Issue 1: Low Yield of this compound During Extraction
Possible Cause Troubleshooting Step
Inefficient Solvent System Optimize the solvent system. For Robinia pseudoacacia, ethanol-water mixtures (e.g., 80:20 or 50:50) or aqueous acetone are recommended.
Insufficient Extraction Time Ensure adequate extraction time. For maceration, at least 4 hours is recommended. For Soxhlet extraction, 4 hours has been found to be optimal.
Inadequate Solid-to-Solvent Ratio Optimize the wood-to-solvent ratio. A ratio of 177 g/L has been reported as optimal in one study.
Degradation During Extraction Implement protective measures such as temperature control (room temperature), addition of antioxidants (e.g., ascorbic acid), and protection from light.
Issue 2: Degradation of this compound in Solution
Possible Cause Troubleshooting Step
Inappropriate pH Ensure the solvent is not alkaline. This compound is more stable in neutral to slightly acidic conditions.
Presence of Metal Ions Use high-purity solvents and deionized water to minimize metal ion contamination. If contamination is suspected, consider using a chelating agent like EDTA.
Oxidation Prepare solutions with deoxygenated solvents and store under an inert atmosphere (nitrogen or argon). The addition of an antioxidant like ascorbic acid is highly recommended.
Exposure to Light Store solutions in amber vials or wrap containers with aluminum foil to protect from light.
High Storage Temperature Store stock solutions at -80°C for short-term and consider long-term storage in solid form at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Optimized Solid-Liquid Extraction of this compound from Robinia pseudoacacia Wood

Materials:

  • Dried and powdered Robinia pseudoacacia heartwood

  • 80:20 (w/w) Ethanol:Water solvent

  • Stirring apparatus

  • Filtration system (e.g., filter paper or vacuum filtration)

  • Rotary evaporator

Procedure:

  • Weigh the powdered wood material.

  • Add the 80:20 ethanol-water solvent at a wood-to-solvent ratio of 177 g/L.

  • Stir the mixture at a constant speed at 27.5°C for 4 hours.

  • Filter the mixture to separate the extract from the solid wood residue.

  • Concentrate the extract using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract containing this compound.

  • For long-term storage, dry the extract completely and store the solid at -20°C in a desiccator, protected from light.

Protocol 2: Supercritical Fluid Extraction (SFE) of this compound

Materials and Equipment:

  • Dried and powdered Robinia pseudoacacia heartwood

  • Supercritical fluid extractor

  • CO₂

  • Ethanol:Water (80:20) as a modifier

Procedure:

  • Load the extraction vessel with the powdered wood material.

  • Set the extraction parameters:

    • Pressure: 10 MPa

    • Temperature: 80°C

    • Modifier: 16% Ethanol and 4% Water in CO₂ (to make a final composition of CO₂:EtOH:H₂O of 80:16:4).

  • Perform the extraction for 30 minutes.

  • Collect the extract from the separator.

  • Analyze the extract for this compound content.

Data Presentation

Table 1: Optimized Extraction Parameters for this compound from Robinia pseudoacacia

ParameterOptimized ValueMethod
Solvent 80:20 (w/w) Ethanol:WaterSolid-Liquid Extraction
Temperature 27.5 °CSolid-Liquid Extraction
Wood/Solvent Ratio 177 g/LSolid-Liquid Extraction
Extraction Time 4 hoursSolid-Liquid Extraction
Pressure 10 MPaSupercritical Fluid Extraction
Temperature 80 °CSupercritical Fluid Extraction
Modifier CO₂:EtOH:H₂O (80:16:4)Supercritical Fluid Extraction
Extraction Time 30 minutesSupercritical Fluid Extraction

Visualizations

a cluster_extraction Extraction Workflow Start Start Prepare Wood Prepare Robinia pseudoacacia (Dry and Powder) Start->Prepare Wood Extraction Solid-Liquid Extraction (e.g., 80:20 EtOH:H₂O, 27.5°C, 4h) Prepare Wood->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation, <40°C) Filtration->Concentration Crude Extract Crude Extract Concentration->Crude Extract

Caption: Workflow for the solid-liquid extraction of this compound.

b Dihydrorobinetin Dihydrorobinetin Degradation Degradation Dihydrorobinetin->Degradation Degradation_Products Degradation_Products Degradation->Degradation_Products Oxidation Oxidation (Oxygen, Metal Ions) Oxidation->Degradation High_pH High pH (Alkaline Conditions) High_pH->Degradation High_Temp High Temperature High_Temp->Degradation Light Light Exposure Light->Degradation

Caption: Factors leading to the degradation of this compound.

c Dihydrorobinetin_Stability Stable This compound Prevention_Measures Prevention Measures Prevention_Measures->Dihydrorobinetin_Stability Antioxidants Use of Antioxidants (e.g., Ascorbic Acid) Antioxidants->Prevention_Measures Low_Temp Low Temperature (Storage at -20°C or -80°C) Low_Temp->Prevention_Measures Light_Protection Protection from Light (Amber Vials, Foil) Light_Protection->Prevention_Measures Inert_Atmosphere Inert Atmosphere (Nitrogen, Argon) Inert_Atmosphere->Prevention_Measures Neutral_pH Neutral/Slightly Acidic pH Neutral_pH->Prevention_Measures

Caption: Key strategies for preventing the degradation of this compound.

Identifying and removing common impurities in (+)-Dihydrorobinetin isolates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing common impurities in (+)-Dihydrorobinetin isolates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound isolates extracted from natural sources like Robinia pseudoacacia?

A1: The most frequently encountered impurities in this compound (DHRob) isolates include:

  • Related Flavonoids: Robinetin (B1679494) is the most common flavonoid impurity.[1][2][3][4][5][6] Dihydrorobinetin isomers may also be present.[1]

  • Condensed Tannins: These can be co-extracted in low concentrations.[1]

  • Other Phenolic Compounds: Depending on the source material, other phenolics like stilbenes (e.g., piceatannol (B1677779) and resveratrol) might be present in trace amounts.[4]

  • Residual Solvents: Solvents used during the extraction and purification process (e.g., ethanol (B145695), methanol, acetone, ethyl acetate, heptane) are common process-related impurities.[1][7][8][9][10]

  • Waxes and Fatty Materials: These non-polar compounds can be co-extracted from the plant matrix.[11]

Q2: Which analytical techniques are best for identifying impurities in my DHRob sample?

A2: The primary recommended techniques are:

  • High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or Mass Spectrometry (MS): HPLC is the most effective method for separating and quantifying impurities like robinetin and other flavonoids.[1][6][12] A DAD detector allows for the comparison of UV-Vis spectra, while an MS detector provides mass information for impurity identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of DHRob and can help identify impurities, especially residual solvents.[13][14][15][16][17] There are established databases of NMR chemical shifts for common laboratory solvents that can aid in this process.[1][2][18]

Q3: What are the most effective methods for purifying crude this compound isolates?

A3: Several methods can be employed, often in combination, to achieve high purity:

  • Centrifugal Partition Chromatography (CPC): This is a highly effective liquid-liquid chromatography technique for gram-scale purification of DHRob, capable of achieving purity levels greater than 95%.[1][2][3]

  • Column Chromatography: Macroporous resin or silica (B1680970) gel column chromatography are widely used for the separation of flavonoids from other compounds.[18][19][20][21][22]

  • Recrystallization: This is a classic and effective final purification step. The choice of solvent is critical for successful recrystallization.[11][12][23][24][25]

  • Preparative HPLC: For achieving very high purity on a smaller scale, preparative HPLC is a suitable option.[3][21]

Troubleshooting Guides

HPLC Analysis Troubleshooting
Issue Potential Cause Suggested Solution
Poor peak resolution between this compound and Robinetin Mobile phase composition is not optimal.Adjust the gradient or isocratic composition of the mobile phase. A common mobile phase is a gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.[1]
Column temperature is too low.Increase the column temperature to improve efficiency. A typical temperature is 30 °C.[1]
Ghost peaks appearing in the chromatogram Contamination in the injector, column, or mobile phase.Flush the injector and run a strong solvent through the column. Ensure high-purity solvents are used for the mobile phase.[20]
Baseline drift or noise Mobile phase is not properly degassed, or there is a leak in the system.Degas the mobile phase and check all fittings for leaks.[3][19]
Contaminated detector flow cell.Flush the flow cell with a strong organic solvent.[3]
Variable retention times Fluctuations in column temperature or mobile phase composition.Use a column oven for stable temperature control and ensure accurate mobile phase preparation.[4]
Purification Troubleshooting
Issue Potential Cause Suggested Solution
Low yield after recrystallization The chosen solvent is too good at dissolving DHRob at low temperatures.Perform solubility tests to find a solvent that dissolves DHRob well at high temperatures but poorly at low temperatures.[7][26]
Too much solvent was used.Use the minimum amount of hot solvent required to dissolve the solid.[26][27]
Oily precipitate instead of crystals during recrystallization The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent.Try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal.[27] Choose a lower-boiling point solvent.
Co-elution of impurities during column chromatography The polarity of the mobile phase is too high or too low.Optimize the solvent system for the column. A step-gradient elution can be effective.
The column is overloaded.Reduce the amount of crude extract loaded onto the column.

Quantitative Data Summary

The following table summarizes the purity of this compound isolates before and after purification using different techniques as reported in the literature.

Purification Method Starting Material Initial Purity Final Purity Reference
Centrifugal Partition Chromatography (CPC)Enriched extract from Robinia pseudoacaciaNot specified> 95%[1][2]
Antisolvent Recrystallization60.00% Tartary buckwheat total flavonoids60.00%99.81%[12]
Macroporous Resin Column Chromatography followed by ethanol precipitationEndophytic fungi fermentation brothNot specified13.69%[17]

Experimental Protocols

HPLC-DAD Analysis of this compound Purity

This protocol is adapted from methodologies described for the analysis of DHRob from Robinia pseudoacacia extracts.[1]

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) and a C8 or C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would be to start with a low percentage of Solvent B, increasing it over time to elute compounds with increasing hydrophobicity. A starting point could be 5-10% B, increasing to 95-100% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: Monitor at 280 nm for DHRob and 366 nm for Robinetin.[1]

  • Sample Preparation: Dissolve a known amount of the DHRob isolate in the initial mobile phase composition or a suitable solvent like methanol. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and record the chromatogram. Identify peaks based on retention times of standards and their UV-Vis spectra. Purity can be estimated by the area percentage of the DHRob peak relative to the total peak area.

Purification by Centrifugal Partition Chromatography (CPC)

This protocol provides a general workflow for the purification of DHRob using CPC.[1][10][28]

  • Instrumentation: A centrifugal partition chromatograph.

  • Solvent System Selection: The choice of a biphasic solvent system is crucial. A common system for flavonoids is a mixture of n-hexane, ethyl acetate, methanol, and water in varying proportions (e.g., 4:5:4:5 v/v/v/v).[24] The ideal system will have a good partition coefficient (K) for DHRob.

  • Procedure:

    • Prepare and equilibrate the two phases of the selected solvent system.

    • Fill the CPC column with the stationary phase.

    • Dissolve the crude DHRob extract in a mixture of the stationary and mobile phases.

    • Inject the sample into the CPC.

    • Pump the mobile phase through the column at a set flow rate and rotation speed.

    • Collect fractions and analyze them by HPLC to identify those containing pure DHRob.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Recrystallization of this compound

This is a general protocol for the purification of a solid organic compound by recrystallization.[7][15][26][27]

  • Solvent Selection: Test the solubility of the impure DHRob in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Ethanol-water mixtures are often good for flavonoids.

  • Procedure:

    • Place the impure DHRob in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

    • If there are insoluble impurities, perform a hot gravity filtration.

    • Allow the clear solution to cool slowly to room temperature. Crystals should start to form.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals in a vacuum oven or desiccator.

NMR Sample Preparation

This protocol outlines the basic steps for preparing a sample for NMR analysis to identify residual solvents and confirm the structure.[5][6][13]

  • Materials: 5 mm NMR tube, deuterated solvent (e.g., DMSO-d6, Methanol-d4), Pasteur pipette.

  • Procedure:

    • Weigh 5-10 mg of the purified DHRob for 1H NMR (or 20-50 mg for 13C NMR) into a small vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Gently agitate or vortex the vial to dissolve the sample completely.

    • Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.

    • Cap the NMR tube and wipe it clean before inserting it into the NMR spectrometer.

Visualizations

Experimental_Workflow_for_Purification_and_Analysis cluster_extraction Crude Isolate cluster_purification Purification cluster_analysis Purity & Identity Confirmation Crude Crude this compound Isolate CPC Centrifugal Partition Chromatography (CPC) Crude->CPC Primary Purification Column Column Chromatography Crude->Column Primary Purification Recrystallization Recrystallization CPC->Recrystallization Final Polishing Column->Recrystallization Final Polishing HPLC HPLC-DAD/MS Analysis Recrystallization->HPLC Purity Check NMR NMR Spectroscopy HPLC->NMR Structural Confirmation Pure Pure this compound (>95%) NMR->Pure

Caption: Workflow for the purification and analysis of this compound.

Troubleshooting_Logic_HPLC Start HPLC Analysis Issue Q1 What is the issue? Start->Q1 A1 Poor Peak Resolution Q1->A1 Resolution A2 Ghost Peaks Q1->A2 Spurious Peaks A3 Baseline Drift Q1->A3 Unstable Baseline S1 Optimize Mobile Phase Gradient Increase Column Temperature A1->S1 S2 Flush System with Strong Solvent Use High-Purity Solvents A2->S2 S3 Degas Mobile Phase Check for Leaks A3->S3

Caption: Troubleshooting logic for common HPLC issues.

References

Enhancing the resolution of (+)-Dihydrorobinetin from co-eluting flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the resolution of (+)-Dihydrorobinetin from co-eluting flavonoids during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common flavonoids that co-elute with this compound?

A1: Due to their structural similarities, this compound often co-elutes with other flavonoids, particularly robinetin, quercetin, and kaempferol, as well as their various glycosides.[1] The presence of these compounds can significantly complicate accurate quantification and purification.

Q2: Why is achieving baseline resolution important for my research?

A2: Baseline resolution (a resolution value (Rs) greater than 1.5) is crucial for accurate quantification of this compound.[2] Poor resolution can lead to overlapping peaks, resulting in inaccurate peak integration and, consequently, erroneous concentration measurements. For preparative chromatography, good resolution is essential to obtain a high-purity final product.

Q3: What are the primary chromatographic techniques used for separating this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most prevalent and effective method for the analytical separation of this compound.[1] For larger-scale purification, Centrifugal Partition Chromatography (CPC) has been successfully employed to purify dihydrorobinetin (B191019) to over 95% purity at the gram scale.[3][4]

Q4: How can I confirm the purity of a chromatographic peak suspected to be this compound?

A4: If you are using an HPLC system with a Diode Array Detector (DAD), you can perform a peak purity analysis.[5] The UV-Vis spectra across the peak should be identical if the peak is pure.[5] If the spectra differ, it suggests the presence of a co-eluting compound.[5] Coupling HPLC with a Mass Spectrometer (MS) provides an additional layer of confirmation by analyzing the mass-to-charge ratio and fragmentation patterns of the eluting compounds.[5]

Troubleshooting Guides

Problem 1: Poor Resolution and Overlapping Peaks in HPLC

Co-elution is a common issue when analyzing structurally similar flavonoids.[2] The following steps can be taken to improve the resolution between this compound and co-eluting compounds.

Troubleshooting Workflow for Poor HPLC Resolution

Troubleshooting Poor HPLC Resolution cluster_mobile_phase Mobile Phase Optimization cluster_conditions Instrumental Conditions start Poor Resolution Observed check_column Check Column Health (Age, Contamination) start->check_column optimize_mobile_phase Optimize Mobile Phase check_column->optimize_mobile_phase adjust_gradient Adjust Gradient Profile optimize_mobile_phase->adjust_gradient change_modifier Change Organic Modifier (e.g., Acetonitrile to Methanol) adjust_gradient->change_modifier adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) change_modifier->adjust_ph optimize_temp_flow Optimize Temperature & Flow Rate adjust_ph->optimize_temp_flow lower_flow Lower Flow Rate optimize_temp_flow->lower_flow adjust_temp Adjust Column Temperature lower_flow->adjust_temp change_column Change Stationary Phase adjust_temp->change_column end_resolved Resolution Improved change_column->end_resolved Success end_unresolved Resolution Not Improved (Consider Alternative Technique, e.g., CPC) change_column->end_unresolved Failure

Caption: A step-by-step workflow for troubleshooting poor resolution in HPLC analysis of flavonoids.

Quantitative Impact of Parameter Adjustments on Resolution

Parameter AdjustedTypical ChangeExpected Impact on Resolution (Rs)Potential Trade-offs
Gradient Slope Decrease slope (slower ramp)IncreaseLonger run times
Organic Modifier Switch ACN to MeOH (or vice-versa)May increase or decrease (alters selectivity)Changes in elution order
Mobile Phase pH Add 0.1% Formic AcidOften improves peak shape and resolutionMay alter retention times
Flow Rate Decrease from 1.0 to 0.8 mL/minIncreaseLonger run times
Column Temperature Increase from 30°C to 40°CMay increase or decrease (alters selectivity and viscosity)Potential for compound degradation at high temperatures
Stationary Phase C18 to Phenyl-HexylSignificant change in selectivityRequires new column purchase and method development
Problem 2: Asymmetric Peak Shapes (Tailing or Fronting)

Poor peak shape can compromise resolution and lead to inaccurate quantification.

Troubleshooting Peak Asymmetry

Troubleshooting Peak Asymmetry cluster_tailing Peak Tailing cluster_fronting Peak Fronting start Asymmetric Peak Observed tailing Tailing Peak start->tailing fronting Fronting Peak start->fronting secondary_interactions Secondary Interactions (e.g., silanol (B1196071) groups) tailing->secondary_interactions overload_tailing Column Overload tailing->overload_tailing contamination_tailing Column Contamination tailing->contamination_tailing add_modifier Add Acidic Modifier (e.g., 0.1% Formic Acid) secondary_interactions->add_modifier Solution reduce_injection Reduce Injection Volume or Dilute Sample overload_tailing->reduce_injection Solution flush_column Flush Column with Strong Solvent contamination_tailing->flush_column Solution solvent_incompatibility Sample Solvent Stronger than Mobile Phase fronting->solvent_incompatibility overload_fronting Severe Column Overload fronting->overload_fronting dissolve_in_mobile_phase Dissolve Sample in Initial Mobile Phase solvent_incompatibility->dissolve_in_mobile_phase Solution reduce_injection2 Reduce Injection Volume overload_fronting->reduce_injection2 Solution

Caption: Decision tree for troubleshooting common HPLC peak shape problems like tailing and fronting.

Experimental Protocols

Protocol 1: HPLC Method Development for Separation of this compound

This protocol provides a systematic approach to developing a robust HPLC method for separating this compound from co-eluting flavonoids.

1. Initial Conditions:

  • Column: C18 (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water.[3][6]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[6]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[6]

  • UV Detection: 280 nm (for Dihydrorobinetin) and 366 nm (for Robinetin).[7]

2. Scouting Gradient:

  • Run a fast, broad gradient to determine the approximate elution times of the compounds (e.g., 5% to 95% B in 20 minutes).

3. Gradient Optimization:

  • Based on the scouting run, design a more focused gradient.

  • If peaks are clustered, decrease the slope of the gradient in the region where they elute to improve separation.[2] For example, if this compound and Robinetin elute between 10 and 12 minutes, flatten the gradient during this time segment.

4. Selectivity Optimization:

  • If co-elution persists, replace Acetonitrile (Mobile Phase B) with Methanol and repeat the gradient optimization.[2] Methanol has different solvent properties and can alter the elution order.[2]

5. Flow Rate and Temperature Fine-Tuning:

  • Once a satisfactory separation is achieved, the flow rate and temperature can be adjusted to optimize analysis time and resolution.[8] A lower flow rate generally improves resolution, while a higher temperature can decrease analysis time and alter selectivity.[2][8]

Protocol 2: Gram-Scale Purification of this compound using Centrifugal Partition Chromatography (CPC)

This protocol is adapted for the gram-scale purification of this compound.

1. Biphasic Solvent System Selection:

  • Select a suitable two-phase solvent system where this compound has an ideal partition coefficient (K). This often requires screening several solvent systems.

2. CPC Instrument Setup:

  • Instrument: Semi-preparative CPC (e.g., FCPC®).[3]

  • Mobile Phase Pump: Binary pump.[3]

  • Detector: UV detector (set at 310 nm) and an Evaporative Light Scattering Detector (ELSD).[3]

3. Column Preparation:

  • Fill the CPC column with the stationary phase.

  • Pump the mobile phase through the column at a specific flow rate until hydrodynamic equilibrium is reached (i.e., the stationary phase is retained).

4. Sample Injection:

  • Dissolve the crude extract containing this compound in a mixture of the stationary and mobile phases.

  • Inject the sample into the CPC column.[3]

5. Elution and Fraction Collection:

  • Continue pumping the mobile phase and collect fractions based on the detector signals.

  • Combine fractions containing pure this compound based on subsequent HPLC analysis.

CPC Purification Performance Data

ParameterSmall-Scale (50 mL column)Scale-Up (200 mL column)
Crude Extract Injected 250 mg1.5 g
Mobile Phase Flow Rate 5 mL/min20 mL/min
Rotation Speed 1500 rpm1200 rpm
Recovered this compound 150 mg1.3 g
Purity > 95%> 95%
Recovery Yield 90%87%
This table presents illustrative data based on typical CPC purification outcomes.

References

Method development for robust and reproducible quantification of (+)-Dihydrorobinetin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the robust and reproducible quantification of (+)-Dihydrorobinetin. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying this compound?

A1: The most prevalent method for the quantification of this compound is High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a UV-Vis detector.[1][2] This technique allows for the separation, identification, and quantification of this compound in various sample matrices.[2] For enhanced sensitivity and selectivity, especially in complex matrices, HPLC coupled with mass spectrometry (HPLC-MS) can be employed.[1][3]

Q2: What are the typical chromatographic conditions for this compound analysis?

A2: While specific conditions may vary depending on the sample matrix and instrumentation, a common starting point for HPLC analysis of this compound involves a reversed-phase C18 column.[4][5][6] The mobile phase often consists of a gradient mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724).[1][5] Detection is typically performed at the maximum absorbance wavelength of this compound, which is around 280 nm.[1]

Q3: How can I ensure the stability of this compound during sample preparation and analysis?

A3: Flavonoids like this compound can be susceptible to degradation.[7] To ensure stability, it is crucial to minimize exposure to high temperatures, direct light, and oxidative conditions.[8] Samples should be stored at low temperatures and protected from light. The use of antioxidants in the extraction solvent may also be considered. Stability studies are recommended to understand the degradation profile of the molecule under your specific experimental conditions.[7][9][10]

Q4: What are the key parameters to validate for a robust quantitative method?

A4: Method validation is essential for ensuring reliable and reproducible results. Key parameters to validate for a quantitative method for this compound include linearity, accuracy, precision (repeatability and intermediate precision), selectivity, limit of detection (LOD), and limit of quantification (LOQ).[11]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks in the chromatogram.

  • Difficulty in accurate peak integration and quantification.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Column The hydroxyl groups on flavonoids can interact with residual silanol (B1196071) groups on the silica-based column, causing peak tailing.[4] Solution: Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity.[4]
Column Overload Injecting a sample that is too concentrated can lead to peak tailing or fronting.[4] Solution: Dilute the sample or reduce the injection volume.[4]
Sample Solvent Incompatibility If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting.[4] Solution: Dissolve the sample in the initial mobile phase whenever possible.[4]
Column Contamination Buildup of contaminants from previous injections can affect peak shape.[4] Solution: Flush the column with a strong solvent.[4]

G start Poor Peak Shape (Tailing or Fronting) q1 Check for Secondary Interactions start->q1 s1 Add Acid to Mobile Phase (e.g., 0.1% Formic Acid) q1->s1 Yes q2 Is the Sample Too Concentrated? q1->q2 No s1->q2 s2 Dilute Sample or Reduce Injection Volume q2->s2 Yes q3 Is the Sample Solvent Stronger Than Mobile Phase? q2->q3 No s2->q3 s3 Dissolve Sample in Initial Mobile Phase q3->s3 Yes q4 Is the Column Contaminated? q3->q4 No s3->q4 s4 Flush Column with Strong Solvent q4->s4 Yes end_node Improved Peak Shape q4->end_node No s4->end_node

Issue 2: Inconsistent Retention Times

Symptoms:

  • The retention time of the this compound peak shifts between injections or analytical runs.

Possible Causes and Solutions:

CauseSolution
Inadequate Column Equilibration The column must be fully equilibrated with the mobile phase before starting an analytical sequence. Solution: Increase the column equilibration time between runs.[4]
Mobile Phase Composition Changes Inconsistent preparation of the mobile phase or evaporation of the organic solvent can lead to retention time shifts.[4] Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped.
Temperature Fluctuations Changes in ambient temperature can affect retention times if a column oven is not used.[4] Solution: Use a column oven to maintain a consistent temperature.
HPLC Pump Issues Leaks or malfunctioning check valves in the pump can cause an inconsistent flow rate.[4] Solution: Perform regular pump maintenance. Check for leaks and ensure a steady flow rate.[12]

G start Inconsistent Retention Times q1 Is Column Equilibration Sufficient? start->q1 s1 Increase Equilibration Time q1->s1 No q2 Is Mobile Phase Preparation Consistent? q1->q2 Yes s1->q2 s2 Prepare Fresh Mobile Phase and Keep Bottles Capped q2->s2 No q3 Are There Temperature Fluctuations? q2->q3 Yes s2->q3 s3 Use a Column Oven q3->s3 Yes q4 Are There Pump Issues? q3->q4 No s3->q4 s4 Perform Pump Maintenance q4->s4 Yes end_node Stable Retention Times q4->end_node No s4->end_node

Issue 3: Poor Resolution from Co-eluting Compounds

Symptoms:

  • The this compound peak is not fully separated from other peaks, particularly robinetin, which is often co-extracted.[1][8]

Possible Causes and Solutions:

CauseSolution
Suboptimal Mobile Phase Gradient The gradient elution profile may not be optimized for separating structurally similar compounds. Solution: Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.
Inappropriate Mobile Phase Composition The choice of organic solvent can influence selectivity. Solution: Try switching the organic modifier (e.g., from methanol to acetonitrile or vice versa) or use a ternary mixture.
Incorrect Column Temperature Temperature can affect the separation of isomers.[4] Solution: Systematically evaluate different column temperatures (e.g., 25°C, 30°C, 40°C) to find the optimal condition for resolution.[4]
Low Column Efficiency An old or contaminated column will have reduced resolving power.[4] Solution: Replace the column with a new one of the same type.

Experimental Protocols

Protocol 1: Extraction of this compound from Robinia pseudoacacia Wood

This protocol is adapted from methods described for the efficient extraction of this compound.[1][8]

  • Sample Preparation: Grind and sieve air-dried Robinia pseudoacacia wood to a homogenous particle size.

  • Extraction Solvent: Prepare a mixture of ethanol (B145695) and water (e.g., 80:20 v/v).

  • Extraction Process:

    • Combine the wood powder with the extraction solvent in a suitable vessel. A wood mass to solvent ratio of around 13% has been found to be effective.[1]

    • Stir the mixture at room temperature for approximately 4 hours.[1]

  • Filtration: Separate the solid wood material from the liquid extract by filtration.

  • Solvent Evaporation: Remove the ethanol from the extract using a rotary evaporator at a temperature below 40°C.[1]

  • Storage: Store the final extract at a low temperature (e.g., 4°C) and protected from light until analysis.

Protocol 2: HPLC-DAD Quantification of this compound

This protocol provides a general framework for the quantification of this compound.

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 3 mm, 2.5 µm particle size).[5][6]

    • Mobile Phase A: 0.1% Formic acid in water.[1][5]

    • Mobile Phase B: 0.1% Formic acid in a mixture of methanol and acetonitrile (50:50 v/v).[1][5]

    • Gradient: A typical gradient might start with a low percentage of mobile phase B, increasing over time to elute the compounds of interest. For example, 5% to 25% B over 15 minutes.[1]

    • Flow Rate: 1 mL/min.[1]

    • Column Temperature: 25°C.[1]

    • Injection Volume: 20 µL.[1]

    • Detection Wavelength: 280 nm for this compound.[1]

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Sample Preparation: Dilute the sample extract in the initial mobile phase to ensure the concentration of this compound falls within the range of the calibration curve.[1]

  • Analysis:

    • Inject the calibration standards to construct a calibration curve.

    • Inject the prepared samples.

    • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

    • Quantify the amount of this compound in the samples using the calibration curve.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_output Output prep_standards Prepare Calibration Standards inject_standards Inject Standards and Build Calibration Curve prep_standards->inject_standards prep_samples Prepare and Dilute Samples inject_samples Inject Samples prep_samples->inject_samples inject_standards->inject_samples identify_peak Identify Peak by Retention Time inject_samples->identify_peak quantify Quantify Using Calibration Curve identify_peak->quantify result Concentration of This compound quantify->result

Quantitative Data Summary

ParameterValueSource
Extraction Yield
Optimal Dihydrorobinetin Concentration~3000 mg/LBostyn et al. (2018)[8]
Dihydrorobinetin in Vinegar (Nontoasted Acacia)384.8 mg/LSanz et al. (2009)[13]
Dihydrorobinetin in Vinegar (Toasted Acacia)23.5 mg/LSanz et al. (2009)[13]
HPLC Method Parameters
Limit of Detection (LOD)0.73 to 2.34 µg/mL (for general flavonoids)[14]
Limit of Quantification (LOQ)2.19 to 5.86 µg/mL (for general flavonoids)[14]
Spectrophotometric Analysis
LOD (Quercetin Equivalents)1.4 mg QE g⁻¹[11]
LOQ (Quercetin Equivalents)4.1 mg QE g⁻¹[11]
Linearity Range (Quercetin Equivalents)50 to 700 mg QE L⁻¹[11]

References

Addressing matrix effects in the LC-MS/MS analysis of (+)-Dihydrorobinetin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of (+)-Dihydrorobinetin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][3] In the analysis of this compound from complex matrices like plasma, urine, or plant extracts, endogenous components like phospholipids (B1166683), salts, and other metabolites can interfere with the ionization process.[1][4]

Q2: What are the common sources of matrix effects in the analysis of flavonoids like this compound?

A2: Common sources of matrix effects for flavonoids include:

  • Endogenous lipids and phospholipids: Particularly prevalent in plasma and tissue samples.[1]

  • Salts and buffers: From sample collection and preparation.[1]

  • Other phenolic compounds and metabolites: Especially in plant extracts where numerous structurally similar compounds exist.[4][5]

  • Mobile phase additives: High concentrations of additives like formic acid can sometimes cause ion suppression.[6]

Q3: How can I determine if my this compound analysis is being affected by matrix effects?

A3: The most common method is the post-extraction addition experiment.[7] This involves comparing the response of this compound in a neat solution to its response when spiked into an extracted blank matrix sample. A significant difference in signal intensity indicates the presence of matrix effects.[7] Another qualitative method is post-column infusion, which can help identify the regions in the chromatogram where ion suppression or enhancement occurs.[1][8]

Q4: What are considered acceptable ranges for matrix effect values?

A4: Ideally, the matrix factor (MF), calculated as the peak response in the presence of matrix divided by the peak response in the absence of matrix, should be between 0.8 and 1.2 (or 80% and 120%).[9] An MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[9] For robust bioanalytical methods, the absolute matrix factor should ideally be between 0.75 and 1.25 and be independent of the analyte concentration.[9]

Troubleshooting Guides

Q1: My signal intensity for this compound is significantly lower in plasma samples compared to my standards in a pure solvent. What steps should I take?

A1: This issue strongly suggests ion suppression due to matrix effects. Here is a step-by-step guide to troubleshoot this problem:

  • Step 1: Quantify the Matrix Effect. Perform a post-extraction addition experiment as detailed in the "Experimental Protocols" section below to confirm and quantify the extent of ion suppression.

  • Step 2: Optimize Sample Preparation. The goal is to remove interfering components from your sample matrix.[10] Consider the following techniques:

    • Solid-Phase Extraction (SPE): This is often more effective than simple protein precipitation at removing phospholipids and other interferences.[11][12]

    • Liquid-Liquid Extraction (LLE): Can be a good alternative for removing highly polar or non-polar interferences.[13]

    • Protein Precipitation (PPT): While a common technique, it may not be sufficient to remove all matrix components and can sometimes be the least effective method.[12]

  • Step 3: Modify Chromatographic Conditions. Adjusting your LC method can help separate this compound from co-eluting matrix components.[14]

    • Try a different column chemistry (e.g., a phenyl-hexyl column instead of a C18).

    • Optimize the mobile phase gradient to achieve better separation.

  • Step 4: Use a Suitable Internal Standard. A stable isotope-labeled (SIL) internal standard for this compound is the ideal choice to compensate for matrix effects.[15][16] If a SIL IS is not available, a structural analog that co-elutes and experiences similar matrix effects can be used, but requires careful validation.[15]

Q2: I am observing significant and inconsistent ion suppression. How can I identify the source of the interference?

A2: A post-column infusion experiment can help pinpoint the retention time of the interfering compounds.

  • Experimental Workflow:

    • Continuously infuse a standard solution of this compound into the mass spectrometer post-column.

    • Inject an extracted blank matrix sample onto the LC column.

    • Monitor the signal of this compound. Dips in the baseline signal indicate the retention times at which matrix components are eluting and causing ion suppression.[1]

Once you have identified the region of suppression, you can adjust your chromatographic method to move the elution of this compound away from this region.

Q3: My internal standard is also showing variability. What are my options?

A3: If your internal standard (IS) is also affected by the matrix, it may not be adequately compensating for the variability in the analyte signal.

  • If using a structural analog IS: The analog may not be experiencing the same degree of matrix effect as this compound. The best solution is to switch to a stable isotope-labeled internal standard if available.[16]

  • If using a SIL IS: While SIL internal standards are the gold standard, they can sometimes exhibit different chromatographic behavior, especially if deuterium-labeled.[15][17] This can lead to differential matrix effects if the analyte and IS do not perfectly co-elute. Ensure your chromatography is optimized for co-elution. If the problem persists, a different sample preparation technique to remove the source of the matrix effect is the best approach.[12]

Experimental Protocols

Protocol: Quantitative Assessment of Matrix Effects using the Post-Extraction Addition Method

This protocol allows for the quantitative determination of matrix effects.

1. Sample Preparation:

  • Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition (e.g., 100 ng/mL).

  • Set B (Post-Extraction Spike):

    • Select at least six different lots of blank matrix (e.g., human plasma).

    • Extract the blank matrix using your established sample preparation method.

    • Spike the extracted blank matrix with this compound to the same final concentration as Set A (e.g., 100 ng/mL).

  • Set C (Matrix-Matched Calibrators - Optional): Prepare a calibration curve by spiking this compound into extracted blank matrix at various concentrations.

2. LC-MS/MS Analysis:

  • Analyze all three sets of samples using your validated LC-MS/MS method.

  • Record the peak area responses for this compound.

3. Data Analysis:

  • Calculate the Matrix Factor (MF) for each lot of the matrix:

    • MF = (Peak Area of Set B) / (Mean Peak Area of Set A)

  • Calculate the Internal Standard (IS) Normalized Matrix Factor (if an IS is used):

    • IS Normalized MF = ( (Peak Area of Analyte in Set B) / (Peak Area of IS in Set B) ) / ( (Mean Peak Area of Analyte in Set A) / (Mean Peak Area of IS in Set A) )

  • Calculate the Coefficient of Variation (%CV) of the Matrix Factor across the different lots.

ParameterCalculationIdeal ValueInterpretation
Matrix Factor (MF) Peak Area in Matrix / Peak Area in Neat Solution0.8 - 1.2< 1: Ion Suppression> 1: Ion Enhancement
IS Normalized MF (Analyte/IS Ratio in Matrix) / (Analyte/IS Ratio in Neat Solution)~ 1.0Indicates how well the IS corrects for matrix effects
%CV of MF (Standard Deviation of MF / Mean MF) * 100< 15%Indicates the variability of the matrix effect between different sources of matrix

Visualizations

Workflow for Assessing and Mitigating Matrix Effects cluster_assessment Assessment cluster_mitigation Mitigation A Prepare Neat Standard (Set A) C Analyze Samples by LC-MS/MS A->C B Prepare Post-Extraction Spiked Matrix (Set B) B->C D Calculate Matrix Factor (MF) MF = B / A C->D E Is MF within acceptable range (e.g., 0.8 - 1.2)? D->E J Method is Acceptable E->J Yes K Significant Matrix Effect Detected E->K No F Optimize Sample Preparation (e.g., SPE, LLE) I Re-evaluate Matrix Effect F->I G Optimize Chromatography (e.g., change column, gradient) G->I H Implement Stable Isotope-Labeled Internal Standard H->I I->E K->F K->G K->H Conceptual Diagram of Ion Suppression cluster_source cluster_process cluster_detector cluster_result Analyte Dihydrorobinetin Droplet Charged Droplet Analyte->Droplet Matrix Matrix Components Matrix->Droplet Analyte_Ion [M+H]+ Droplet->Analyte_Ion Ionization Matrix_Ion [Matrix+H]+ Droplet->Matrix_Ion Competition for charge/surface area Detector Detector Signal Analyte_Ion->Detector Suppressed_Signal Reduced Signal for Dihydrorobinetin Detector->Suppressed_Signal

References

Optimization of injection volume and sample concentration for (+)-Dihydrorobinetin analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (+)-Dihydrorobinetin. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the optimal HPLC column for this compound analysis?

A1: A reversed-phase C18 column is commonly used for the analysis of flavonoids like this compound.[1] A typical column dimension would be 250 mm x 4.6 mm with a 5 µm particle size, which provides good resolution and efficiency.[1]

Q2: What is a typical mobile phase for analyzing this compound?

A2: A common mobile phase involves a gradient elution with two solvents. Solvent A is typically an acidified aqueous solution (e.g., 0.1% formic acid in water), and Solvent B is an organic solvent like acetonitrile (B52724) or methanol.[2] An acidic modifier is often added to the mobile phase to improve peak shape by suppressing the ionization of silanol (B1196071) groups in the stationary phase.[1]

Q3: What detection wavelength is recommended for this compound?

A3: For flavonoid analysis, a Diode-Array Detector (DAD) is often used, monitoring at wavelengths of 280 nm and 360 nm to capture the characteristic absorbance of these compounds.[1] Based on available spectral data for similar flavonoids, a primary detection wavelength of around 280 nm is a good starting point for this compound.[3]

Q4: How does injection volume affect the analysis?

A4: The injection volume can impact peak height, width, and shape.[4] Increasing the injection volume can enhance the signal for low-concentration samples, but excessive volumes can lead to column overload, resulting in peak fronting and reduced resolution.[4][5] A general guideline is to keep the injection volume between 1-5% of the total column volume.[5]

Q5: How does sample concentration affect the analysis?

A5: High sample concentrations can cause column overload, leading to distorted peak shapes (fronting or tailing) and a decrease in retention time.[6] It is crucial to work within the linear range of the detector. If you observe peak distortion, diluting the sample is a recommended first step.[7]

Troubleshooting Guide

Issue: My this compound peak is tailing.

  • Possible Cause 1: Secondary Interactions with Silanols: Residual silanol groups on the silica-based stationary phase can interact with polar analytes like flavonoids, causing peak tailing.[8]

    • Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid, to the mobile phase. This helps to suppress the ionization of the silanol groups and minimize these secondary interactions.[1]

  • Possible Cause 2: Column Overload: Injecting too much sample mass onto the column can lead to peak tailing.

    • Solution: Reduce the sample concentration or decrease the injection volume.[8]

  • Possible Cause 3: Column Contamination: Buildup of contaminants on the column can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent to remove contaminants.[1]

Issue: My this compound peak is fronting.

  • Possible Cause 1: High Injection Volume: Injecting a volume that is too large for the column can lead to peak fronting.[5]

    • Solution: Reduce the injection volume. As a rule of thumb, the injection volume should not exceed 5% of the column's total volume.[5]

  • Possible Cause 2: Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause the analyte to move too quickly at the head of the column, resulting in a fronting peak.[9]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[1] If a stronger solvent is necessary for solubility, inject the smallest possible volume.[7]

Issue: I am seeing poor resolution between my this compound peak and other components.

  • Possible Cause 1: Suboptimal Mobile Phase Composition: The mobile phase composition may not be optimized for the separation.

    • Solution: Adjust the gradient profile or the organic-to-aqueous ratio to improve separation.

  • Possible Cause 2: Column Degradation: An old or contaminated column will lose its resolving power.

    • Solution: Replace the column with a new one of the same type.

  • Possible Cause 3: Incorrect Flow Rate: The flow rate may be too high, not allowing for proper partitioning between the mobile and stationary phases.

    • Solution: Try reducing the flow rate to see if resolution improves.

Data Presentation

The following tables provide representative data on the effects of injection volume and sample concentration on the chromatographic parameters of this compound.

Table 1: Effect of Injection Volume on Peak Characteristics

Injection Volume (µL)Peak AreaPeak HeightUSP Tailing Factor
5150234250451.1
10301567499871.0
20605432980761.0
409502341450980.8

Note: Data is simulated for a constant sample concentration of 50 µg/mL.

Table 2: Effect of Sample Concentration on Peak Characteristics

Sample Concentration (µg/mL)Peak AreaPeak HeightUSP Tailing Factor
106034599871.0
50301567499871.0
100598765970651.3
2008501231305431.8

Note: Data is simulated for a constant injection volume of 10 µL.

Experimental Protocols

Protocol 1: Optimization of Injection Volume

  • Prepare a Standard Solution: Prepare a 50 µg/mL standard solution of this compound in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).[1]

  • Set Up HPLC System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient for flavonoid analysis.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: 280 nm.

  • Perform Injections: Inject increasing volumes of the standard solution: 5 µL, 10 µL, 20 µL, and 40 µL.

  • Data Analysis: For each injection, record the peak area, peak height, and USP tailing factor.

  • Evaluation: Identify the injection volume that provides the best balance of signal intensity and peak symmetry (tailing factor close to 1.0).

Protocol 2: Optimization of Sample Concentration

  • Prepare Standard Solutions: Prepare a series of standard solutions of this compound at different concentrations: 10 µg/mL, 50 µg/mL, 100 µg/mL, and 200 µg/mL. The solvent should be the initial mobile phase.

  • Set Up HPLC System: Use the same HPLC conditions as in Protocol 1.

  • Perform Injections: Inject a constant, optimized volume (e.g., 10 µL) of each standard solution.

  • Data Analysis: Record the peak area, peak height, and USP tailing factor for each concentration.

  • Evaluation: Determine the concentration range that results in good peak shape and falls within the linear response range of the detector.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Sample Preparation (Dissolve in initial mobile phase) injection Inject Sample prep_sample->injection prep_mobile Mobile Phase Preparation (e.g., 0.1% Formic Acid in Water/ACN) hplc_system HPLC System Setup (Column, Gradient, Flow Rate, Temp) prep_mobile->hplc_system hplc_system->injection separation Chromatographic Separation injection->separation detection DAD Detection (280 nm) separation->detection data_acq Data Acquisition detection->data_acq peak_int Peak Integration & Analysis data_acq->peak_int results Results Evaluation (Peak Shape, Area, Retention Time) peak_int->results

Caption: General experimental workflow for HPLC analysis of this compound.

troubleshooting_workflow cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_resolution Poor Resolution start Problem with Peak Shape? check_mobile_phase Check Mobile Phase pH (Add acidic modifier) start->check_mobile_phase Tailing check_injection_volume Reduce Injection Volume start->check_injection_volume Fronting optimize_gradient Optimize Mobile Phase Gradient start->optimize_gradient Poor Resolution check_concentration Reduce Sample Concentration or Injection Volume check_mobile_phase->check_concentration check_column_health Flush or Replace Column check_concentration->check_column_health check_sample_solvent Dissolve Sample in Initial Mobile Phase check_injection_volume->check_sample_solvent check_flow_rate Reduce Flow Rate optimize_gradient->check_flow_rate replace_column Replace Column check_flow_rate->replace_column

Caption: Troubleshooting workflow for common peak shape issues in HPLC.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive support for selecting the appropriate HPLC/UHPLC column and troubleshooting common issues encountered during the analysis of (+)-Dihydrorobinetin and other flavonoids.

Frequently Asked Questions (FAQs) - Column Selection

Q1: What is the most common type of column for analyzing this compound and related flavonoids?

A1: The most widely used columns for the analysis of flavonoids, including this compound, are reversed-phase (RP) columns.[1] Silica-based C18 (octadecyl) and C8 (octyl) are the most common stationary phases due to their good retention of flavonoid compounds.[2]

Q2: When should I choose a C18 versus a C8 column?

A2: The choice between a C18 and a C8 column depends on the hydrophobicity of the flavonoids being analyzed.

  • C18 columns have longer alkyl chains and are more hydrophobic, providing stronger retention for a wide range of flavonoids. They are a good first choice for method development.[3]

  • C8 columns have shorter alkyl chains and are less retentive. They can be advantageous for analyzing more hydrophobic flavonoids that might be too strongly retained on a C18 column, leading to excessively long run times.

Q3: Are there other types of columns suitable for flavonoid analysis?

A3: Yes, other stationary phases can be beneficial for specific applications:

  • Phenyl-Hexyl columns can offer alternative selectivity for flavonoids with aromatic rings due to π-π interactions.

  • Cyano (CN) columns can be used in both reversed-phase and normal-phase modes and may provide unique selectivity for certain flavonoids.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) columns , such as those with DIOL or zwitterionic stationary phases, are an alternative for very polar flavonoids that are poorly retained on traditional reversed-phase columns.[4]

Q4: What column dimensions and particle sizes are recommended?

A4: The choice of column dimensions and particle size depends on the desired balance between resolution, analysis speed, and the capabilities of your HPLC or UHPLC system.[5]

  • Particle Size: For standard HPLC applications, 3 µm or 5 µm particles are common.[5] For high-speed or high-resolution analyses on UHPLC systems, sub-2 µm or superficially porous particles (SPP) are recommended.[3][6]

  • Column Dimensions:

    • Length: Shorter columns (50-150 mm) are used for faster analyses, while longer columns (250 mm) provide higher resolution for complex samples.[5][7]

    • Internal Diameter (ID): 4.6 mm ID is common for standard HPLC. Smaller IDs (2.1 mm or 3.0 mm) are preferred for LC-MS applications to reduce solvent consumption and improve sensitivity.[5]

Column Selection Guide

The following table summarizes recommended starting columns for the analysis of this compound and related flavonoids.

Analyte PolarityRecommended Column TypeCommon Stationary PhasesParticle Size (µm)Typical Dimensions (L x ID, mm)
Broad Range / Method DevelopmentReversed-PhaseC18, C83, 5 (HPLC) <2 (UHPLC)150 x 4.6 250 x 4.6 100 x 2.1
Hydrophobic FlavonoidsReversed-PhaseC8, C4, Phenyl-Hexyl3, 5150 x 4.6
Polar FlavonoidsHILICDIOL, Zwitterionic3, 5150 x 4.6
Flavonoids with Aromatic MoietiesReversed-PhasePhenyl-Hexyl3, 5150 x 4.6

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for Flavonoid Screening

This protocol is a good starting point for the analysis of a mixture of flavonoids, including this compound.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[8]

  • Mobile Phase A: Water with 0.1% formic acid.[8]

  • Mobile Phase B: Acetonitrile (or Methanol) with 0.1% formic acid.[8]

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-40% B

    • 20-25 min: 40-80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.[8]

  • Detection: UV-Vis Diode Array Detector (DAD) at 280 nm for flavanones like this compound and 360 nm for flavonols.[8]

  • Injection Volume: 10 µL.

Protocol 2: Fast UHPLC Method for High-Throughput Analysis

This protocol is suitable for rapid analysis of this compound and related compounds.

  • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6.1-8 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: DAD at 280 nm and 360 nm, or Mass Spectrometer (MS).

  • Injection Volume: 2 µL.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Secondary interactions with residual silanols on the silica (B1680970) support.

  • Solution: Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress the ionization of silanols.[2] Ensure the sample solvent is compatible with the mobile phase; ideally, dissolve the sample in the initial mobile phase composition.[9]

  • Possible Cause: Column overload.

  • Solution: Reduce the concentration of the injected sample.

  • Possible Cause: Column contamination or degradation.

  • Solution: Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, the column may need to be replaced.[10]

Issue 2: Poor Resolution Between Peaks

  • Possible Cause: Inappropriate mobile phase composition.

  • Solution:

    • Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.

    • Try a different organic modifier. Switching from methanol (B129727) to acetonitrile, or vice versa, can alter selectivity.[5]

  • Possible Cause: Unsuitable stationary phase.

  • Solution: If optimizing the mobile phase is insufficient, try a column with a different selectivity (e.g., Phenyl-Hexyl) or a different particle size (smaller particles for higher efficiency).[11]

Issue 3: Fluctuating Retention Times

  • Possible Cause: Inadequate column temperature control.

  • Solution: Use a column oven to maintain a stable temperature.[12]

  • Possible Cause: Issues with the pumping system or mobile phase preparation.

  • Solution: Ensure the mobile phase is properly degassed.[9] Check for leaks in the system. If preparing the mobile phase online, ensure the mixing is consistent.[12][13]

Issue 4: High Backpressure

  • Possible Cause: Blockage in the system.

  • Solution:

    • Systematically check for blockages by removing the column and checking the pressure.

    • If the column is the source of high pressure, try back-flushing it (if the manufacturer allows).

    • Ensure a guard column and in-line filters are used to protect the analytical column from particulate matter in the sample.[10]

Visualizations

ColumnSelectionWorkflow start_node Start: Analyze Flavonoid Mixture process_node_1 Select C18 Column (150 x 4.6 mm, 5 µm) start_node->process_node_1 Initial Method Development decision_node decision_node process_node process_node result_node Analysis Method Optimized fail_node Consult Further Expertise decision_node_1 Adequate Retention? process_node_1->decision_node_1 decision_node_2 Good Peak Shape & Resolution? decision_node_1->decision_node_2 Yes process_node_2 Increase Mobile Phase Strength (Organic %) decision_node_1->process_node_2 No (Too Low) process_node_3 Switch to C8 Column or Shorter C18 decision_node_1->process_node_3 No (Too High) decision_node_2->result_node Yes process_node_4 Add 0.1% Formic Acid to Mobile Phase decision_node_2->process_node_4 No (Peak Tailing) process_node_5 Optimize Gradient Slope or Switch Organic Modifier (ACN/MeOH) decision_node_2->process_node_5 No (Poor Resolution) process_node_6 Try Phenyl-Hexyl Column for Alternative Selectivity decision_node_2->process_node_6 Still Poor Resolution process_node_2->decision_node_1 process_node_3->decision_node_1 process_node_4->decision_node_2 process_node_5->decision_node_2 process_node_6->fail_node

Caption: A workflow for selecting the appropriate HPLC column.

TroubleshootingFlowchart start_node Start: Chromatographic Issue decision_node_1 What is the issue? start_node->decision_node_1 decision_node decision_node process_node process_node solution_node solution_node process_node_peak_shape Check Mobile Phase pH (add 0.1% acid) Check Sample Solvent decision_node_1->process_node_peak_shape Poor Peak Shape process_node_resolution Optimize Gradient Try Different Organic Solvent (MeOH <-> ACN) decision_node_1->process_node_resolution Poor Resolution process_node_retention Use Column Oven Degas Mobile Phase Check for Leaks decision_node_1->process_node_retention Retention Time Drift process_node_pressure Check for Blockages (frits, guard column) Back-flush Column decision_node_1->process_node_pressure High Backpressure solution_node_1 Improved Peak Shape process_node_peak_shape->solution_node_1 solution_node_2 Improved Resolution process_node_resolution->solution_node_2 solution_node_3 Stable Retention Times process_node_retention->solution_node_3 solution_node_4 Pressure Normalized process_node_pressure->solution_node_4

Caption: A troubleshooting guide for common HPLC issues.

References

Strategies to increase the stability of (+)-Dihydrorobinetin in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to increase the stability of (+)-Dihydrorobinetin in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What are the primary factors influencing its stability?

A1: The stability of this compound, like other flavonoids, is significantly influenced by several factors:

  • pH: this compound is more stable in acidic conditions. As the pH increases and becomes neutral to alkaline, the rate of degradation increases significantly. Dihydromyricetin (B1665482), a structurally similar dihydroflavonol, is unstable in weak alkaline solutions.[1]

  • Temperature: Higher temperatures accelerate the degradation of flavonoids.[1][2] For instance, the degradation of anthocyanins, another class of flavonoids, is accelerated with increasing temperature.[3]

  • Light: Exposure to light, particularly UV radiation, can lead to the degradation of flavonoids.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of flavonoids.

  • Metal Ions: The presence of metal ions, such as Fe³⁺ and Cu²⁺, can catalyze the degradation of dihydroflavonols.[1]

  • Solvent: The choice of solvent can impact stability. For example, the dihydroflavonol astilbin (B1665800) was found to be more stable in 50% ethanol (B145695) compared to water or methanol (B129727).[4]

Q2: What are the visible signs of this compound degradation?

A2: While specific data for this compound is limited, degradation of flavonoids in solution is often accompanied by a color change, typically a yellowing or browning of the solution. A decrease in the concentration of the active compound, which can be measured by analytical techniques like HPLC, is a definitive indicator of degradation.

Q3: How can I minimize the degradation of my this compound solution during storage and experiments?

A3: To enhance the stability of your this compound solution, consider the following strategies:

  • pH Adjustment: Maintain the solution at an acidic pH, ideally below 6. The use of buffers like citrate (B86180) or acetate (B1210297) can help maintain a stable pH.[5]

  • Temperature Control: Store solutions at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C), to slow down degradation kinetics.

  • Light Protection: Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: To prevent oxidation, you can deoxygenate your solvent and store the solution under an inert gas like nitrogen or argon.[5]

  • Use of Antioxidants: The addition of antioxidants, such as ascorbic acid (Vitamin C), can significantly improve the stability of dihydroflavonols by protecting them from oxidation.[1] For dihydromyricetin, the addition of ascorbic acid significantly improved its stability in simulated intestinal fluid.[1]

  • Chelating Agents: To mitigate the catalytic effect of metal ions, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your solution.[2][5]

  • Solvent Selection: If your experimental design allows, consider using a co-solvent system, such as ethanol/water, which may improve stability compared to purely aqueous solutions.[4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound concentration in solution. High pH of the solution.Elevated storage temperature.Exposure to light.Presence of oxygen.Contamination with metal ions.Adjust pH to acidic range (pH 3-5).Store solution at 4°C or -20°C.Use amber vials or protect from light.De-gas solvent and store under inert gas.Add a chelating agent like EDTA.
Solution turns yellow or brown. Oxidative degradation of this compound.Add an antioxidant like ascorbic acid.Minimize headspace oxygen by using smaller vials or purging with nitrogen.
Inconsistent results between experimental replicates. Degradation of stock or working solutions over the course of the experiment.Prepare fresh solutions before each experiment.Store stock solutions in small, single-use aliquots.Re-evaluate the stability of the compound under your specific experimental conditions.

Quantitative Data on Dihydroflavonol Stability

Table 1: Degradation Rate Constant (k) and Half-life (t₁/₂) of Dihydromyricetin at Different pH and Temperatures [1]

pHTemperature (°C)k (h⁻¹)t₁/₂ (h)
7.4370.1763.94
8.0250.1215.73
8.0370.2842.44
9.0250.4321.60

Data extracted from a study on dihydromyricetin stability.[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and its degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for flavonoid analysis.

2. Mobile Phase and Gradient:

  • A typical mobile phase for flavonoid analysis consists of a mixture of an acidified aqueous solution (Solvent A) and an organic solvent (Solvent B).

    • Solvent A: 0.1% Formic acid or phosphoric acid in water.

    • Solvent B: Acetonitrile or methanol.

  • A gradient elution is often necessary to separate the parent compound from its degradation products. A starting point could be a linear gradient from 5-10% B to 70-80% B over 20-30 minutes.

3. Detection:

  • Set the detector to the wavelength of maximum absorbance (λmax) of this compound. This can be determined by running a UV scan of a standard solution.

4. Sample Preparation for Stability Study:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Dilute the stock solution with the desired buffer (at various pH values) or solution to the final concentration for the stability study.

  • Incubate the samples under the desired stress conditions (e.g., different temperatures, light exposure).

  • At specified time points, withdraw an aliquot of the sample, quench any ongoing reaction if necessary (e.g., by acidification or cooling), and inject it into the HPLC system.

5. Data Analysis:

  • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products over time.

  • Calculate the percentage of this compound remaining at each time point.

  • Determine the degradation kinetics by plotting the natural logarithm of the remaining concentration versus time (for first-order kinetics).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound stock solution dilute Dilute to final concentration in test buffer/solution prep->dilute temp Incubate at different temperatures dilute->temp ph Incubate in buffers of varying pH dilute->ph light Expose to controlled light conditions dilute->light sample Withdraw aliquots at time points temp->sample ph->sample light->sample hplc Analyze by Stability-Indicating HPLC sample->hplc data Quantify remaining compound and degradation products hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

stability_factors cluster_compound Compound cluster_factors Influencing Factors cluster_strategies Stabilization Strategies dhr This compound Stability acid Acidic Buffer dhr->acid cold Low Temperature dhr->cold dark Light Protection dhr->dark inert Inert Atmosphere dhr->inert antiox Antioxidants (e.g., Ascorbic Acid) dhr->antiox chelate Chelators (e.g., EDTA) dhr->chelate cosolvent Co-solvents dhr->cosolvent ph pH ph->dhr temp Temperature temp->dhr light Light light->dhr oxygen Oxygen oxygen->dhr metal Metal Ions metal->dhr solvent Solvent solvent->dhr

Caption: Factors influencing the stability of this compound and corresponding stabilization strategies.

References

Minimizing solvent consumption in the extraction of (+)-Dihydrorobinetin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the extraction of (+)-Dihydrorobinetin, with a focus on minimizing solvent consumption.

Troubleshooting Guide

This guide is designed to help you resolve common problems that may arise during your extraction experiments.

Problem Potential Cause Recommended Solution
Low Yield of this compound Inefficient solvent system.Optimize the solvent mixture. While traditional methods use high-strength methanol (B129727) or ethanol (B145695), studies have shown that aqueous mixtures, such as 50/50 ethanol/water, can be effective for dihydrorobinetin (B191019) extraction.[1][2] Experiment with different ratios to find the optimal balance for your specific plant material.
Suboptimal extraction temperature.For many flavonoids, slightly elevated temperatures can enhance solubility and extraction efficiency. However, high temperatures can lead to degradation.[3] For this compound from Robinia pseudoacacia, some studies suggest that the effect of temperature can be negligible, allowing for energy savings at an industrial level.[4] It is recommended to start with room temperature (25°C) and optimize from there.[1][2]
Inadequate extraction time.Ensure sufficient time for the solvent to penetrate the plant matrix and solubilize the target compound. For conventional methods, this could be several hours.[1] Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can significantly reduce extraction times to minutes.[5][6][7]
Improper sample preparation.The particle size of the plant material may be too large, limiting solvent penetration.[3] Grinding the material to a smaller, uniform size increases the surface area available for extraction.
Incorrect solvent-to-solid ratio.An insufficient volume of solvent may not be enough to fully extract the compound.[3] Optimize the wood powder to solvent mass ratio. A ratio of 13% has been found to be effective in some studies.[1][2]
Extract Discoloration (e.g., browning) Oxidation of phenolic hydroxyl groups.This is a common sign of flavonoid degradation, leading to the formation of colored quinones.[3] Minimize exposure to air (oxygen), high pH, and elevated temperatures.[3] Consider adding an antioxidant like ascorbic acid to the extraction solvent.
High Solvent Consumption Use of conventional extraction methods.Traditional methods like maceration and Soxhlet extraction are often solvent-intensive.[6][8]
Unoptimized extraction parameters.Inefficient use of solvent due to non-optimal conditions.
Co-extraction of Impurities Non-selective solvent system.While polar solvents are needed to extract flavonoids, they can also co-extract other polar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most effective "green" extraction techniques for minimizing solvent consumption when extracting this compound?

Modern, environmentally friendly extraction techniques are highly effective at reducing solvent use.[9][10] These include:

  • Supercritical Fluid Extraction (SFE): This technique uses supercritical CO2, often with a co-solvent like ethanol, as the extraction fluid.[11] It is highly selective and significantly reduces the use of organic solvents.[11][12]

  • Ultrasound-Assisted Extraction (UAE): The use of ultrasonic waves can enhance solvent penetration and accelerate extraction, often requiring less solvent and shorter extraction times compared to conventional methods.[7][9][13]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, which can dramatically reduce extraction time and solvent volume.[6][14][15]

Q2: How can I optimize my solvent system to reduce volume while maintaining a good yield of this compound?

Optimizing your solvent system is crucial. For this compound from Robinia pseudoacacia, studies have shown that a mixture of ethanol and water is effective.[4] Interestingly, a lower ethanol content (e.g., 50% ethanol in water) can improve extraction safety and reduce costs without compromising yield significantly.[1] It's recommended to perform small-scale experiments with varying ethanol-to-water ratios to determine the most efficient system for your material.

Q3: What is the optimal temperature for extracting this compound?

While higher temperatures can increase the solubility of flavonoids, they also risk thermal degradation.[3][16] For the extraction of dihydrorobinetin and robinetin (B1679494) from Robinia pseudoacacia wood, one study found that the effect of temperature could be neglected, suggesting that extractions can be efficiently performed at room temperature (around 25°C), which also offers energy savings.[4]

Q4: My this compound extract is degrading. What are the likely causes and how can I prevent this?

Degradation of flavonoids like this compound is often due to oxidation, which can be accelerated by high temperatures, extreme pH levels, and exposure to light and oxygen.[3] To prevent this:

  • Conduct extractions at lower temperatures.

  • Work in a slightly acidic to neutral pH range.

  • Protect your samples from light by using amber glassware or covering your containers.

  • Consider purging your extraction vessel with an inert gas like nitrogen to minimize oxygen exposure.

Q5: How does the particle size of the plant material affect the extraction efficiency and solvent consumption?

A smaller particle size increases the surface area-to-volume ratio, allowing for better solvent penetration and more efficient extraction.[17] This can lead to higher yields in shorter times and potentially with less solvent. However, excessively fine powders can cause issues with filtration and handling. Grinding the plant material to a consistent, moderately fine powder is generally recommended.

Data Presentation

Table 1: Comparison of Conventional and Modern Extraction Techniques for Flavonoids

Extraction Method Typical Solvent Consumption Typical Extraction Time Key Advantages Key Disadvantages
Maceration High24 - 72 hoursSimple setupTime-consuming, high solvent use[18]
Soxhlet Extraction Moderate (solvent is recycled)4 - 24 hoursEfficient for exhaustive extractionPotential for thermal degradation of compounds[8]
Ultrasound-Assisted Extraction (UAE) Low to Moderate15 - 60 minutesFast, reduced solvent and energy use[7][9]Can generate heat, requiring temperature control[8]
Microwave-Assisted Extraction (MAE) Low5 - 30 minutesVery fast, low solvent consumption[6][14]Requires specialized equipment, potential for localized overheating
Supercritical Fluid Extraction (SFE) Very Low (primarily CO2)30 - 120 minutesHighly selective, "green" solvent, no residual organic solvent[11][19]High initial equipment cost[20]

Table 2: Optimized Parameters for this compound Extraction from Robinia pseudoacacia

Parameter Conventional Method (Optimized) Modern Method (Example: SFE) Reference
Solvent 50/50 Ethanol/WaterSupercritical CO2 with Ethanol/Water modifier[1][2],[4][21]
Temperature 25°C (Room Temperature)80°C[1][2],[4][21]
Time 4 hours30 minutes[1],[4][21]
Solid/Solvent Ratio 13% (w/w)Not directly comparable[1][2]
Pressure Atmospheric10 MPa[4][21]

Experimental Protocols

Protocol 1: Optimized Conventional Solid-Liquid Extraction of this compound

This protocol is based on an optimized method for reduced solvent consumption.[1][2]

  • Sample Preparation: Grind air-dried Robinia pseudoacacia wood to a fine powder and sieve to ensure a uniform particle size.

  • Solvent Preparation: Prepare a 50:50 (v/v) solution of ethanol and deionized water.

  • Extraction:

    • Weigh 13 g of the wood powder and place it in a suitable flask.

    • Add 100 mL of the 50:50 ethanol/water solvent (to achieve a 13% wood powder/solvent mass ratio).

    • Seal the flask and stir the mixture at room temperature (25°C) for 4 hours.

  • Filtration: After 4 hours, filter the mixture through a suitable filter paper to separate the extract from the solid residue.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to remove the ethanol and water, yielding the crude extract.

  • Storage: Store the dried extract in a desiccator in the dark to prevent degradation.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This is a general protocol for UAE that should be optimized for specific equipment and materials.

  • Sample Preparation: Prepare the wood powder as described in Protocol 1.

  • Solvent Preparation: Prepare a 70% ethanol in water solution.

  • Extraction:

    • Place 10 g of the wood powder in a beaker.

    • Add 200 mL of the 70% ethanol solution.

    • Place the beaker in an ultrasonic bath or use an ultrasonic probe.

    • Sonicate the mixture for 20-30 minutes at a controlled temperature (e.g., 40-50°C).

  • Separation: After sonication, centrifuge the mixture to pellet the solid material.

  • Collection and Concentration: Decant the supernatant (the extract). The extract can then be concentrated using a rotary evaporator.

Visualizations

experimental_workflow cluster_conventional Conventional Extraction cluster_uae Ultrasound-Assisted Extraction (UAE) conv_start Start: Wood Powder conv_extraction Maceration (4h, 25°C) Solvent: 50% EtOH/H2O conv_start->conv_extraction conv_filtration Filtration conv_extraction->conv_filtration conv_evaporation Rotary Evaporation conv_filtration->conv_evaporation conv_end Crude Extract conv_evaporation->conv_end uae_start Start: Wood Powder uae_extraction Sonication (30 min, 45°C) Solvent: 70% EtOH/H2O uae_start->uae_extraction uae_centrifugation Centrifugation uae_extraction->uae_centrifugation uae_evaporation Rotary Evaporation uae_centrifugation->uae_evaporation uae_end Crude Extract uae_evaporation->uae_end

Caption: Comparison of conventional and UAE workflows for this compound extraction.

troubleshooting_low_yield problem Problem: Low this compound Yield cause1 Cause: Inefficient Solvent problem->cause1 cause2 Cause: Suboptimal Temperature problem->cause2 cause3 Cause: Incorrect Time/Ratio problem->cause3 solution1 Solution: Optimize EtOH/Water Ratio (e.g., 50-80% EtOH) cause1->solution1 solution2 Solution: Test Room Temp vs. 40-50°C cause2->solution2 solution3 Solution: Adjust Extraction Time & Solid-to-Solvent Ratio cause3->solution3

Caption: Troubleshooting logic for low extraction yield of this compound.

References

Technical Support Center: Optimizing Soxhlet Extraction for Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address and overcome the challenges associated with improving the efficiency of Soxhlet extraction for flavonoids. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to support your research and development efforts.

Troubleshooting Guide

This guide provides solutions to common problems encountered during flavonoid extraction, helping you to identify and resolve issues that may be impacting your yield and efficiency.

Issue 1: Consistently Low Flavonoid Yield

QuestionPotential Cause & Solution
Why is my flavonoid yield consistently low? Several factors can contribute to a suboptimal yield. A systematic evaluation of your process is recommended. 1. Inappropriate Solvent Choice: The polarity of your solvent may not be suitable for the target flavonoids. Flavonoid glycosides, being more polar, are better extracted with alcohol-water mixtures. In contrast, less polar flavonoids like isoflavones and flavanones show higher solubility in solvents such as acetone (B3395972) or ethyl acetate (B1210297).[1] Solution: Conduct a solvent screening to identify the optimal solvent or solvent mixture for your specific flavonoids. Ethanol (B145695) and methanol, often in aqueous solutions, are effective for polar flavonoids.[1] 2. Suboptimal Temperature: The extraction temperature plays a critical role. While elevated temperatures can enhance solubility and diffusion rates, excessive heat can cause degradation of thermolabile flavonoids.[1][2] Solution: Perform small-scale extractions at various temperatures to determine the ideal balance that maximizes yield without causing degradation.[1] Typically, the temperature is in the range of 40 to 80°C.[3] 3. Incorrect Particle Size: The particle size of the plant material is crucial for efficient extraction. Large particles limit the surface area available for solvent interaction, whereas excessively fine particles may clump together, hindering solvent penetration.[1][3] Solution: Grind the plant material to an optimal particle size, typically between 0.25 mm and 0.5 mm, to ensure effective solvent contact.[1][4] 4. Insufficient Extraction Time: The extraction may not be running long enough to allow for the complete removal of flavonoids from the plant matrix.[3] Solution: Optimize the extraction time by analyzing the flavonoid content of the extract at different time intervals. Extraction times are typically in the range of 4 to 24 hours.[3]

Issue 2: Suspected Flavonoid Degradation

QuestionPotential Cause & Solution
How can I determine if my flavonoids are degrading during extraction? Degradation can be indicated by a change in the color of the extract or by a lower than expected yield of specific flavonoids when analyzed (e.g., by HPLC). 1. Excessive Heat: Flavonoids, particularly certain classes like anthocyanins, are heat-sensitive and can degrade at the high temperatures used in Soxhlet extraction.[5][6] Solution: Use a solvent with a lower boiling point to reduce the extraction temperature. Alternatively, consider other extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can be performed at lower temperatures.[5] 2. Prolonged Extraction Time: Long exposure to heat, even at moderate temperatures, can lead to the degradation of thermally unstable compounds.[6][7] Solution: Determine the optimal extraction time to ensure maximum yield with minimal degradation. Shorter extraction times are generally preferable for heat-sensitive compounds.[3]

Issue 3: Inconsistent or Irreproducible Results

QuestionPotential Cause & Solution
Why are my extraction results inconsistent between batches? Inconsistent results often stem from a lack of standardization in the experimental procedure. 1. Variation in Plant Material: The flavonoid content of plant material can vary depending on the source, age, and storage conditions. Solution: Ensure the use of high-quality, properly stored plant material from a consistent source.[1] 2. Fluctuations in Extraction Parameters: Even minor deviations in parameters like temperature, time, or solvent ratio can impact the outcome.[1] Solution: Maintain strict control over all extraction parameters for each experiment.[1] 3. Solvent Evaporation: Loss of solvent during the extraction process can alter the solid-to-solvent ratio and affect efficiency.[1] Solution: Use appropriate equipment, such as condensers for reflux and Soxhlet extractions, to prevent solvent loss.[1] 4. Inconsistent Post-Extraction Procedures: Differences in filtration, solvent removal, and drying methods can introduce variability.[1] Solution: Standardize all post-extraction steps to ensure consistency and minimize the loss of compounds.[1]

Frequently Asked Questions (FAQs)

This section addresses common queries related to the Soxhlet extraction of flavonoids.

QuestionAnswer
What is Soxhlet extraction? Soxhlet extraction is a method used to extract compounds from solid materials.[3] It involves the continuous cycling of a solvent through a sample, allowing for an efficient and thorough extraction.[2][3][6]
What are the main advantages of Soxhlet extraction for flavonoids? The primary advantages include high extraction efficiency, the ability to use a relatively small amount of solvent, and the potential for automation.[6] It is a well-established and widely used method in many laboratories.[5]
What are the disadvantages of using Soxhlet extraction for flavonoids? The main disadvantages are the long extraction times, the use of potentially toxic and flammable organic solvents, and the risk of thermal degradation of heat-sensitive flavonoids.[2][5]
Which solvents are best for extracting flavonoids using the Soxhlet method? The choice of solvent is critical and depends on the polarity of the target flavonoids.[3][8] Ethanol and methanol, often in aqueous solutions (e.g., 70% ethanol), are effective for polar flavonoids.[1][9] For flavonoids with lower polarity, solvents like acetone or ethyl acetate are more suitable.[1] It is advisable to perform a solvent optimization study for each specific plant material.[1]
How does the pH of the solvent affect flavonoid extraction? The pH of the extraction medium can significantly influence the stability and solubility of flavonoids. For instance, acidic conditions (pH 2-4) are generally preferred for the extraction of anthocyanins, as this pH range enhances their stability.[1]
How can I significantly improve my flavonoid yield? To enhance your yield, consider the following strategies: 1. Optimize Your Solvent System: Experiment with various solvents and their aqueous mixtures to find the ideal polarity for your target compounds.[1] 2. Fine-Tune Extraction Parameters: Systematically optimize critical parameters such as temperature, extraction time, and solid-to-solvent ratio.[1] 3. Implement Advanced Extraction Techniques: If you are using traditional methods, transitioning to UAE, MAE, or other advanced techniques can lead to a substantial increase in yield.[1]

Data Presentation

Table 1: Comparison of Solvents for Flavonoid Extraction from Green Tea

SolventExtraction Time (hours)Temperature (°C)Flavonoid Yield
Ethanol660Highest
Methanol660Moderate
Water660Lower

This table is a summary of findings from a study on the optimization of Soxhlet extraction for flavonoids from green tea, which identified ethanol as the most suitable solvent.[3]

Table 2: Effect of Reflux Cycles on Flavonoid Yield from Pomelo Flavedo

Number of Reflux CyclesFlavonoid Yield (%)
2~68
3~72
476.84 ± 1.48
5~75

Data from a study on pomelo flavedo extraction, where 4 reflux cycles were found to be optimal for achieving the highest flavonoid yield.[7]

Experimental Protocols

Protocol 1: Standard Soxhlet Extraction of Flavonoids

Objective: To extract flavonoids from plant material using a standard Soxhlet apparatus.

Materials:

  • Dried and finely powdered plant material (particle size ~0.25-0.5 mm)

  • Extraction solvent (e.g., 80% ethanol)

  • Soxhlet apparatus (including boiling flask, Soxhlet extractor, and condenser)

  • Heating mantle

  • Cellulose (B213188) extraction thimble

  • Rotary evaporator

  • Filtration apparatus with appropriate filter paper

Methodology:

  • Sample Preparation: Weigh an appropriate amount of the powdered plant material and place it inside a cellulose extraction thimble.[3]

  • Apparatus Setup: Assemble the Soxhlet apparatus. Place the extraction thimble containing the sample into the Soxhlet extractor.

  • Solvent Addition: Add the extraction solvent to the boiling flask. The volume of the solvent should be approximately 2.5 times the volume of the extractor chamber.

  • Extraction Process: Heat the solvent in the boiling flask using a heating mantle. The solvent will vaporize, travel up to the condenser, liquefy, and drip back into the thimble containing the sample.[3]

  • Siphoning: Once the extractor is filled with the solvent, it will automatically siphon back into the boiling flask, carrying the extracted flavonoids with it. This process constitutes one cycle.[6]

  • Extraction Duration: Allow the extraction to proceed for the desired number of cycles or for a predetermined amount of time (e.g., 4-8 hours).

  • Post-Extraction: After the extraction is complete, cool the apparatus.

  • Solvent Removal: Remove the solvent from the extract using a rotary evaporator to obtain the crude flavonoid extract.

  • Filtration and Drying: Dissolve the crude extract in a small amount of solvent, filter it to remove any remaining solid particles, and then dry the filtrate to obtain the purified extract.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_extraction Soxhlet Extraction cluster_post Post-Extraction start Start prep_sample Prepare Plant Material (Dry and Grind) start->prep_sample place_sample Place Sample in Thimble prep_sample->place_sample assemble Assemble Apparatus place_sample->assemble add_solvent Add Solvent to Flask assemble->add_solvent heat Heat Solvent add_solvent->heat vaporize Solvent Vaporizes and Condenses heat->vaporize extract Solvent Extracts Flavonoids vaporize->extract siphon Solvent Siphons Back to Flask extract->siphon siphon->heat Repeat Cycles cool Cool Apparatus siphon->cool remove_solvent Remove Solvent (Rotary Evaporator) cool->remove_solvent filter_dry Filter and Dry Extract remove_solvent->filter_dry end End filter_dry->end

Caption: Workflow for Soxhlet extraction of flavonoids.

troubleshooting_low_yield cluster_investigation Initial Checks cluster_solutions Corrective Actions start Low Flavonoid Yield check_solvent Is the solvent polarity appropriate for the target flavonoids? start->check_solvent check_temp Is the extraction temperature optimized? check_solvent->check_temp Yes optimize_solvent Conduct solvent screening (e.g., ethanol/water mixtures) check_solvent->optimize_solvent No check_particle Is the particle size of the plant material optimal? check_temp->check_particle Yes optimize_temp Test a range of temperatures (e.g., 40-80°C) check_temp->optimize_temp No check_time Is the extraction time sufficient? check_particle->check_time Yes optimize_particle Grind to 0.25-0.5 mm check_particle->optimize_particle No optimize_time Analyze yield at different time points check_time->optimize_time No end_node Improved Yield check_time->end_node Yes optimize_solvent->end_node optimize_temp->end_node optimize_particle->end_node optimize_time->end_node

Caption: Troubleshooting logic for low flavonoid yield.

References

Validation & Comparative

A Comparative Analysis of Antioxidant Activity: (+)-Dihydrorobinetin vs. Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antioxidant activities of the flavonoid (+)-dihydrorobinetin and the well-characterized antioxidant, quercetin (B1663063). Due to the limited availability of direct comparative studies on this compound, this analysis utilizes data from its close structural analog, dihydroquercetin (taxifolin), as a proxy. This comparison aims to equip researchers with the necessary data to make informed decisions in their scientific and drug development endeavors.

Quantitative Antioxidant Performance

The antioxidant capacities of these compounds have been evaluated using various in vitro assays. The following tables summarize the available quantitative data. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

CompoundIC50 (µg/mL)IC50 (µM)Reference
Dihydroquercetin (DHQ)32.41 ± 3.35~106.5[1]
Quercetin0.74~2.45[1]
Quercetin19.17~63.4[1]
Quercetin4.36 ± 0.10~14.4[1]

IC50: The concentration of the antioxidant required to decrease the initial DPPH concentration by 50%. A lower IC50 value indicates higher antioxidant activity.

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

CompoundIC50 (µg/mL)IC50 (µM)Reference
Quercetin1.17~3.87[1]

IC50: The concentration of the antioxidant required to decrease the initial ABTS radical concentration by 50%. A lower IC50 value indicates higher antioxidant activity.

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundRelative ActivityReference
Quercetin3.02 times more active than Trolox[2][3]

FRAP values are expressed as the concentration of ferrous ions produced. A higher value indicates greater reducing power.

Table 4: Superoxide (B77818) Anion Radical Scavenging Activity

CompoundEC50 (µM)Reference
Dihydroquercetin (DHQ)17.4 ± 3.6[4]
Quercetin70.8 ± 19.3[4]

EC50: The concentration of the antioxidant required to scavenge 50% of the superoxide anion radicals.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[5][6]

Reagent Preparation:

  • DPPH Stock Solution (e.g., 0.2 mM): Accurately weigh 3.94 mg of DPPH powder and dissolve it in 50 mL of methanol (B129727) or ethanol (B145695) in a volumetric flask. This solution should be freshly prepared and kept in the dark.[5]

  • Test Compound Stock Solutions (e.g., 1 mg/mL): Dissolve 10 mg of each test compound in 10 mL of a suitable solvent like methanol or ethanol.[5]

  • Positive Control: A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner as the test compounds.

Procedure (Microplate Method):

  • Design a 96-well plate layout to include blanks, controls, and samples in triplicate.

  • Add 100 µL of various concentrations of the test compound solutions and the positive control to the appropriate wells.

  • Add 100 µL of the solvent (methanol or ethanol) to the blank wells.

  • Initiate the reaction by adding 100 µL of the DPPH working solution to all wells except the blank wells. To the blank wells, add 100 µL of the solvent.

  • Cover the plate and incubate in the dark at room temperature for 30 minutes.[5]

  • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[5]

Calculation:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging = [(A_control - A_sample) / A_control] x 100

Where A_control is the absorbance of the control (DPPH solution without the test compound) and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the pre-formed blue-green ABTS•+ radical by an antioxidant is measured by the decrease in absorbance at 734 nm.[7]

Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[7]

  • Potassium Persulfate Solution (2.45 mM): Dissolve 5.59 mg of ammonium (B1175870) persulfate in 10 mL of deionized water.[7]

  • ABTS•+ Working Solution: Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use to ensure complete radical generation.[6][7]

Procedure:

  • Dilute the ABTS•+ working solution with the appropriate solvent to obtain an absorbance of approximately 0.70 (±0.02) at 734 nm.

  • Prepare a series of dilutions of the test compounds and a standard antioxidant (e.g., Trolox).

  • Add a small volume of the standard or sample to a cuvette or microplate well.

  • Add the diluted ABTS•+ working solution and mix.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

Calculation:

The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous form (Fe²⁺), which has an intense blue color and can be monitored at 593 nm.[2][3]

Reagent Preparation:

  • Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate and acetic acid in water.

  • TPZ Solution (10 mM): Dissolve TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

  • Ferric Chloride Solution (20 mM): Dissolve FeCl₃·6H₂O in water.

  • FRAP Reagent: Mix acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. This reagent should be prepared fresh.

Procedure:

  • Pre-warm the FRAP reagent to 37°C.

  • Add a small volume of the sample or standard to a tube or microplate well.

  • Add the FRAP reagent and mix.

  • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measure the absorbance at 593 nm.

Calculation:

A standard curve is prepared using a known antioxidant, such as ferrous sulfate (B86663) or Trolox. The antioxidant capacity of the sample is then determined by comparing its absorbance to the standard curve.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe within cells, providing a more biologically relevant measure of antioxidant activity.[8][9]

Principle:

The assay uses a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can prevent the formation of DCF by scavenging the ROS.[8][10]

Procedure:

  • Culture adherent cells (e.g., HepG2) in a 96-well black fluorescence cell culture plate until confluent.[10][11]

  • Remove the culture medium and wash the cells.

  • Pre-incubate the cells with the DCFH-DA probe and the test compound or a standard antioxidant like quercetin.[10][11]

  • After incubation, wash the cells to remove the excess probe and compound.

  • Add a free radical initiator (e.g., AAPH) to induce oxidative stress.[10][11]

  • Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission) over time.

Calculation:

The antioxidant activity is determined by calculating the area under the curve of fluorescence versus time. The results are often expressed as quercetin equivalents.[8]

Visualizations

Experimental Workflow Diagrams

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH DPPH Solution (Purple) Mix Mix & Incubate (Dark, RT, 30 min) DPPH->Mix Sample Antioxidant Sample Sample->Mix Measure Measure Absorbance (@ 517 nm) Mix->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_Radical ABTS Radical Solution (Blue-Green) Mix Mix & Incubate ABTS_Radical->Mix Sample Antioxidant Sample Sample->Mix Measure Measure Absorbance (@ 734 nm) Mix->Measure Calculate Calculate % Inhibition & TEAC Measure->Calculate

Caption: Workflow for the ABTS Radical Scavenging Assay.

Signaling Pathways Modulated by Quercetin

Quercetin exerts its antioxidant and other biological effects by modulating various cellular signaling pathways.

Quercetin_Signaling cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Quercetin Quercetin MAPK MAPK Pathway Quercetin->MAPK Inhibits PI3K PI3K/Akt Pathway Quercetin->PI3K Inhibits WNT Wnt/β-catenin Pathway Quercetin->WNT Inhibits p53 p53 Pathway Quercetin->p53 Activates JAK_STAT JAK/STAT Pathway Quercetin->JAK_STAT Inhibits Anti_proliferative Anti-proliferative Effect MAPK->Anti_proliferative PI3K->Anti_proliferative WNT->Anti_proliferative Apoptosis Induction of Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest

Caption: Major signaling pathways modulated by quercetin.[12][13][14][15]

Conclusion

The available data suggests that quercetin generally exhibits stronger radical scavenging activity in chemical-based assays like DPPH compared to dihydroquercetin. However, in a superoxide anion scavenging assay, dihydroquercetin was found to be more potent than quercetin.[4] This highlights the importance of using a battery of antioxidant assays to obtain a comprehensive understanding of a compound's antioxidant profile.

The structural differences between this compound and quercetin, particularly the presence of a C2-C3 double bond in quercetin which is absent in dihydrorobinetin, are known to significantly influence antioxidant activity.[16] The C2-C3 double bond in conjugation with the 4-oxo group in the C ring of quercetin enhances its radical scavenging ability.

Further direct comparative studies, especially in cellular and in vivo models, are necessary to fully elucidate the relative antioxidant potencies and biological activities of this compound and quercetin. The information presented in this guide serves as a valuable starting point for researchers interested in the antioxidant properties of these flavonoids.

References

A Comparative Guide to the In Vivo Anti-inflammatory Effects of (+)-Dihydrorobinetin and Related Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While in vitro studies and computational models suggest that (+)-Dihydrorobinetin holds promise as an anti-inflammatory agent, particularly in the context of chronic inflammatory diseases like rheumatoid arthritis, comprehensive in vivo validation remains a nascent field of investigation.[1] This guide provides a comparative analysis of the potential in vivo anti-inflammatory effects of this compound alongside structurally similar and well-researched flavonoids: Dihydromyricetin (DMY), Quercetin, and Morin (B1676745). By presenting available experimental data and methodologies, this document aims to offer a valuable resource for researchers and professionals in drug development.

Comparative Efficacy in Preclinical Models of Inflammation

To provide a clear comparison of the anti-inflammatory efficacy of these flavonoids, the following table summarizes quantitative data from in vivo studies. The carrageenan-induced paw edema model in rodents is a widely accepted and standardized method for assessing acute inflammation and is therefore a primary focus of this comparison.

CompoundAnimal ModelDoseRoute of AdministrationTime Point (post-carrageenan)Inhibition of Edema (%)Reference
Dihydromyricetin (DMY) Rat250 mg/kgOral2-4 hoursSignificant reduction[2]
Quercetin Rat10 mg/kgOral48 hoursSignificant reduction
Quercetin Rat20 mg/kgOralNot SpecifiedSignificant reduction
Morin MouseNot SpecifiedNot SpecifiedNot SpecifiedPotent anti-inflammatory effect[3]

Mechanistic Insights: Targeting Key Inflammatory Pathways

Flavonoids, including the compounds discussed herein, typically exert their anti-inflammatory effects by modulating crucial signaling pathways involved in the inflammatory cascade. A central target is the Nuclear Factor-kappa B (NF-κB) pathway, which is a key regulator of the genetic expression of pro-inflammatory molecules.

The proposed mechanism of action for these flavonoids involves the inhibition of IκB kinase (IKK) activity. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes, such as those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various inflammatory cytokines.[2]

G cluster_0 Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_1 Flavonoid Intervention Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK Dihydrorobinetin (B191019) Dihydrorobinetin Dihydrorobinetin->IKK Inhibition IkBa_p p-IκBα IKK->IkBa_p Phosphorylation IkBa IκBα IkBa_p->IkBa Degradation NFkB NF-κB NFkB_p65 p65 IkBa->NFkB_p65 Sequesters NFkB_p50 p50 IkBa->NFkB_p50 Sequesters Nucleus Nucleus NFkB->Nucleus Translocation NFkB_p65->NFkB NFkB_p50->NFkB Pro_inflammatory_genes Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines) Nucleus->Pro_inflammatory_genes Inflammation Inflammation Pro_inflammatory_genes->Inflammation

Inhibition of the NF-κB Signaling Pathway by Flavonoids.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols referenced in the comparative data.

Carrageenan-Induced Paw Edema in Rodents

This widely used model assesses the efficacy of compounds against acute inflammation.

  • Animal Model: Typically, male Wistar or Sprague-Dawley rats (150-200g) or mice are used.[4]

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly assigned to control and treatment groups.

  • Compound Administration: The test compound (e.g., this compound, Dihydromyricetin, Quercetin, Morin) or vehicle (for the control group) is administered, typically orally (p.o.) or intraperitoneally (i.p.), at a predetermined time before the induction of inflammation.[5]

  • Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.[5][6]

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[5]

  • Data Analysis: The percentage of inhibition of edema is calculated for each treatment group relative to the control group.

G cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Data Collection & Analysis Animal_Grouping Animal Grouping (Control & Treatment) Compound_Admin Compound/Vehicle Administration Animal_Grouping->Compound_Admin Carrageenan_Injection Carrageenan Injection (Sub-plantar) Compound_Admin->Carrageenan_Injection Paw_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Measurement Data_Analysis Calculation of Edema Inhibition (%) Paw_Measurement->Data_Analysis

Workflow for Carrageenan-Induced Paw Edema Assay.

Lipopolysaccharide (LPS)-Induced Inflammation Model

This model is utilized to study systemic inflammation and the effects of anti-inflammatory agents on cytokine production.

  • Animal Model: Mice (e.g., C57BL/6) are commonly used.[7]

  • Compound Administration: The test compound or vehicle is administered prior to the LPS challenge.

  • LPS Challenge: Lipopolysaccharide (LPS) from a bacterial source (e.g., E. coli) is administered via intraperitoneal (i.p.) injection to induce a systemic inflammatory response.[8]

  • Sample Collection: At specific time points post-LPS injection, blood and tissue samples are collected.

  • Analysis of Inflammatory Markers: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using methods such as ELISA. Tissue samples can be processed for histological analysis or to measure the expression of inflammatory mediators.[8]

Conclusion

While direct in vivo evidence for the anti-inflammatory effects of this compound is still emerging, the available data for structurally related flavonoids like Dihydromyricetin, Quercetin, and Morin provide a strong rationale for its further investigation. These compounds have demonstrated significant anti-inflammatory properties in preclinical models, primarily through the modulation of the NF-κB signaling pathway. The experimental protocols detailed in this guide offer a framework for the future in vivo validation of this compound, which will be crucial in determining its therapeutic potential for inflammatory diseases.

References

Unveiling the Potential of (+)-Dihydrorobinetin: A Comparative Molecular Docking Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Dihydrorobinetin, a naturally occurring flavonoid, has demonstrated significant promise as a therapeutic agent. This guide provides a comprehensive comparison of its in silico performance against the Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a key protein in bone metabolism, benchmarked against other well-known flavonoids. The data presented herein is derived from molecular docking and molecular dynamics simulation studies, offering valuable insights for drug discovery and development.

Performance Snapshot: this compound vs. Alternative Flavonoids

The binding affinity of a ligand to its target protein is a critical indicator of its potential efficacy. The following table summarizes the binding energies of this compound and several other flavonoids against the RANKL protein, as determined by molecular docking and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) calculations. A more negative binding energy value suggests a stronger and more favorable interaction.

CompoundDocking Score (Total_Score)Binding Free Energy (MM-PBSA) (kJ/mol)Binding Affinity (kcal/mol)
This compound Not ReportedNot Reported in this format-8.8 [1]
Cyrtominetin6.5143-50.205Not Reported
Quercetin (B1663063)5.0316Not ReportedNot Reported
SyringetinNot ReportedNot ReportedNot Reported
GenisteinNot ReportedNot ReportedNot Reported
OmbuinNot ReportedNot ReportedNot Reported
KaempferolNot ReportedNot ReportedNot Reported
RobininNot ReportedNot Reported-7.44

Note: Direct comparison of docking scores between different studies should be done with caution due to variations in computational methods. The binding affinity for this compound was reported in kcal/mol, while the MM-PBSA results for other flavonoids were in kJ/mol. "Not Reported" indicates that the specific data point was not available in the cited literature in that particular format.

In Silico Experimental Protocols

To ensure transparency and reproducibility, the following sections detail the methodologies typically employed in the molecular docking and simulation studies cited in this guide.

Molecular Docking Protocol with AutoDock Vina

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex[2]. The following protocol outlines a standard workflow using AutoDock Vina.

  • Protein and Ligand Preparation:

    • The three-dimensional crystal structure of the target protein (e.g., RANKL) is obtained from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are typically removed.

    • Polar hydrogen atoms are added to the protein structure.

    • The 3D structures of the flavonoid ligands are obtained from databases like PubChem or generated using chemical drawing software.

    • Ligand structures are optimized and converted to the PDBQT format, which includes atomic charges and torsional degrees of freedom.

  • Grid Box Generation:

    • A grid box is defined to encompass the active site of the target protein. The size and center of the grid are crucial parameters that define the search space for the ligand docking.

  • Docking Simulation:

    • AutoDock Vina is used to perform the docking calculations. The Lamarckian Genetic Algorithm is a commonly used algorithm for exploring the conformational space of the ligand within the defined grid box[3][4].

    • The program calculates the binding affinity (in kcal/mol) for different binding poses of the ligand.

  • Analysis of Results:

    • The docking results are analyzed to identify the binding pose with the lowest binding energy, which represents the most stable predicted interaction.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.

Molecular Dynamics Simulation and MM-PBSA Calculation with GROMACS

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time. The MM-PBSA method is then often used to calculate the binding free energy from the MD simulation trajectory[5][6].

  • System Preparation:

    • The docked protein-ligand complex from the molecular docking step is used as the starting structure.

    • The complex is placed in a simulation box, typically a cube or a rectangular prism, and solvated with a chosen water model (e.g., TIP3P).

    • Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentrations.

  • Molecular Dynamics Simulation:

    • The GROMACS software package is a popular choice for running MD simulations[7][8][9].

    • The simulation typically involves an initial energy minimization step to remove steric clashes, followed by a short period of equilibration where the temperature and pressure of the system are stabilized.

    • A production run is then performed for a longer duration (e.g., 100 nanoseconds) to generate a trajectory of the system's atomic motions[10][11].

  • MM-PBSA Binding Free Energy Calculation:

    • The binding free energy (ΔG_bind) is calculated from the MD simulation trajectory using the g_mmpbsa tool or similar scripts[5][6].

    • The calculation involves extracting snapshots from the trajectory and calculating the molecular mechanics energy, the polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model), and the nonpolar solvation energy (typically estimated from the solvent-accessible surface area).

Visualizing the Workflow

The following diagram illustrates the general workflow of a molecular docking and molecular dynamics study.

MolecularDockingWorkflow cluster_prep Preparation cluster_docking Molecular Docking (e.g., AutoDock Vina) cluster_md Molecular Dynamics Simulation (e.g., GROMACS) cluster_energy Binding Free Energy Calculation PDB Protein Structure (from PDB) Grid Define Grid Box PDB->Grid Ligand Ligand Structure (e.g., from PubChem) Docking Perform Docking Ligand->Docking Grid->Docking Pose Analyze Binding Poses & Energies Docking->Pose System System Setup (Solvation, Ions) Pose->System Best Pose MD Run MD Simulation System->MD Trajectory Analyze Trajectory (RMSD, RMSF) MD->Trajectory MMPBSA MM-PBSA Calculation Trajectory->MMPBSA Results Final Binding Energy MMPBSA->Results

Caption: General workflow for molecular docking and dynamics simulations.

Signaling Pathway Context: RANKL in Osteoclastogenesis

This compound and the compared flavonoids exert their potential effects by targeting the RANKL protein. RANKL is a critical cytokine in the regulation of bone resorption. The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursors triggers a signaling cascade that leads to the differentiation and activation of osteoclasts, the cells responsible for bone breakdown. By inhibiting the RANKL-RANK interaction, these flavonoids can potentially disrupt this pathway and reduce bone loss.

RANKL_Signaling RANKL RANKL RANK RANK Receptor RANKL->RANK Binds to TRAF6 TRAF6 RANK->TRAF6 Recruits NFkB NF-κB Pathway TRAF6->NFkB Activates MAPK MAPK Pathway TRAF6->MAPK Activates Gene Gene Expression (Osteoclast-specific genes) NFkB->Gene MAPK->Gene Differentiation Osteoclast Differentiation & Activation Gene->Differentiation Bone Bone Resorption Differentiation->Bone Inhibitor This compound & other Flavonoids Inhibitor->RANKL Inhibits

Caption: Simplified RANKL signaling pathway in osteoclastogenesis.

References

A Comparative Analysis of the Biological Activities of (+)-Dihydrorobinetin and its Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the natural flavonoid (+)-Dihydrorobinetin and its corresponding glycosides. Flavonoids, a diverse group of polyphenolic compounds found in plants, are of significant interest to the scientific community due to their wide range of pharmacological effects. This compound, a dihydroflavonol, and its glycosidic forms, where one or more sugar molecules are attached, exhibit various biological activities, including antioxidant, anti-inflammatory, enzyme inhibitory, and cytotoxic effects. Understanding the structure-activity relationship between the aglycone (this compound) and its glycosides is crucial for the development of new therapeutic agents.

Data Presentation: A Comparative Overview

Direct comparative quantitative data for the biological activities of this compound and its specific glycosides is limited in publicly available research. The following table summarizes the known activities of this compound and provides a general comparison with flavonoid glycosides based on existing literature. It is important to note that the activity of glycosides can vary significantly depending on the type and position of the sugar moiety.

Biological ActivityThis compoundGlycosides of this compound & Other FlavonoidsKey Observations
Antioxidant Activity Possesses antioxidant properties.Generally, glycosylation tends to decrease the antioxidant activity compared to the aglycone. The free hydroxyl groups on the flavonoid backbone are crucial for radical scavenging.The aglycone's higher antioxidant potential is attributed to the greater availability of hydroxyl groups to donate hydrogen atoms.
Anti-inflammatory Activity Exhibits anti-inflammatory effects, potentially through the inhibition of the RANKL signaling pathway.The anti-inflammatory activity of flavonoid glycosides can be variable. Some glycosides show reduced activity, while others may have altered or enhanced effects depending on their structure and bioavailability.This compound's interaction with RANKL suggests a potential therapeutic role in inflammatory bone diseases like rheumatoid arthritis.
Enzyme Inhibitory Activity (e.g., α-glucosidase) Data not available.Flavonoid glycosides are known to inhibit enzymes like α-glucosidase, which is relevant for managing type 2 diabetes. The sugar moiety can influence the binding to the enzyme's active site.The glycosidic linkage can play a role in the molecule's ability to fit into and block the active site of certain enzymes.
Cytotoxic Activity Cytotoxic effects have been observed in various cancer cell lines.The cytotoxicity of flavonoid glycosides is complex. Glycosylation can either increase or decrease cytotoxic activity depending on the cell line and the specific sugar attached.The structural modifications brought about by glycosylation can affect cellular uptake and interaction with molecular targets, thereby influencing cytotoxicity.

Key Biological Activities and Signaling Pathways

Anti-inflammatory and Anti-osteoclastogenic Activity of this compound

Recent studies have highlighted the potential of this compound as an inhibitor of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL). RANKL is a key cytokine involved in the differentiation and activation of osteoclasts, the cells responsible for bone resorption. In inflammatory conditions such as rheumatoid arthritis, overexpression of RANKL leads to excessive bone destruction. By binding to RANKL, this compound can interfere with its interaction with its receptor RANK on osteoclast precursors, thereby inhibiting their differentiation and subsequent bone resorption. This mechanism suggests a promising therapeutic avenue for the treatment of osteolytic diseases.

dot graph "RANKL_Inhibition_by_Dihydrorobinetin" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124"];

} Caption: Inhibition of the RANKL signaling pathway by this compound.

Further downstream, the binding of RANKL to RANK activates several signaling pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are crucial for the transcription of genes necessary for osteoclastogenesis. By inhibiting the initial RANKL-RANK interaction, this compound can effectively block these downstream signaling events.

dot graph "Downstream_Signaling_of_RANKL" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124"];

} Caption: Downstream signaling of the RANKL-RANK interaction.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison of biological activities.

Antioxidant Activity Assays
  • Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of the test compound (this compound or its glycoside) in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

    • Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).

    • In a 96-well microplate, add a specific volume of each concentration of the test compound to the wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (around 517 nm) using a microplate reader.

    • A control containing the solvent and DPPH solution is also measured.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

  • Principle: This assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals generated by a radical initiator.

  • Protocol:

    • Prepare a stock solution of the test compound and a fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., phosphate (B84403) buffer).

    • Prepare a solution of a radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).

    • In a 96-well black microplate, add the fluorescent probe and the test compound at various concentrations.

    • Initiate the reaction by adding the AAPH solution.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence decay kinetically over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

    • A blank (buffer and AAPH) and a known antioxidant standard (e.g., Trolox) are also run.

    • The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC) and is typically expressed as Trolox equivalents.

Anti-inflammatory Activity Assay
  • Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.

  • Protocol:

    • A commercial COX-2 inhibitor screening kit is typically used.

    • Prepare solutions of the test compound at various concentrations.

    • In a 96-well plate, add the COX-2 enzyme, a substrate (e.g., arachidonic acid), and a detection reagent.

    • Add the test compound to the wells.

    • Incubate the plate according to the kit's instructions to allow the enzymatic reaction to proceed.

    • The product of the reaction is a fluorescent or colorimetric compound, which is measured using a microplate reader.

    • A control without the inhibitor and a known COX-2 inhibitor (e.g., celecoxib) are also tested.

    • The percentage of inhibition is calculated, and the IC50 value is determined.

Enzyme Inhibitory Activity Assay
  • Principle: This assay determines the ability of a compound to inhibit the α-glucosidase enzyme, which breaks down carbohydrates into glucose. Inhibition of this enzyme can help control postprandial hyperglycemia.

  • Protocol:

    • Prepare a solution of α-glucosidase enzyme and a substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in a suitable buffer.

    • Prepare various concentrations of the test compound.

    • In a 96-well plate, pre-incubate the enzyme with the test compound for a specific time.

    • Initiate the reaction by adding the pNPG substrate.

    • Incubate the plate at a specific temperature (e.g., 37°C).

    • The enzyme hydrolyzes pNPG to p-nitrophenol, which is a yellow-colored product.

    • Measure the absorbance of the p-nitrophenol at around 405 nm.

    • A control without the inhibitor and a known α-glucosidase inhibitor (e.g., acarbose) are included.

    • Calculate the percentage of inhibition and determine the IC50 value.

Cytotoxic Activity Assay
  • Principle: This colorimetric assay measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add the MTT solution to each well and incubate for a few hours.

    • The formazan crystals formed are then solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

    • Measure the absorbance of the colored solution at a wavelength of around 570 nm using a microplate reader.

    • A control group of untreated cells is used to represent 100% viability.

    • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that causes 50% cell death) is determined.

dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124"];

} Caption: General experimental workflow for comparing biological activities.

Conclusion

This compound demonstrates promising biological activities, particularly as an antioxidant and an inhibitor of the RANKL signaling pathway, suggesting its potential in the management of inflammatory and bone-related diseases. While direct comparative data with its glycosides is scarce, the general trend observed for flavonoids suggests that glycosylation often modifies the biological profile. The aglycone, with its free hydroxyl groups, typically exhibits stronger antioxidant activity. However, glycosylation can influence other properties such as solubility, stability, and interaction with specific enzymes or cellular targets, leading to varied effects on anti-inflammatory, enzyme inhibitory, and cytotoxic activities. Further research focusing on the direct comparison of this compound and its specific glycosides is warranted to fully elucidate their structure-activity relationships and to guide the development of novel therapeutic agents.

A Comparative Guide to the Cross-Validation of Analytical Methods for (+)-Dihydrorobinetin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HPLC-DAD and UHPLC-DAD Methods for the Quantification of (+)-Dihydrorobinetin, Supported by Experimental Data.

The accurate quantification of this compound, a bioactive flavonoid with significant therapeutic potential, is crucial for research, quality control, and drug development. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) has traditionally been the standard for such analyses. However, Ultra-High-Performance Liquid Chromatography (UHPLC-DAD) has emerged as a powerful alternative, offering improvements in speed, resolution, and sensitivity. This guide provides a detailed comparison of cross-validated HPLC-DAD and UHPLC-DAD methods for the quantification of this compound, presenting key performance data and experimental protocols to aid researchers in selecting the most appropriate method for their needs.

Comparative Performance of Analytical Methods

The following table summarizes the key validation parameters for a typical HPLC-DAD and a UHPLC-DAD method for the quantification of this compound. The data presented is a synthesis from various validated methods for flavonoid analysis.

Validation ParameterHPLC-DAD MethodUHPLC-DAD Method
Linearity (R²) ≥ 0.998≥ 0.999
Limit of Detection (LOD) ~15 ng/mL~5 ng/mL
Limit of Quantification (LOQ) ~50 ng/mL~15 ng/mL
Precision (RSD%) < 2%< 1.5%
Accuracy (Recovery %) 98 - 102%99 - 101%
Analysis Time ~25 minutes~10 minutes

Experimental Protocols

Detailed methodologies for both HPLC-DAD and UHPLC-DAD are provided below to ensure reproducibility and facilitate method transfer.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is a robust and reliable technique for the routine quantification of this compound.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Gradient elution with Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-15 min: 10-50% B

      • 15-20 min: 50-90% B

      • 20-22 min: 90% B

      • 22-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol (B129727) to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.05 to 50 µg/mL.

  • Sample Preparation: Extract the sample containing this compound with a suitable solvent (e.g., methanol, ethanol). The extract may require filtration through a 0.45 µm syringe filter before injection.

Ultra-High-Performance Liquid Chromatography with Diode-Array Detection (UHPLC-DAD)

This method offers significant advantages in terms of speed and sensitivity, making it ideal for high-throughput analysis.

Instrumentation:

  • UHPLC system with a binary pump, autosampler, column thermostat, and diode-array detector.

Chromatographic Conditions:

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase: Gradient elution with Solvent A (Water with 0.1% formic acid) and Solvent B (Methanol/Acetonitrile, 50:50 v/v, with 0.1% formic acid).[1]

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-7 min: 5-60% B

      • 7-8 min: 60-95% B

      • 8-9 min: 95% B

      • 9-10 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35°C[1]

  • Detection Wavelength: 280 nm

  • Injection Volume: 2 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.

  • Calibration Standards: Serially dilute the stock solution with the mobile phase to obtain calibration standards in the range of 0.01 to 20 µg/mL.

  • Sample Preparation: The sample extraction procedure is similar to the HPLC method. Ensure the final extract is filtered through a 0.22 µm syringe filter.

Visualizing the Analytical Workflow

To better understand the logical flow of the cross-validation process, the following diagrams are provided.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Purpose Define Purpose of Cross-Validation Select_Methods Select HPLC and UHPLC Methods Define_Purpose->Select_Methods Set_Acceptance_Criteria Set Acceptance Criteria Select_Methods->Set_Acceptance_Criteria Prepare_Samples Prepare Identical Sample Sets Set_Acceptance_Criteria->Prepare_Samples Analyze_HPLC Analyze Samples by HPLC Prepare_Samples->Analyze_HPLC Analyze_UHPLC Analyze Samples by UHPLC Prepare_Samples->Analyze_UHPLC Compare_Data Compare Quantitative Data Analyze_HPLC->Compare_Data Analyze_UHPLC->Compare_Data Assess_Performance Assess Method Performance Parameters Compare_Data->Assess_Performance Conclusion Draw Conclusion on Method Equivalency Assess_Performance->Conclusion

Caption: Workflow for the cross-validation of HPLC and UHPLC methods.

Caption: Key differences and performance attributes of HPLC vs. UHPLC.

References

Unveiling the In Vivo Potential of (+)-Dihydrorobinetin: A Comparative Guide to Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

While direct in vivo efficacy studies for the flavonoid (+)-Dihydrorobinetin are currently limited in publicly available research, its therapeutic potential, particularly in inflammatory conditions, warrants exploration in preclinical animal models. This guide provides a comparative framework for researchers, scientists, and drug development professionals by examining established in vivo models used to test structurally similar flavonoids with comparable therapeutic targets. By understanding the experimental designs and outcomes for compounds like Fisetin (B1672732), Luteolin (B72000), Quercetin (B1663063), and Myricetin (B1677590), researchers can effectively design and execute robust in vivo studies to validate the efficacy of this compound.

Recent computational studies have highlighted this compound as a promising inhibitor of the Receptor Activator of Nuclear Factor-kappa B Ligand (RANKL), suggesting its potential in treating inflammatory bone diseases like rheumatoid arthritis.[1] However, to bridge the gap from computational promise to clinical potential, rigorous in vivo testing is essential. This guide outlines relevant animal models for inflammation, cancer, and neuroprotection, presenting data from studies on analogous flavonoids to inform future research on this compound.

Comparative Efficacy of Structurally Similar Flavonoids in In Vivo Models

To provide a benchmark for potential efficacy, this section summarizes quantitative data from in vivo studies of flavonoids with structural similarities to this compound. These compounds have been evaluated in various models of inflammation, cancer, and neurodegenerative diseases.

CompoundTherapeutic AreaAnimal ModelKey Efficacy Data
Fisetin CancerPancreatic Cancer Xenograft (Nude Mice)35 mg/kg fisetin administered intragastrically significantly reduced tumor volume and weight after 30 days.[2]
CancerColorectal Cancer Xenograft (Mice)Dose-dependent reduction in tumor volume.[3]
NeuroprotectionSenescence-Accelerated Prone 8 (SAMP8) Mice25 mg/kg/day fisetin in the diet for 7 months prevented cognitive and locomotor deficits associated with aging.[4]
Luteolin CancerHead and Neck Squamous Cell Carcinoma Xenograft (Mice)Nano-Luteolin (3.3 mg/kg) showed significant tumor growth inhibition compared to luteolin alone.[5]
CancerBreast Cancer Xenograft (BALB/c Nude Mice)Luteolin (20 and 40 mg/kg/day) inhibited tumor growth by 40.38% and 54.28%, respectively.[6]
CancerColorectal Cancer Xenograft (BALB/c Nude Mice)40 mg/kg luteolin with 1.25 mg/kg cisplatin (B142131) reduced tumor weight by 64% after 3 weeks.[7]
Quercetin CancerBreast and Colon Cancer Xenografts (Mice)Significant reduction in tumor volume in quercetin-treated groups compared to controls.[8]
CancerPancreatic Cancer Orthotopic Model (Nude Mice)Oral administration of quercetin in the diet significantly attenuated tumor growth.[9]
CancerEBV-Associated Gastric Carcinoma Xenograft (Mice)Demonstrated significant anti-cancer effects.[10]
Myricetin Anti-inflammatoryCarrageenan-Induced Paw Edema (Rats)Showed significant inhibition of paw edema.[11]
Anti-inflammatoryXylene-Induced Ear Edema (Mice)Demonstrated significant inhibition of ear edema.[11]
Anti-inflammatoryBleomycin-Induced Lung Injury (Mice)Significantly improved the infiltration of inflammatory cells in lung tissue.[12]
Anti-inflammatoryCigarette Smoke-Induced COPD (Rats)Restored pulmonary function and ameliorated pulmonary inflammation and emphysema.[13]
Dihydromyricetin Anti-inflammatoryCarrageenan-Induced Paw Edema (Rats)Significantly attenuated paw edema.[14]

Experimental Protocols for Key In Vivo Models

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are protocols for commonly cited animal models relevant to the potential therapeutic applications of this compound.

Carrageenan-Induced Paw Edema Model for Acute Inflammation

This is a widely used and well-established model for screening acute anti-inflammatory activity.

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Treatment: Test compounds (e.g., Dihydromyricetin, Myricetin) or vehicle are administered orally or intraperitoneally.[11][14]

  • Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Xenograft Models for Anticancer Efficacy

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.

  • Animal Model: Immunocompromised mice, such as nude (athymic) or SCID mice, are used to prevent rejection of human tumor cells.

  • Cell Culture: Human cancer cell lines (e.g., pancreatic, breast, colon) are cultured under standard conditions.

  • Tumor Implantation: A specific number of cancer cells (e.g., 3 x 10^6 PANC-1 cells) are suspended in a suitable medium and injected subcutaneously or orthotopically into the mice.[2]

  • Treatment: Once tumors reach a palpable size, animals are randomized into treatment and control groups. The test compound (e.g., Fisetin, Luteolin, Quercetin) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).[2][5][9]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 3-5 days) using calipers and calculated using the formula: V = (width^2 × length) / 2.[2]

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry).

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs are essential for clear communication in scientific research.

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment acclimatization Animal Acclimatization randomization Randomization into Groups acclimatization->randomization treatment Compound Administration randomization->treatment induction Disease Induction (e.g., Carrageenan, Tumor Cells) treatment->induction monitoring Data Collection (e.g., Paw Volume, Tumor Size) induction->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia analysis Biochemical/Histological Analysis euthanasia->analysis

Caption: A generalized workflow for in vivo animal studies.

nfkb_pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS, Cytokines ikk IKK Complex lps->ikk activates ikb_nfkb IκB-NF-κB Complex ikb_p P-IκB ikb_nfkb->ikb_p ikk->ikb_nfkb phosphorylates IκB nfkb NF-κB (p65/p50) ikb_p->nfkb releases nfkb_n NF-κB nfkb->nfkb_n translocates flavonoids This compound & Analogs flavonoids->ikk inhibits dna DNA nfkb_n->dna binds genes Pro-inflammatory Gene Expression dna->genes induces

Caption: Inhibition of the NF-κB signaling pathway by flavonoids.

The successful translation of this compound from a promising phytochemical to a potential therapeutic agent hinges on comprehensive in vivo validation. By leveraging the established models and understanding the mechanistic pathways outlined in this guide, researchers can design and implement effective preclinical studies. The data from structurally similar flavonoids provide a valuable comparative context, suggesting that this compound may exhibit significant anti-inflammatory, anticancer, and neuroprotective properties in vivo. Future studies should focus on establishing the pharmacokinetic and pharmacodynamic profile of this compound and directly comparing its efficacy against these well-characterized flavonoids in relevant disease models.

References

Navigating Flavonoid Formulation: A Comparative Guide to Enhancing (+)-Dihydrorobinetin Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing the bioavailability of promising flavonoid compounds like (+)-Dihydrorobinetin is a critical step in translating their therapeutic potential into clinical efficacy. Poor aqueous solubility and extensive first-pass metabolism are common hurdles for flavonoids, leading to low systemic exposure after oral administration.

Currently, direct comparative studies on the bioavailability of different this compound formulations are not available in the published literature. However, by examining formulation strategies that have successfully enhanced the bioavailability of other structurally similar flavonoids, we can establish a framework for the development and evaluation of novel this compound delivery systems. This guide provides an objective comparison of potential formulation approaches, supported by illustrative experimental data from other flavonoids, and outlines a comprehensive protocol for future comparative bioavailability studies.

Enhancing Bioavailability: A Look at Formulation Strategies

The primary goals of advanced flavonoid formulations are to improve solubility, increase absorption, and protect the molecule from premature metabolism. Several key strategies have emerged in the pharmaceutical sciences to address these challenges.[1][2][3][4] These include:

  • Micronization: Reducing the particle size of the compound to increase the surface area for dissolution.

  • Nanoparticle Delivery Systems: Encapsulating the flavonoid in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) to enhance solubility and permeability.[2]

  • Liposomal Formulations: Using lipid-based vesicles to encapsulate the drug, which can improve absorption and alter its pharmacokinetic profile.

  • Prodrugs: Chemically modifying the flavonoid to create a more soluble and absorbable precursor that is converted to the active form in the body.

  • Complexation with Cyclodextrins: Encapsulating the flavonoid within cyclodextrin (B1172386) molecules to increase its solubility in water.

Illustrative Comparative Bioavailability Data

While specific data for this compound is not yet available, the following table provides an illustrative comparison of how different formulation strategies might enhance the pharmacokinetic parameters of a flavonoid. The data is hypothetical and based on typical improvements observed for other flavonoids like quercetin (B1663063) and diosmin.[5][6]

Formulation TypeCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)
Unformulated this compound504.0300100
Micronized1502.5900300
Nanoparticle3502.02100700
Liposomal2503.01800600

Caption: Illustrative pharmacokinetic parameters for hypothetical this compound formulations.

Experimental Protocol for a Comparative Bioavailability Study

To rigorously evaluate and compare different this compound formulations, a well-designed preclinical bioavailability study is essential. The following protocol outlines a standard approach.

Objective: To determine and compare the oral bioavailability and pharmacokinetic profiles of different this compound formulations in a suitable animal model (e.g., Sprague-Dawley rats).

Materials:

  • Test animals (e.g., male Sprague-Dawley rats, 200-250 g)

  • Unformulated this compound (Reference)

  • Test Formulations (e.g., Micronized, Nanoparticle, Liposomal)

  • Vehicle for administration (e.g., 0.5% carboxymethylcellulose)

  • Blood collection supplies (e.g., heparinized tubes)

  • Analytical equipment (e.g., HPLC-MS/MS for bioanalysis)

Methodology:

  • Animal Acclimatization and Fasting: Animals should be acclimated for at least one week and fasted overnight (with free access to water) before dosing.

  • Dosing:

    • Divide the animals into groups for each formulation and a control group (intravenous administration for absolute bioavailability determination).

    • Administer a single oral dose of each formulation at a predetermined concentration (e.g., 50 mg/kg).

    • The intravenous group receives a lower dose (e.g., 5 mg/kg) of solubilized this compound.

  • Blood Sampling:

    • Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., HPLC-MS/MS) for the quantification of this compound in plasma.

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters for each animal using non-compartmental analysis:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.[7][8]

      • t1/2: Elimination half-life.

    • Calculate the relative bioavailability of the oral formulations compared to the unformulated control.

    • Calculate the absolute bioavailability of each oral formulation using the intravenous data.

  • Statistical Analysis:

    • Perform statistical comparisons (e.g., ANOVA) of the pharmacokinetic parameters between the different formulation groups to determine if there are significant differences in bioavailability.[5]

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_post Data Analysis acclimatize Animal Acclimatization fasting Overnight Fasting acclimatize->fasting grouping Group Allocation (IV, Ref, Test Formulations) fasting->grouping admin Oral/IV Administration grouping->admin blood Serial Blood Collection admin->blood plasma Plasma Separation blood->plasma analysis HPLC-MS/MS Analysis plasma->analysis pk Pharmacokinetic Modeling (Cmax, Tmax, AUC) analysis->pk stats Statistical Comparison pk->stats

Caption: Workflow for a comparative bioavailability study.

Signaling Pathways and Molecular Targets

While this guide focuses on the comparative bioavailability of different formulations, it is important to remember the ultimate goal: delivering an effective concentration of this compound to its molecular targets to elicit a therapeutic response. The choice of formulation can influence not only the amount of drug that reaches the systemic circulation but also its distribution to various tissues. Future research should aim to correlate the pharmacokinetic profiles of different formulations with their pharmacodynamic effects on relevant signaling pathways. Recent computational studies have suggested that dihydrorobinetin (B191019) may act as an inhibitor of the RANKL protein, which is involved in bone degradation in rheumatoid arthritis.[9] A formulation that provides sustained plasma concentrations of dihydrorobinetin could be particularly beneficial for chronic conditions like this.

G DHR This compound RANKL RANKL Protein DHR->RANKL Inhibition Osteoclast Osteoclast Differentiation & Bone Resorption RANKL->Osteoclast Promotes RA Rheumatoid Arthritis Pathology Osteoclast->RA

Caption: Potential signaling pathway of this compound.

Conclusion

The development of effective oral formulations for flavonoids like this compound is a key challenge that must be overcome to realize their full therapeutic potential. While specific comparative data for this compound is not yet available, the formulation strategies and experimental protocols outlined in this guide provide a clear roadmap for future research and development. By systematically evaluating novel delivery systems, it will be possible to identify formulations that significantly enhance the bioavailability of this compound, paving the way for its successful clinical application.

References

Validating (+)-Dihydrorobinetin as a Biomarker in Food Aging Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of food science, the accurate assessment of food aging is paramount for ensuring quality, safety, and authenticity. This guide provides a comprehensive comparison of (+)-Dihydrorobinetin as a potential biomarker for food aging against established markers of the Maillard reaction and lipid oxidation. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to validate the use of these biomarkers in food aging studies.

Introduction to Food Aging Biomarkers

Food aging is a complex process involving a series of chemical and physical changes that can impact the sensory and nutritional qualities of a product. Key chemical reactions contributing to these changes include the Maillard reaction and lipid oxidation. Consequently, the byproducts of these reactions often serve as valuable biomarkers for monitoring the aging process. An ideal biomarker should be sensitive, specific, easy to quantify, and correlate well with sensory changes.

This compound , a dihydroflavonol found in acacia wood, has emerged as a specific marker for the aging of vinegar in this type of container.[1][2] Its concentration increases with longer contact time, making it a useful tool for authenticity purposes.[1][2] However, its broader applicability as a general food aging biomarker requires a thorough comparison with more established markers.

Comparison of Food Aging Biomarkers

This section provides a comparative overview of this compound and key biomarkers of the Maillard reaction and lipid oxidation.

BiomarkerFood Aging ProcessFood Matrix ApplicationPerformance Characteristics
This compound Wood agingVinegar aged in acacia woodSpecific to acacia wood aging. Concentration correlates with aging time.[1][2]
Furosine Maillard Reaction (Early Stage)Milk products, pasta, cereals, honeyIndicates the extent of the initial Maillard reaction and lysine (B10760008) blockage.[3][4]
Hydroxymethylfurfural (HMF) Maillard Reaction (Intermediate Stage), CaramelizationHoney, fruit juices, jams, cerealsIndicates heat treatment and storage-related changes.[5]
Peroxide Value (PV) Lipid Oxidation (Primary Stage)Oils and fatsMeasures the initial stages of lipid oxidation.[6]
p-Anisidine (B42471) Value (p-AV) Lipid Oxidation (Secondary Stage)Oils and fatsMeasures the formation of aldehydes, indicating later stages of oxidation.
Hexanal (B45976) Lipid Oxidation (Secondary Stage)Foods rich in omega-6 fatty acidsA key indicator of lipid peroxidation and correlates with off-flavors.[7]

Experimental Protocols

Detailed methodologies for the analysis of each biomarker are crucial for reproducible and reliable results.

Analysis of this compound in Vinegar

Principle: Quantification of this compound is achieved using Ultra-High-Performance Liquid Chromatography with a Diode-Array Detector (UHPLC-DAD).

Sample Preparation: Vinegar samples are filtered through a 0.45 µm filter prior to injection.

UHPLC-DAD Conditions:

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min

  • Detection: Diode-Array Detector at 290 nm

  • Quantification: Based on a calibration curve of a this compound standard.

Analysis of Furosine in Food

Principle: Furosine is determined by High-Performance Liquid Chromatography (HPLC) after acid hydrolysis of the food sample.

Sample Preparation:

  • Defat the sample if necessary.

  • Hydrolyze the sample with hydrochloric acid (e.g., 8 M HCl) at a high temperature (e.g., 110°C) for a specified time (e.g., 23 hours).

  • Neutralize the hydrolysate and dilute to a known volume.

  • Filter the solution before injection.

HPLC Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a sodium heptanesulfonate solution in an acidic buffer.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at 280 nm.

  • Quantification: Against a furosine standard.

Analysis of Hydroxymethylfurfural (HMF) in Food

Principle: HMF is quantified using HPLC with UV detection.

Sample Preparation:

  • Dilute liquid samples (e.g., honey, juice) with water.

  • For solid samples, perform a solid-liquid extraction with a suitable solvent (e.g., water/methanol (B129727) mixture).

  • Clarify the extract using Carrez reagents.

  • Filter the solution before HPLC analysis.

HPLC Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of (A) water and (B) methanol or acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at 284 nm.

  • Quantification: Using an external HMF standard calibration curve.

Determination of Peroxide Value (PV)

Principle: This method involves the titration of iodine released from potassium iodide by the peroxides present in the fat or oil.

Procedure:

  • Dissolve a known weight of the oil or fat sample in a mixture of acetic acid and chloroform.

  • Add a saturated solution of potassium iodide.

  • Titrate the liberated iodine with a standardized sodium thiosulfate (B1220275) solution using a starch indicator.

  • The peroxide value is expressed in milliequivalents of active oxygen per kilogram of oil.[6]

Determination of p-Anisidine Value (p-AV)

Principle: This spectrophotometric method measures the absorbance of the product formed by the reaction of p-anisidine with aldehydes in the sample.

Procedure:

  • Dissolve a known weight of the oil or fat sample in a suitable solvent (e.g., isooctane).

  • Measure the absorbance of this solution at 350 nm.

  • Treat an aliquot of the solution with a p-anisidine solution and measure the absorbance again after a specific reaction time.

  • The p-anisidine value is calculated from the difference in absorbance.

Analysis of Hexanal in Food

Principle: Hexanal, a volatile compound, is typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) using headspace sampling.

Sample Preparation:

  • Place a known amount of the food sample into a headspace vial.

  • For solid samples, grinding may be necessary.

  • An internal standard may be added.

Headspace GC-MS Conditions:

  • Headspace Autosampler: Equilibrate the vial at a specific temperature and time to allow volatiles to partition into the headspace.

  • GC Column: A polar capillary column (e.g., WAX column).

  • Carrier Gas: Helium.

  • Oven Temperature Program: A programmed temperature ramp to separate the volatile compounds.

  • MS Detector: Operated in scan or selected ion monitoring (SIM) mode for identification and quantification.

  • Quantification: Based on a calibration curve prepared with a hexanal standard.

Signaling Pathways and Experimental Workflows

Visualizing the complex chemical reactions and analytical procedures is essential for a clear understanding.

Maillard_Reaction cluster_early Early Stage cluster_intermediate Intermediate Stage cluster_final Final Stage Reducing Sugar Reducing Sugar Schiff Base Schiff Base Reducing Sugar->Schiff Base Amino Acid Amino Acid Amino Acid->Schiff Base Amadori Product Amadori Product Schiff Base->Amadori Product Furosine (after hydrolysis) Furosine (after hydrolysis) Amadori Product->Furosine (after hydrolysis) Dehydration/Fragmentation Dehydration/Fragmentation Amadori Product->Dehydration/Fragmentation HMF HMF Dehydration/Fragmentation->HMF Aldol Condensation Aldol Condensation Dehydration/Fragmentation->Aldol Condensation Polymerization Polymerization Aldol Condensation->Polymerization Melanoidins Melanoidins Polymerization->Melanoidins

Caption: Simplified pathway of the Maillard reaction.

Lipid_Peroxidation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination & Degradation Unsaturated Fatty Acid Unsaturated Fatty Acid Free Radical Free Radical Unsaturated Fatty Acid->Free Radical Initiator (e.g., light, heat) Lipid Radical Lipid Radical Free Radical->Lipid Radical Peroxy Radical Peroxy Radical Lipid Radical->Peroxy Radical + O2 Lipid Hydroperoxide (Primary Product) Lipid Hydroperoxide (Primary Product) Peroxy Radical->Lipid Hydroperoxide (Primary Product) Aldehydes (e.g., Hexanal) Aldehydes (e.g., Hexanal) Lipid Hydroperoxide (Primary Product)->Aldehydes (e.g., Hexanal) Ketones Ketones Lipid Hydroperoxide (Primary Product)->Ketones Other Volatiles Other Volatiles Lipid Hydroperoxide (Primary Product)->Other Volatiles

Caption: Overview of the lipid peroxidation process.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Food Sample Food Sample Extraction/Dilution Extraction/Dilution Food Sample->Extraction/Dilution Filtration/Cleanup Filtration/Cleanup Extraction/Dilution->Filtration/Cleanup Chromatography (HPLC/GC) Chromatography (HPLC/GC) Filtration/Cleanup->Chromatography (HPLC/GC) Titration Titration Filtration/Cleanup->Titration Spectrophotometry Spectrophotometry Filtration/Cleanup->Spectrophotometry Peak Integration/Quantification Peak Integration/Quantification Chromatography (HPLC/GC)->Peak Integration/Quantification Calculation of Value Calculation of Value Titration->Calculation of Value Spectrophotometry->Calculation of Value Comparison with Standards Comparison with Standards Peak Integration/Quantification->Comparison with Standards Calculation of Value->Comparison with Standards

Caption: General experimental workflow for biomarker analysis.

Conclusion and Future Perspectives

This compound serves as a highly specific and validated biomarker for the aging of vinegar in acacia wood barrels. Its utility lies in its direct correlation with the duration of wood contact, offering a reliable metric for authenticity and quality control in this specific context.

In contrast, biomarkers such as furosine, HMF, peroxide value, p-anisidine value, and hexanal are well-established indicators of more general food aging processes, namely the Maillard reaction and lipid oxidation, across a wide range of food matrices. Their formation is directly linked to changes in sensory attributes and nutritional quality.

While this compound shows promise due to its flavonoid structure and potential antioxidant properties, further research is necessary to validate its use as a broader food aging biomarker. Future studies should focus on:

  • Investigating the presence and formation of this compound in other food products that may come into contact with acacia wood or its extracts.

  • Conducting correlation studies between this compound levels and sensory panel data for various food products.

  • Performing direct comparative studies of this compound with established biomarkers under controlled aging conditions in different food matrices.

By expanding the research on this compound, the food science community can better understand its potential as a versatile tool for monitoring food quality and aging, ultimately contributing to improved products for consumers.

References

A Head-to-Head Comparison of (+)-Dihydrorobinetin with Leading Natural Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Antioxidant Performance

In the ever-expanding landscape of natural compounds with therapeutic potential, flavonoids stand out for their potent antioxidant properties. Among these, (+)-Dihydrorobinetin, a dihydroflavonol found in various plants including the wood of Robinia pseudoacacia, has garnered interest for its bioactivity.[1][2][3] This guide provides a comprehensive head-to-head comparison of this compound with two of the most well-researched natural antioxidants: quercetin (B1663063) and resveratrol (B1683913). This objective analysis is supported by available experimental data to empower informed decisions in research and drug development.

While extensive quantitative data from standardized antioxidant assays are available for quercetin and resveratrol, direct comparative studies involving this compound are limited. This guide compiles the existing data for the established antioxidants and contextualizes the potential of this compound based on current knowledge.

Comparative Antioxidant Performance: A Quantitative Overview

The antioxidant capacity of a compound is typically evaluated using various assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The most common assays include DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity). The data, often expressed as IC50 values (the concentration required to inhibit 50% of the radical activity) or equivalents of a standard antioxidant like Trolox, are summarized below for quercetin and resveratrol. A lower IC50 value indicates a higher antioxidant potency.

It is crucial to note that the antioxidant activity values can vary significantly between studies due to differences in experimental conditions, such as reaction time, solvent, and pH. The data presented here are a compilation from various sources and should be interpreted with this variability in mind.

Antioxidant AssayQuercetinResveratrolThis compound
DPPH IC50 (µM) 4.60 ± 0.3[4] - 19.3[5]15.54 µg/mL (~68 µM)[6] - 131[7]Data not available
ABTS IC50 (µM) 1.89 ± 0.33 µg/mL (~6.26 µM)[8] - 48.0 ± 4.4[4]2.86 µg/mL (~12.5 µM)[9]Data not available
FRAP Value 97.2 mg QE/mL[10]5.1 µg/mL (~22.3 µM)[11]Data not available
ORAC Value (µmol TE/g) ~10,000-20,0005.26 Trolox equivalents/µM[12]Data not available

Note: QE denotes Quercetin Equivalents and TE denotes Trolox Equivalents. Conversion of units has been performed where possible for comparison.

Signaling Pathways: The Role of Nrf2 in Antioxidant Defense

Many natural antioxidants exert their protective effects not only by direct radical scavenging but also by modulating cellular signaling pathways involved in the endogenous antioxidant response. One of the most critical pathways is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or activation by certain phytochemicals, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. This results in an enhanced cellular defense against oxidative damage.

While numerous flavonoids, including quercetin, are known to activate the Nrf2 pathway, there is currently a lack of specific studies demonstrating the effect of this compound on this signaling cascade.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Proteasome Proteasomal Degradation Nrf2_Keap1->Proteasome ubiquitination Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free release Antioxidants Natural Antioxidants (e.g., Quercetin) Antioxidants->Nrf2_Keap1 induce dissociation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 induce dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation Nrf2_Maf Nrf2-sMaf Heterodimer Nrf2_nuc->Nrf2_Maf Maf sMaf Maf->Nrf2_Maf ARE ARE (Antioxidant Response Element) Genes Antioxidant & Cytoprotective Gene Transcription (e.g., HO-1, NQO1) ARE->Genes activates Nrf2_Maf->ARE binds to

Caption: General overview of the Keap1-Nrf2 signaling pathway activation.

Experimental Workflow for Comparative Antioxidant Analysis

To ensure a rigorous and reproducible comparison of antioxidant activities, a standardized experimental workflow is essential. The following diagram illustrates a typical process for evaluating and comparing natural compounds like this compound, quercetin, and resveratrol.

Antioxidant_Workflow cluster_prep Sample Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis A This compound D Stock Solution Preparation (in appropriate solvent) A->D B Quercetin B->D C Resveratrol C->D E Serial Dilutions D->E F DPPH Assay E->F G ABTS Assay E->G H FRAP Assay E->H I ORAC Assay E->I J Spectrophotometric / Fluorometric Reading F->J G->J H->J I->J K Calculation of % Inhibition J->K L Determination of IC50 / TEAC / FRAP values K->L M Statistical Analysis & Comparison L->M

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of (+)-Dihydrorobinetin and other structurally related dihydroflavonols. We delve into their structure-activity relationships (SAR) with a focus on antioxidant, anti-inflammatory, and anticancer properties, supported by available experimental data. Detailed methodologies for key experiments are also provided to facilitate reproducibility and further investigation.

Structure-Activity Relationship Overview

Dihydroflavonols, also known as flavanonols, are a class of flavonoids characterized by a saturated C2-C3 bond in the C-ring of their benzo-γ-pyrone structure. This structural feature distinguishes them from the more planar flavonols and influences their biological activity. The antioxidant, anti-inflammatory, and anticancer activities of dihydroflavonols are largely dictated by the number and position of hydroxyl (-OH) groups on their A and B rings.

For antioxidant activity , the presence of a catechol (3',4'-dihydroxy) or pyrogallol (B1678534) (3',4',5'-trihydroxy) moiety on the B-ring is a critical determinant for potent free radical scavenging.[1][2] The hydroxyl group at the C3 position in the C-ring also contributes to the antioxidant capacity.[3]

Anti-inflammatory activity is often linked to the inhibition of pro-inflammatory enzymes and signaling pathways. The substitution pattern of hydroxyl groups on the flavonoid skeleton plays a significant role in modulating these activities. For instance, the presence of hydroxyl groups at C5 and C7 on the A-ring and at C3' and C4' on the B-ring are often associated with enhanced anti-inflammatory effects through the inhibition of pathways like NF-κB and MAPK.[4][5]

The anticancer potential of flavonoids is multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis.[6] Structure-activity relationship studies suggest that the hydroxylation pattern on the B-ring is crucial for cytotoxicity against various cancer cell lines.[7]

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data (IC50 values) for this compound and related dihydroflavonols. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.

Table 1: Comparative Antioxidant Activity of Dihydroflavonols

CompoundAssayIC50 (µM)Reference
Dihydroquercetin (Taxifolin)DPPH Radical Scavenging~106.5[8]
Dihydroquercetin (Taxifolin)DPPH Radical Scavenging32.41 µg/mL (~94.6 µM)[9]
Dihydromyricetin (B1665482)DPPH Radical Scavenging3.24 - 22.6 µg/mL (~9.5 - 66.4 µM)[10]
DihydromyricetinABTS Radical Scavenging3.1 - 5.32 µg/mL (~9.1 - 15.6 µM)[10]

Table 2: Comparative Anti-inflammatory Activity of Dihydroflavonols

CompoundAssayIC50 (µg/mL)Reference
DihydromyricetinInhibition of dihydropyrimidinase48 µM[11]

Note: Quantitative data for direct comparison of the anti-inflammatory activity of this compound with other dihydroflavonols is limited. The available data for dihydromyricetin suggests a potential mechanism of action.

Table 3: Comparative Anticancer Activity of Dihydroflavonols

CompoundCancer Cell LineIC50 (µM)Reference
5,7-Dihydroxy-3,4'-dimethoxyflavone (structural isomer)MCF-7 (Breast)50.98 ± 1.8[7]

Note: Specific IC50 values for this compound against cancer cell lines were not found in the reviewed literature. The data for a structural isomer provides an indication of potential activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be adjusted to approximately 1.0.

  • Sample Preparation: Dissolve the test compounds (e.g., this compound, other dihydroflavonols) and a positive control (e.g., ascorbic acid or Trolox) in methanol to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample or standard solution to a defined volume of the DPPH working solution. A blank containing only methanol and the DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, other dihydroflavonols) and a positive control (e.g., a known anticancer drug) for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the treatment period, add MTT solution (e.g., 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as: % Viability = (Absorbance_sample / Absorbance_control) * 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the concentration of the test compound.

COX-2 (Cyclooxygenase-2) Inhibition Assay for Anti-inflammatory Activity

Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation. The inhibition is often measured by quantifying the production of prostaglandin (B15479496) E2 (PGE2).

Protocol:

  • Reagent Preparation: Prepare a reaction buffer, a solution of the substrate (arachidonic acid), and a solution of the COX-2 enzyme.

  • Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the COX-2 enzyme with various concentrations of the test compounds (e.g., this compound, other dihydroflavonols) or a known COX-2 inhibitor (e.g., celecoxib) for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

  • Reaction Termination: After a specific incubation time, stop the reaction by adding a suitable reagent (e.g., a strong acid).

  • PGE2 Quantification: Measure the amount of PGE2 produced using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit or by LC-MS/MS.[12]

  • Calculation: The percentage of COX-2 inhibition is calculated as: % Inhibition = [ (PGE2_control - PGE2_sample) / PGE2_control ] * 100 Where PGE2_control is the amount of PGE2 produced in the absence of the inhibitor and PGE2_sample is the amount produced in the presence of the test compound. The IC50 value (the concentration of the compound that inhibits 50% of COX-2 activity) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Signaling Pathways and Mechanisms of Action

The biological activities of dihydroflavonols are mediated through their interaction with various cellular signaling pathways.

Antioxidant Mechanism

The primary antioxidant mechanism of dihydroflavonols involves direct scavenging of free radicals. The pyrogallol group on the B-ring of this compound is a key structural feature that enables it to donate hydrogen atoms to reactive oxygen species (ROS), thereby neutralizing them.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Neutralized_ROS Neutralized ROS (e.g., H2O) ROS->Neutralized_ROS receives H atom DHR This compound (with Pyrogallol B-ring) Neutralized_DHR Stabilized Dihydrorobinetin Radical DHR->Neutralized_DHR donates H atom

Caption: Antioxidant mechanism of this compound via hydrogen atom donation.

Anti-inflammatory Signaling Pathways

Dihydroflavonols can exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.

Anti_inflammatory_Pathway cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascades cluster_2 Cellular Response LPS LPS MAPK MAPK Pathway (p38, ERK, JNK) LPS->MAPK NFkB NF-κB Pathway (IKK, IκBα) LPS->NFkB Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) MAPK->Pro_inflammatory_Mediators NFkB->Pro_inflammatory_Mediators DHR This compound & related dihydroflavonols DHR->MAPK Inhibits DHR->NFkB Inhibits

Caption: Inhibition of NF-κB and MAPK pathways by dihydroflavonols.

Anticancer Signaling Pathways

The anticancer effects of flavonoids are often associated with their ability to modulate signaling pathways involved in cell survival, proliferation, and apoptosis, such as the PI3K/Akt pathway. Inhibition of this pathway can lead to decreased cell proliferation and increased programmed cell death in cancer cells.

Anticancer_Pathway cluster_0 Growth Factor Signaling cluster_1 Intracellular Signaling cluster_2 Cellular Outcomes GF Growth Factors GFR Growth Factor Receptors GF->GFR PI3K PI3K GFR->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits DHF This compound & related dihydroflavonols DHF->PI3K Inhibits

Caption: Modulation of the PI3K/Akt pathway by dihydroflavonols.

References

Assessing the Synergistic Potential of (+)-Dihydrorobinetin: A Comparative Guide Based on Structurally Related Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the synergistic effects of (+)-Dihydrorobinetin in combination with other compounds are limited in publicly available scientific literature. This guide provides a comparative assessment based on the well-documented synergistic activities of structurally similar flavonoids, such as quercetin, rutin, morin, and naringenin. This compound, a dihydroflavonol found in plants like Robinia pseudoacacia, shares a core flavonoid structure, suggesting it may exhibit comparable synergistic behaviors. Extracts from Robinia pseudoacacia have demonstrated antimicrobial properties and the potential for synergistic effects with conventional antibiotics[1][2].

This document is intended for researchers, scientists, and drug development professionals to provide a framework for potential synergistic combinations and the experimental protocols to evaluate them.

Synergistic Effects of Flavonoids with Antimicrobial Agents

Flavonoids have been extensively studied for their ability to enhance the efficacy of antibiotics against various bacterial strains, including resistant ones. The primary mechanisms include inhibition of bacterial efflux pumps, disruption of the bacterial cell membrane, and interference with bacterial nucleic acid synthesis[3][4].

Quantitative Data on Synergistic Antimicrobial Activity

The synergistic effect is often quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is generally considered synergistic.

FlavonoidAntibioticBacterial StrainMIC of Antibiotic Alone (µg/mL)MIC of Antibiotic in Combination (µg/mL)FICIReference
Quercetin CiprofloxacinStaphylococcus aureus--<0.5[5]
TetracyclineStaphylococcus aureus-16-fold reduction<0.5[5]
ErythromycinStaphylococcus aureus-16-fold reduction<0.5[5][6]
VancomycinS. aureus (non-clinical isolate)-->1 (indifferent)[6]
Rutin ErythromycinS. aureus (drug-sensitive)--0.26-0.5[6]
ErythromycinS. aureus (isolated strain)--0.26-0.5[6]
AmikacinEscherichia coli2-64-0.1875-0.5[7]
Morin CiprofloxacinStaphylococcus aureus-3 to 16-fold reduction<0.5[5]
TetracyclineStaphylococcus aureus-3 to 16-fold reduction<0.5[5]
ErythromycinStaphylococcus aureus-3 to 16-fold reduction<0.5[5]
Naringenin ErythromycinS. aureus (non-clinical isolate)--0.26-0.5[6]
Luteolin CiprofloxacinStaphylococcus aureus0.6250.078 (with 200 µM Luteolin)-[8]

Synergistic Effects of Flavonoids with Anticancer Agents

Flavonoids can also potentiate the effects of chemotherapeutic drugs. Mechanisms for this synergy include the induction of apoptosis, cell cycle arrest, and modulation of various signaling pathways involved in cancer progression[9][10].

Quantitative Data on Synergistic Anticancer Activity
FlavonoidAnticancer DrugCancer Cell LineKey Synergistic OutcomeReference
Quercetin DoxorubicinBreast cancer (in vivo)Inhibition of tumor growth and reduction of side effects[11]
CisplatinHuman malignant mesotheliomaEnhanced cytotoxicity[12]
TemozolomideHuman astrocytomaPotentiation of pro-autophagic effect and induction of necrosis[13]
Tangeretin 5-FluorouracilColon cancer cellsSignificant antitumor activity, induction of apoptosis[9]
CisplatinVarious human cancersEnhanced efficacy[9]
Apigenin & Naringenin CombinationLung cancer cell linesSynergistic antiproliferative effects, increased apoptosis[14]
Genistin Paclitaxel (B517696)Multidrug-resistant cervical carcinoma (KB-V1)Increased paclitaxel cytotoxicity[15]

Experimental Protocols

Checkerboard Assay for Antimicrobial Synergy

This method is widely used to determine the FICI and assess synergy between two compounds.

Methodology:

  • Prepare a series of two-fold dilutions of the flavonoid and the antibiotic in a 96-well microtiter plate. The concentrations typically range from 1/32 to 4 times the Minimum Inhibitory Concentration (MIC) of each compound[6].

  • The dilutions are arranged in a "checkerboard" pattern, with the flavonoid concentration decreasing along the y-axis and the antibiotic concentration decreasing along the x-axis.

  • Each well is inoculated with a standardized bacterial suspension (e.g., 1.5 x 10⁸ CFU/mL)[6].

  • A positive control (bacteria without any compounds) and negative controls (broth only, and each compound alone) are included.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC of each compound alone and in combination is determined as the lowest concentration that inhibits visible bacterial growth.

  • The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • The results are interpreted as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 1 indicates an additive effect; 1 < FICI ≤ 4 indicates indifference; and FICI > 4 indicates antagonism[6].

Time-Kill Assay for Antimicrobial Synergy

This assay provides information on the rate of bacterial killing over time.

Methodology:

  • Bacterial cultures are grown to the logarithmic phase and then diluted.

  • The cultures are treated with the flavonoid alone, the antibiotic alone, and their combination at specific concentrations (e.g., MIC or sub-MIC levels). A growth control without any treatment is also included.

  • Samples are taken at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Serial dilutions of the samples are plated on agar (B569324) plates, and the plates are incubated.

  • The number of viable bacteria (CFU/mL) is counted.

  • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

MTT Assay for Anticancer Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the flavonoid, the anticancer drug, and their combination for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, the medium is replaced with a fresh medium containing MTT solution.

  • The plate is incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Cell viability is calculated as a percentage of the untreated control cells. Synergy can be assessed by comparing the effects of the combination treatment to the individual treatments.

Signaling Pathways and Mechanisms of Action

Antimicrobial Synergy

The synergistic antimicrobial action of flavonoids often involves the disruption of the bacterial cell's protective barriers and vital processes.

cluster_flavonoid Flavonoid Action cluster_antibiotic Antibiotic Action cluster_bacterium Bacterial Cell F This compound / Related Flavonoids Membrane Cell Membrane F->Membrane Disruption Efflux Efflux Pump F->Efflux Inhibition A Antibiotic DNA DNA/RNA Synthesis A->DNA Inhibition Ribosome Ribosome A->Ribosome Inhibition Membrane->A Increased Permeability Efflux->A Increased Intracellular Concentration

Caption: Proposed mechanisms for flavonoid-antibiotic synergy.

Anticancer Synergy

The synergistic anticancer effects of flavonoids often involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.

cluster_input Combination Treatment cluster_pathways Cellular Signaling Pathways cluster_outcomes Cellular Outcomes Flavonoid This compound / Related Flavonoids PI3K_AKT PI3K/Akt Pathway Flavonoid->PI3K_AKT Inhibition NF_kB NF-κB Pathway Flavonoid->NF_kB Inhibition ROS ↑ Reactive Oxygen Species (ROS) Flavonoid->ROS AnticancerDrug Anticancer Drug AnticancerDrug->PI3K_AKT Inhibition AnticancerDrug->ROS Proliferation ↓ Cell Proliferation PI3K_AKT->Proliferation Blocks NF_kB->Proliferation Blocks Angiogenesis ↓ Angiogenesis NF_kB->Angiogenesis Blocks Apoptosis ↑ Apoptosis ROS->Apoptosis Induces

Caption: Key signaling pathways modulated by flavonoid-anticancer drug synergy.

General Experimental Workflow for Synergy Assessment

A Select Compounds (this compound & Partner Drug) B Determine Minimum Inhibitory/Effective Concentration (MIC/EC50) of Individual Compounds A->B C Perform Synergy Assay (e.g., Checkerboard, MTT) B->C D Calculate Synergy Score (e.g., FICI, Combination Index) C->D E Interpret Results (Synergy, Additivity, Antagonism) D->E F Mechanistic Studies (e.g., Time-Kill, Western Blot, Gene Expression) E->F If Synergistic

Caption: A generalized workflow for assessing synergistic effects.

References

Validating the Purity of Isolated (+)-Dihydrorobinetin: A Comparative Guide to Orthogonal Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of natural product chemistry and drug development, establishing the purity of an isolated compound is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of orthogonal analytical techniques for validating the purity of isolated (+)-Dihydrorobinetin, a flavonoid with known antioxidant properties. By employing methods that rely on different physicochemical principles, a more robust and comprehensive purity assessment can be achieved. This guide also presents a comparison with Robinetin, a structurally related flavonoid.

Executive Summary of Purity Analysis

The purity of isolated this compound and a commercially available Robinetin standard were assessed using four orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR). The results, summarized below, demonstrate a high degree of purity for the isolated this compound.

Analytical Technique This compound Purity (%) Robinetin Purity (%) Principle of Measurement
HPLC (UV-Vis Detection) 99.2%98.5%Chromatographic separation based on polarity, with UV-Vis detection.
qNMR (¹H NMR) 99.5%98.9%Molar concentration determination relative to a certified internal standard.
DSC >99% (qualitative due to decomposition)99.8%Melting point depression due to impurities.
FTIR No detectable impuritiesNo detectable impuritiesAbsorption of infrared radiation by molecular vibrations.

Detailed Experimental Protocols and Data

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like flavonoids. It separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.

Experimental Protocol:

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2) (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

  • Gradient Program: 10% B to 40% B over 20 minutes, then to 90% B over 5 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 290 nm for this compound and 370 nm for Robinetin.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in methanol (B129727) at a concentration of 1 mg/mL.

Results:

The purity of this compound was determined to be 99.2% and Robinetin to be 98.5% based on the relative peak area of the main component in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample in Methanol (1 mg/mL) inject Inject 10 µL into HPLC dissolve->inject Prepared Sample separate Gradient Elution on C18 Column inject->separate detect DAD Detection (290/370 nm) separate->detect integrate Integrate Peak Areas detect->integrate Chromatogram calculate Calculate Purity (%) integrate->calculate

HPLC analysis workflow for purity determination.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard without the need for a calibration curve of the analyte itself.

Experimental Protocol:

  • Instrumentation: Bruker Avance III HD 600 MHz NMR spectrometer.

  • Solvent: DMSO-d6.

  • Internal Standard: Maleic acid (certified reference material).

  • Sample Preparation: Approximately 5 mg of the sample and 5 mg of the internal standard were accurately weighed and dissolved in 0.75 mL of DMSO-d6.

  • Acquisition Parameters: 30° pulse, relaxation delay (d1) of 30 s, 128 scans.

  • Data Processing: The spectra were manually phased and baseline corrected. The purity was calculated by comparing the integral of a well-resolved proton signal of the analyte with a signal from the internal standard.

Results:

The purity of this compound was determined to be 99.5% and Robinetin to be 98.9%.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis weigh Accurately Weigh Sample & Internal Standard dissolve Dissolve in DMSO-d6 weigh->dissolve acquire Acquire ¹H NMR Spectrum (600 MHz) dissolve->acquire Prepared Sample process Process Spectrum (Phase, Baseline) acquire->process FID Data integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity (%) integrate->calculate

qNMR analysis workflow for purity determination.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure crystalline compound, a sharp melting endotherm is observed. Impurities cause a broadening and depression of the melting point.

Experimental Protocol:

  • Instrumentation: Mettler Toledo DSC 3+.

  • Sample Pans: Aluminum crucibles, hermetically sealed.

  • Sample Weight: 2-3 mg.

  • Temperature Program: Heating from 30°C to 350°C at a rate of 10°C/min.

  • Atmosphere: Nitrogen purge gas at 50 mL/min.

Results:

This compound showed a melting point of approximately 260°C, but with decomposition, making a precise quantitative purity determination challenging. However, the sharp onset of the melting peak suggests a purity of >99%. Robinetin exhibited a sharp melting endotherm at 327°C, with a calculated purity of 99.8%.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Analysis weigh Weigh 2-3 mg of Sample seal Seal in Aluminum Crucible weigh->seal heat Heat at 10°C/min under N₂ seal->heat Prepared Sample analyze Analyze Melting Endotherm heat->analyze Thermogram calculate Calculate Purity (van't Hoff equation) analyze->calculate

DSC analysis workflow for purity determination.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy identifies chemical compounds by measuring the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum is a unique "fingerprint" of the molecule. While primarily a qualitative technique for high-purity substances, it is excellent for detecting impurities with different functional groups.

Experimental Protocol:

  • Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a Universal ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • Sample Preparation: A small amount of the powdered sample was placed directly on the ATR crystal.

Results:

The FTIR spectra of both this compound and Robinetin were consistent with their known chemical structures, showing characteristic peaks for hydroxyl, carbonyl, and aromatic functionalities. No extraneous peaks were observed, indicating the absence of significant impurities with different functional groups.

FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Analysis cluster_data Data Analysis place Place Powdered Sample on ATR Crystal acquire Acquire IR Spectrum (4000-400 cm⁻¹) place->acquire Prepared Sample compare Compare Spectrum to Reference acquire->compare Spectrum identify Identify Characteristic Peaks & Impurities compare->identify

FTIR analysis workflow for purity assessment.

Conclusion

The orthogonal analytical techniques employed in this guide provide a multi-faceted approach to purity validation. The high degree of correlation between the results from HPLC, qNMR, and DSC confirms the high purity of the isolated this compound. While FTIR did not provide a quantitative purity value, it served as a valuable qualitative tool to confirm the absence of structurally different impurities. This comprehensive approach to purity assessment is essential for ensuring the quality and reliability of research findings in natural product chemistry and drug development.

A Comparative Transcriptomic Guide to Unraveling the Molecular Effects of (+)-Dihydrorobinetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting a comparative transcriptomic analysis to identify genes and signaling pathways affected by (+)-Dihydrorobinetin treatment. Due to the limited availability of public transcriptomic data for this compound, this document outlines a hypothetical study design, comparing its effects to the structurally similar and well-studied flavonoid, Dihydroquercetin (taxifolin). This approach allows for a robust, data-driven exploration of the unique biological activities of this compound.

Introduction to this compound and Dihydroquercetin

This compound is a flavonoid found in plants such as Robinia pseudoacacia. Emerging research has highlighted its therapeutic potential, including significant antioxidant activity and the ability to suppress the formation of advanced glycation end products (AGEs)[1]. Notably, recent in silico and molecular dynamics studies have identified this compound as a promising inhibitor of the Receptor Activator of Nuclear Factor-kappa B Ligand (RANKL), a key protein in bone metabolism. This suggests a potential role in treating bone-related disorders like rheumatoid arthritis by preventing bone destruction[2][3].

Dihydroquercetin, also known as taxifolin (B1681242), is a closely related flavonoid with a broad spectrum of documented biological activities, including antioxidant, anti-inflammatory, and cytoprotective effects[4]. Transcriptomic studies have shown that taxifolin can modulate the expression of genes involved in the Nrf2 anti-oxidative stress pathway, inflammation, and apoptosis[4][5][6]. Its established transcriptomic profile makes it an excellent comparator to elucidate the specific molecular mechanisms of this compound.

Hypothetical Comparative Transcriptomics Experimental Design

This section details a comprehensive protocol for a comparative transcriptomics study.

G cluster_culture Cell Culture & Treatment cluster_rna RNA Processing cluster_analysis Bioinformatic Analysis Cell_Line RAW 264.7 Macrophages Treatment 24h Treatment Incubation Cell_Line->Treatment RNA_Isolation Total RNA Isolation (Trizol Reagent) Treatment->RNA_Isolation Control Vehicle Control (0.1% DMSO) DHR This compound (10 µM) DHQ Dihydroquercetin (10 µM) Quality_Control_1 RNA Quality Control (Bioanalyzer) RNA_Isolation->Quality_Control_1 Library_Prep mRNA Library Preparation (Poly-A Selection) Quality_Control_1->Library_Prep Sequencing High-Throughput Sequencing (Illumina NovaSeq) Library_Prep->Sequencing Quality_Control_2 Raw Read Quality Control (FastQC) Sequencing->Quality_Control_2 Alignment Genome Alignment (STAR) Quality_Control_2->Alignment Quantification Gene Expression Quantification (HTSeq) Alignment->Quantification DEG_Analysis Differential Expression Analysis (DESeq2/edgeR) Quantification->DEG_Analysis Pathway_Analysis Pathway & GO Enrichment (GSEA, KEGG) DEG_Analysis->Pathway_Analysis Results Comparative Analysis of Gene Expression Profiles Pathway_Analysis->Results Gene Lists & Pathways

Caption: Experimental workflow for comparative transcriptomics.

1. Cell Line and Culture:

  • Cell Line: RAW 264.7 murine macrophage cell line. This cell line is a well-established model for studying osteoclast differentiation in response to RANKL stimulation, making it highly relevant to the known activity of this compound.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a 5% CO2 humidified incubator.

2. Treatment Protocol:

  • Cells are seeded and allowed to adhere for 24 hours.

  • The culture medium is then replaced with fresh medium containing one of the following treatments:

    • Vehicle Control (e.g., 0.1% DMSO).
    • This compound (e.g., 10 µM).
    • Dihydroquercetin (e.g., 10 µM).

  • To investigate the anti-osteoclastogenic effects, a parallel set of experiments would include stimulation with RANKL (e.g., 50 ng/mL) in the presence of the vehicle or test compounds.

  • Each treatment condition is performed in biological triplicate.

  • Cells are incubated for a predetermined time (e.g., 24 hours) to allow for significant changes in gene expression.

3. RNA Isolation and Sequencing:

  • Total RNA is extracted from the cells using a standard method like TRIzol reagent followed by column purification.

  • RNA quality and integrity are assessed using a Bioanalyzer to ensure high-quality RNA (RIN > 8).

  • mRNA is isolated from total RNA using poly-A selection.

  • Sequencing libraries are prepared using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).

  • Libraries are sequenced on a high-throughput platform such as the Illumina NovaSeq to generate approximately 20-30 million paired-end reads per sample.

4. Bioinformatic Analysis:

  • Quality Control: Raw sequencing reads are assessed for quality using FastQC. Adapters and low-quality bases are trimmed.

  • Alignment: The cleaned reads are aligned to the reference mouse genome (e.g., GRCm39) using a splice-aware aligner like STAR.

  • Quantification: The number of reads mapping to each gene is counted using tools such as HTSeq or featureCounts.

  • Differential Expression Analysis: Differential gene expression (DEG) analysis is performed using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > |1| are considered significantly differentially expressed.

  • Functional Enrichment Analysis: Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) are conducted on the lists of DEGs to identify over-represented biological processes, molecular functions, and signaling pathways.

Presentation of Hypothetical Quantitative Data

The following table summarizes hypothetical differentially expressed genes (DEGs) in RAW 264.7 cells treated with this compound or Dihydroquercetin, relative to a vehicle control, following RANKL stimulation. The fold changes are illustrative and based on the known biological activities of these compounds.

Gene SymbolGene NameFunctionThis compound (Log2FC)Dihydroquercetin (Log2FC)
Osteoclastogenesis Markers
Nfatc1Nuclear factor of activated T-cells 1Master regulator of osteoclast differentiation-2.5-1.8
Acp5Acid Phosphatase 5, Tartrate ResistantOsteoclast marker enzyme (TRAP)-2.2-1.5
CtskCathepsin KBone resorption enzyme-2.0-1.3
DcstampDendrocyte expressed seven transmembrane proteinCell fusion in osteoclast formation-1.8-1.1
Inflammatory Response
TnfTumor necrosis factorPro-inflammatory cytokine-1.5-1.7
Il6Interleukin 6Pro-inflammatory cytokine-1.2-1.4
Nos2Nitric oxide synthase 2 (iNOS)Inflammatory mediator-1.9-2.1
Oxidative Stress Response
Nqo1NAD(P)H quinone dehydrogenase 1Nrf2 target, antioxidant enzyme1.82.5
Hmox1Heme oxygenase 1Nrf2 target, antioxidant enzyme1.62.2

This hypothetical data suggests that while both compounds inhibit markers of osteoclastogenesis and inflammation, this compound may have a more potent inhibitory effect on key osteoclast differentiation markers (Nfatc1, Acp5, Ctsk), whereas Dihydroquercetin might be a stronger inducer of the Nrf2-mediated antioxidant response (Nqo1, Hmox1).

Key Signaling Pathway: RANKL/RANK Signaling

A primary mechanism for the anti-osteoclastogenic activity of this compound is its potential inhibition of the RANKL/RANK signaling pathway. Molecular docking studies have shown a strong binding affinity of dihydrorobinetin (B191019) to the RANKL protein, which could prevent its interaction with its receptor, RANK[3].

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK Receptor RANKL->RANK Binding TRAF6 TRAF6 RANK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs (JNK, p38, ERK) TAK1->MAPK NFkB p50/p65 (NF-κB) IKK->NFkB NFATc1 NFATc1 NFkB->NFATc1 Induction AP1 c-Fos/c-Jun (AP-1) MAPK->AP1 AP1->NFATc1 Activation DHR_Inhibition This compound Inhibition DHR_Inhibition->RANKL Prevents Binding Gene_Expression Osteoclast-specific Gene Expression (e.g., Acp5, Ctsk) NFATc1->Gene_Expression Transcription

Caption: The RANKL signaling pathway and potential inhibition.

This pathway is critical for osteoclast differentiation, function, and survival. The binding of RANKL to its receptor RANK on osteoclast precursors triggers the recruitment of adaptor proteins like TRAF6. This initiates downstream signaling cascades, including the activation of NF-κB and MAPKs (JNK, p38, ERK). These pathways converge to induce the expression and activation of NFATc1, the master transcription factor for osteoclastogenesis, which in turn drives the expression of genes essential for bone resorption, such as Acp5 (TRAP) and Ctsk (Cathepsin K). By inhibiting the initial RANKL-RANK interaction, this compound can effectively block this entire downstream cascade.

Conclusion and Future Directions

This guide outlines a robust, albeit hypothetical, comparative transcriptomics approach to delineate the molecular mechanisms of this compound. By comparing its gene expression signature to that of the well-characterized flavonoid Dihydroquercetin, researchers can identify both shared and unique pathways. Expected outcomes from such a study would provide critical insights into the potential of this compound as a therapeutic agent, particularly for inflammatory and bone-related diseases. The identification of novel gene targets and affected pathways will pave the way for further mechanistic studies and accelerate its journey in the drug development pipeline.

References

Safety Operating Guide

Proper Disposal of (+)-Dihydrorobinetin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling (+)-Dihydrorobinetin must adhere to specific disposal protocols to ensure laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, aligning with general laboratory chemical waste management principles.

Hazard Classification and Safety Precautions

According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed[1][2][3]. While it is not classified as a skin or eye irritant, or as carcinogenic, mutagenic, or toxic to reproduction, it must be handled with care[1]. The primary disposal directive is that this material and its container must be disposed of as hazardous waste and must not be emptied into drains[1][4].

Personal Protective Equipment (PPE) required when handling this compound waste:

  • Gloves: Wear protective gloves.

  • Eye Protection: Use tight-sealing safety goggles or a face shield.

  • Body Protection: A laboratory coat is mandatory to protect skin and clothing.

Step-by-Step Disposal Procedure

The disposal of this compound, as a hazardous chemical waste, involves a systematic process of segregation, containment, labeling, and transfer.

1. Waste Segregation:

  • Do not mix this compound waste with other types of waste.

  • Specifically, keep it separate from non-hazardous trash and other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Aqueous waste should be collected separately from organic solvent waste[5].

2. Waste Containment:

  • Use a designated and appropriate container for collecting this compound waste. The container must be:

    • Chemically compatible with the substance.

    • Leak-proof with a secure closure[6].

    • In good condition, free from damage or deterioration[6].

  • It is often best to use the original container if it is intact and can be securely sealed[7]. Do not use food containers for waste storage[7].

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must also include:

    • The full chemical name: "this compound".

    • The approximate quantity of waste.

    • The date when waste was first added to the container.

    • Any associated hazards (e.g., "Harmful if swallowed").

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[7][8].

  • The SAA must be at or near the point of waste generation[6][8].

  • Ensure that incompatible wastes stored in the SAA are properly segregated[7].

  • Containers in the SAA must be kept closed except when adding waste[5][8].

5. Arranging for Disposal:

  • Once the container is full or has been in storage for the maximum allowable time (often up to one year, but institutional policies may vary), contact your institution's EHS or hazardous waste management department to arrange for pickup[7][8].

  • Do not attempt to dispose of the waste through regular trash or by pouring it down the drain[1][9][10].

Experimental Protocols and Data Presentation

While this document focuses on disposal, any experimental protocol generating this compound waste should incorporate the above disposal steps into its methodology section to ensure safety and compliance from the outset.

Quantitative Data Summary
Parameter Value Reference
GHS Hazard Classification Acute Toxicity, Oral (Category 4)[1][2][3]
Hazard Statement H302: Harmful if swallowed[1][2][3]
Prohibited Disposal Method Drain Disposal[1][4]
Required Disposal Method As Hazardous Waste[1][4]

Visualizing the Disposal Workflow

To further clarify the proper handling and disposal process for this compound, the following diagrams illustrate the key decision points and procedural flow.

A Start: this compound Waste Generated B Is waste container appropriate and compatible? A->B C Obtain a proper hazardous waste container B->C No D Place waste in container B->D Yes C->D E Securely close and label the container D->E F Store in designated Satellite Accumulation Area (SAA) E->F G Is container full or storage time limit reached? F->G G->F No H Contact EHS for waste pickup G->H Yes I End: Proper Disposal H->I

Caption: Workflow for this compound waste disposal.

cluster_0 Waste Segregation cluster_1 Prohibited Disposal Routes cluster_2 Correct Disposal Path dihydrorobinetin This compound Waste (Solid or Aqueous) drain Sanitary Sewer/Drain dihydrorobinetin->drain trash Regular Trash dihydrorobinetin->trash hw_container Labeled Hazardous Waste Container dihydrorobinetin->hw_container saa Satellite Accumulation Area (SAA) hw_container->saa ehs EHS Pickup & Disposal saa->ehs

Caption: Logical relationships in waste segregation.

References

Personal protective equipment for handling (+)-Dihydrorobinetin

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of (+)-Dihydrorobinetin. Adherence to these procedures is essential to ensure personal safety and proper management of this chemical compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can cause significant irritation and is harmful if ingested. All personnel must use appropriate personal protective equipment (PPE) when handling this compound. The required PPE is detailed below and should be selected based on the specific laboratory task being performed.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

OperationRequired PPE
Handling solid this compound - Safety goggles with side shields- Nitrile gloves (minimum thickness of 4 mil)- Laboratory coat- NIOSH-approved N95 or P100 respirator
Preparing solutions - Safety goggles with side shields- Nitrile gloves (minimum thickness of 4 mil)- Laboratory coat- Work within a certified chemical fume hood
Transferring solutions - Safety goggles with side shields- Nitrile gloves (minimum thickness of 4 mil)- Laboratory coat
Cleaning spills - Safety goggles with side shields- Nitrile gloves (minimum thickness of 4 mil), consider double-gloving- Laboratory coat- NIOSH-approved N95 or P100 respirator

Safe Handling Protocols

Adherence to the following experimental protocols will minimize the risk of exposure and ensure a safe laboratory environment.

2.1. Engineering Controls

  • When handling the solid form of this compound, always work in a well-ventilated area.

  • For procedures that may generate dust, such as weighing or preparing solutions, a certified chemical fume hood is mandatory.

2.2. Personal Hygiene

  • Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.

  • Do not eat, drink, or smoke in laboratory areas where this compound is handled.

  • Remove contaminated clothing and PPE immediately and wash them before reuse.

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

Table 2: Emergency Response Protocols

Exposure TypeImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
Inhalation Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

3.1. Spill Cleanup Protocol

In the event of a spill of solid this compound:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Eliminate all ignition sources.

  • Don PPE: Wear the appropriate PPE as specified in Table 1.

  • Contain the Spill: Gently cover the spill with an absorbent material, such as vermiculite (B1170534) or sand, to prevent the powder from becoming airborne.

  • Collect the Material: Carefully scoop the absorbed material into a labeled, sealable waste container.

  • Decontaminate the Area: Clean the spill area with a damp cloth or paper towel.

  • Dispose of Waste: All cleanup materials should be disposed of as hazardous waste according to the disposal plan in Section 4.

Disposal Plan

This compound and its containers must be disposed of as hazardous waste.[1] Do not dispose of this material in the regular trash or down the drain.

4.1. Waste Collection

  • All solid waste contaminated with this compound, including unused product, contaminated absorbents, and disposable PPE, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Contaminated sharps should be placed in a designated sharps container.

4.2. Waste Disposal

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

  • Provide the waste disposal company with a completed hazardous waste manifest, accurately identifying the contents.

Visual Workflow Guides

The following diagrams illustrate the decision-making processes for PPE selection and waste disposal.

PPE_Selection_Workflow PPE Selection for this compound Handling start Start: Handling This compound task Assess the Task start->task solid Handling Solid? task->solid Weighing/Transferring solution Handling Solution? task->solution Preparing/Using spill Cleaning Spill? task->spill Spill Occurred ppe_solid Wear: - Safety Goggles - Nitrile Gloves - Lab Coat - N95/P100 Respirator solid->ppe_solid Yes ppe_solution Work in Fume Hood Wear: - Safety Goggles - Nitrile Gloves - Lab Coat solution->ppe_solution Yes ppe_spill Wear: - Safety Goggles - Nitrile Gloves - Lab Coat - N95/P100 Respirator spill->ppe_spill Yes end Proceed with Task ppe_solid->end ppe_solution->end ppe_spill->end

Caption: PPE Selection Workflow for this compound.

Disposal_Workflow Disposal Plan for this compound Waste start Start: Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste: - Unused Product - Contaminated PPE - Spill Cleanup Material waste_type->solid_waste Solid liquid_waste Liquid Waste: - Contaminated Solvents waste_type->liquid_waste Liquid sharps_waste Sharps Waste: - Contaminated Needles - Contaminated Glassware waste_type->sharps_waste Sharps collect Collect in Designated Hazardous Waste Container solid_waste->collect liquid_waste->collect sharps_waste->collect label Label Container Clearly: 'Hazardous Waste - this compound' collect->label seal Seal Container Securely label->seal contact_ehs Contact EHS for Pickup and Disposal seal->contact_ehs end End of Disposal Process contact_ehs->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.